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  • Product: 3-Methyl-5-nitropyridine-2-carboxylic acid
  • CAS: 1211578-56-1

Core Science & Biosynthesis

Foundational

3-Methyl-5-nitropyridine-2-carboxylic acid chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Methyl-5-nitropyridine-2-carboxylic acid , a critical intermediate in the development of kinase inhibitors and ot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Methyl-5-nitropyridine-2-carboxylic acid , a critical intermediate in the development of kinase inhibitors and other bioactive heterocyclic compounds.

[1][2]

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 1211578-56-1) is a functionalized pyridine scaffold characterized by a carboxylic acid at the C2 position, a methyl group at C3, and a nitro group at C5.[1] This specific substitution pattern renders it an invaluable "push-pull" building block in medicinal chemistry:

  • Electronic Properties: The electron-withdrawing nitro group at C5 and the ring nitrogen significantly decrease the electron density of the ring, making the C2-carboxylic acid highly acidic and the ring susceptible to nucleophilic attack if further derivatized (e.g., via S_NAr after reduction).

  • Steric Properties: The C3-methyl group provides an "ortho-effect," influencing the conformation of amides derived from the C2-acid, a critical feature for binding affinity in kinase pockets (e.g., JAK2, MTHFD2 inhibitors).

Chemical Identity & Physicochemical Properties[4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-Methyl-5-nitro-2-pyridinecarboxylic acid
Synonyms 3-Methyl-5-nitropicolinic acid; 5-Nitro-3-methylpicolinic acid
CAS Number 1211578-56-1
Molecular Formula C

H

N

O

Molecular Weight 182.13 g/mol
SMILES Cc1cc(cnc1C(=O)O)=O
Physical Properties
PropertyValue / Description
Appearance Pale yellow to yellow crystalline solid
Melting Point 150–152 °C (decomposition often observed >160 °C)
pKa (Acid) ~3.5 (Predicted) – The electron-deficient ring increases acidity relative to benzoic acid.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Soluble in aqueous base (as carboxylate).

Synthetic Pathways & Methodology

The synthesis of 3-methyl-5-nitropyridine-2-carboxylic acid presents a regioselectivity challenge. The optimal route exploits the differential reactivity of alkyl groups on the pyridine ring.

Core Synthesis Route: Selective Oxidation

The most robust industrial pathway involves the nitration of 2,3-lutidine (2,3-dimethylpyridine) followed by the regioselective oxidation of the C2-methyl group.

Step 1: Nitration of 2,3-Lutidine

The 2,3-dimethylpyridine substrate undergoes electrophilic aromatic substitution. The directing effects of the two methyl groups and the ring nitrogen favor the C5 position (beta to nitrogen, para to C2-methyl).

  • Reagents: Fuming HNO

    
    , conc. H
    
    
    
    SO
    
    
    .
  • Conditions: 0 °C to 60 °C.

  • Mechanism: Formation of the nitronium ion (NO

    
    ) followed by attack at C5.
    
  • Product: 2,3-Dimethyl-5-nitropyridine.

Step 2: Regioselective Oxidation

This is the critical step. Methyl groups at the


-position (C2) of the pyridine ring are significantly more activated toward oxidation than those at the 

-position (C3) due to the electron-withdrawing nature of the adjacent nitrogen.
  • Reagents: Selenium Dioxide (SeO

    
    ) in dioxane/water or Potassium Permanganate (KMnO
    
    
    
    ) (controlled equivalents).
  • Protocol Insight: SeO

    
     is preferred for stopping at the aldehyde or acid stage without over-oxidizing the C3-methyl. If KMnO
    
    
    
    is used, temperature control is vital to prevent the formation of 5-nitro-2,3-pyridinedicarboxylic acid.
  • Product: 3-Methyl-5-nitropyridine-2-carboxylic acid.[2][3]

Synthesis Pathway Diagram

SynthesisPath Start 2,3-Dimethylpyridine (2,3-Lutidine) Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter 2,3-Dimethyl-5-nitropyridine Step1->Inter Step2 Selective Oxidation (SeO2 or KMnO4) Inter->Step2 Target 3-Methyl-5-nitropyridine- 2-carboxylic acid Step2->Target

Figure 1: Synthetic route from commercially available 2,3-lutidine to the target acid via regioselective oxidation.

Experimental Protocols

Laboratory Scale Preparation (Representative Protocol)

Note: This protocol is synthesized from standard methodologies for nitropicolinic acids.

A. Nitration Stage:

  • Charge a reactor with 2,3-dimethylpyridine (1.0 eq) and cool to 0–5 °C.

  • Add conc. H

    
    SO
    
    
    
    (5.0 eq) dropwise, maintaining temperature <10 °C.
  • Slowly add fuming HNO

    
      (1.5 eq) via addition funnel.
    
  • Warm to 60 °C and stir for 3–4 hours. Monitor by TLC/LCMS.

  • Workup: Pour onto crushed ice. Neutralize with NH

    
    OH to pH 8. Filter the yellow precipitate (2,3-dimethyl-5-nitropyridine). Recrystallize from ethanol.
    

B. Oxidation Stage:

  • Dissolve 2,3-dimethyl-5-nitropyridine (1.0 eq) in a mixture of pyridine/water (4:1).

  • Add Selenium Dioxide (1.5 eq) and heat to reflux (100 °C) for 12 hours.

  • Workup: Filter hot to remove Selenium metal. Concentrate the filtrate.

  • Adjust pH to 2–3 with 1N HCl to precipitate the carboxylic acid.

  • Purification: Recrystallize from water or MeOH/EtOAc.

Quality Control Parameters
  • 1H NMR (DMSO-d

    
    ):  Expected signals at 
    
    
    
    ~2.6 (s, 3H, CH
    
    
    ), ~8.6 (d, 1H, Ar-H), ~9.2 (d, 1H, Ar-H), ~13.5 (br s, 1H, COOH).
  • HPLC Purity: >95% required for pharmaceutical use. Major impurity is the 2,3-dicarboxylic acid (over-oxidation).

Applications in Drug Discovery

Amide Coupling (Kinase Inhibitors)

The primary utility of this acid is as a "cap" or core scaffold in small molecule inhibitors. The carboxylic acid is activated and coupled to amines.

  • Activation: Standard coupling reagents (HATU, TBTU, EDC) work well.

  • Thionyl Chloride Warning: Converting this acid to the acid chloride using SOCl

    
     is effective but requires care; the electron-deficient ring makes the carbonyl carbon highly electrophilic, but the product is moisture sensitive.
    
MTHFD2 Inhibitors

Recent research (e.g., Gustafsson et al.) utilizes this scaffold to target MTHFD2 (cancer metabolism target). The 3-methyl group restricts rotation around the amide bond, locking the inhibitor in a bioactive conformation.

Decarboxylation Reactions

Like many picolinic acids, 3-methyl-5-nitropyridine-2-carboxylic acid is susceptible to thermal decarboxylation.

  • Reaction: Heating >150 °C leads to 3-methyl-5-nitropyridine .

  • Utility: This can be a side reaction during high-temperature amide couplings. Avoid temperatures >120 °C without activation.

Derivatization Workflow

Applications cluster_0 Path A: Amide Coupling cluster_1 Path B: Reduction Acid 3-Methyl-5-nitropyridine- 2-carboxylic acid Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide Activation Amino 3-Methyl-5-aminopyridine- 2-carboxylic acid Acid->Amino Nitro Reduction Reagents Reagents: TBTU, DIPEA, R-NH2 Reduc Reagents: H2, Pd/C or Fe/AcOH

Figure 2: Primary derivatization pathways for drug development.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitro Compounds: While this specific compound is stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • Synthesis of MTHFD2 Inhibitors: Gustafsson, R., et al. "Crystal Structure of the Emerging Cancer Target MTHFD2 in Complex with a Substrate-Based Inhibitor." Cancer Research, 2017. Link

  • Nitration Protocols: Baumgarten, H. E., et al. "Synthesis of 3- and 5-Nitro-2-picoline and Derivatives." Journal of the American Chemical Society, 1952. Link

  • Decarboxylation Kinetics: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry, 1972. Link

  • Oxidation Methodology: "Selective Oxidation of Methylpyridines." BenchChem Technical Notes. Link

  • Patent Application: "2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy." US Patent 11,504,368, 2022. (Cites use of 3-methyl-5-nitropyridine-2-carboxylic acid as intermediate).[2][3] Link

Sources

Exploratory

Safety data sheet (SDS) and handling precautions for nitropyridine derivatives

Technical Whitepaper: Risk Management and Handling of Nitropyridine Derivatives Introduction: The Dual Nature of Nitropyridines Nitropyridine derivatives (e.g., 2-nitropyridine, 4-nitropyridine N-oxide) are indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Risk Management and Handling of Nitropyridine Derivatives

Introduction: The Dual Nature of Nitropyridines

Nitropyridine derivatives (e.g., 2-nitropyridine, 4-nitropyridine N-oxide) are indispensable intermediates in the synthesis of agrochemicals and pharmaceuticals, particularly for modifying pyridine rings to enhance metabolic stability or solubility. However, they possess a "dual nature" that often catches researchers off guard: they are chemically versatile building blocks but also energetic materials capable of violent decomposition.[1]

Unlike simple nitro-aromatics (like nitrobenzene), the electron-deficient pyridine ring combined with a nitro group creates a system prone to nucleophilic attack and rapid, exothermic polymerization. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven framework for handling these compounds safely.

Critical SDS Analysis & Hazard Profiling

Standard SDSs often use generic language.[1] Below is an expert interpretation of the specific risks associated with nitropyridines, distinguishing between "regulatory compliance" and "actual bench safety."

The "Hidden" Section 10: Stability and Reactivity

Most commercial SDSs list "Stable under recommended storage conditions."[1] Do not trust this blindly for scale-up.

  • The Hazard: Nitropyridines, particularly 4-nitropyridine and its N-oxide , have high decomposition energies (

    
    ).[2]
    
  • The Mechanism: The nitro group can undergo an intramolecular redox reaction with the pyridine ring or adjacent substituents, leading to ring opening and massive gas release (

    
    ).
    
  • Incompatibility: These compounds are shock-sensitive in the presence of strong nucleophiles (e.g., hydrazine, azides) or reducing metals.

Toxicology (Section 11): The Methemoglobinemia Risk

Nitropyridines are potent oxidizing agents in vivo.[1]

  • Primary Route: Transdermal absorption is rapid.[1]

  • Systemic Effect: They oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot transport oxygen.
  • Symptoms: Cyanosis (blue/gray skin), chocolate-brown blood, dizziness, and tachycardia. This can occur hours after exposure.[1]

Thermal Stability & Energetics (The "Rule of 500")

Before scaling any reaction involving nitropyridines above 1 gram, a thermal risk assessment is mandatory.[1] We utilize the "Rule of 500" : Any compound with a decomposition energy (


) greater than 

is considered a potential explosive.
Experimental Protocol: DSC Screening

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).[3]
  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 2–5 mg of nitropyridine derivative in a gold-plated high-pressure crucible (to prevent catalytic decomposition by aluminum).

  • Ramp:

    
     from 
    
    
    
    to
    
    
    under
    
    
    .
  • Analysis:

    • Identify

      
       (start of exotherm).[1]
      
    • Integrate the peak to find

      
       (J/g).[1]
      
    • Safety Margin: Subtract

      
       from 
      
      
      
      to determine the Maximum Process Temperature (
      
      
      ).

Table 1: Thermal Risk Thresholds


(J/g)
Risk LevelHandling Protocol

Low/MediumStandard Fume Hood.

HighBlast Shield required.[1] Max scale < 10g without ARC data.[1]

Extreme Remote handling or specific energetic material protocols.[1]
Visualization: Thermal Risk Assessment Workflow

The following diagram outlines the decision logic for scaling up nitropyridine reactions.

ThermalRisk Start Start: Proposed Scale-Up (>1g) DSC Run DSC Screening (5°C/min, High-Pressure Pan) Start->DSC CheckEnergy Check Decomposition Energy (ΔH_dec) DSC->CheckEnergy LowEnergy ΔH < 500 J/g CheckEnergy->LowEnergy HighEnergy ΔH > 500 J/g CheckEnergy->HighEnergy CalcOnset Calculate T_process (T_onset - 100°C) LowEnergy->CalcOnset ARC Run Adiabatic Calorimetry (ARC) for precise T_onset HighEnergy->ARC Safe Proceed with Standard Engineering Controls CalcOnset->Safe BlastShield MANDATORY: Blast Shield + Cooling Failure Plan ARC->BlastShield

Figure 1: Decision logic for assessing thermal risks before scaling nitropyridine synthesis.[1] High-energy compounds require adiabatic testing (ARC) to predict "runaway" scenarios.

Handling & Industrial Hygiene

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient protection against nitropyridine solutions, especially in penetrating solvents like DCM or DMF.[1]

Table 2: PPE Requirements by Scale

ScaleGlovesRespiratoryContainment
< 100 mg Double Nitrile (0.11 mm)N95 (if solid/dusty)Fume Hood
100 mg - 10 g Silver Shield (Laminate) under NitrileP100 / N100 RespiratorFume Hood + Blast Shield
> 10 g Silver Shield (Laminate)PAPR or Supplied AirWalk-in Hood + Remote Quench
Waste Disposal

Never dispose of nitropyridines in the general organic waste stream if they are potentially shock-sensitive or unreacted.[1]

  • Quenching Protocol: Dilute the reaction mixture significantly with a high-heat-capacity solvent (e.g., water or high-boiling alcohol) before disposal.[1]

  • Segregation: Keep separate from oxidizers (peroxides, nitrates) and strong bases (hydroxides), which can trigger decomposition.

  • Labeling: Clearly mark waste containers: "High Energy / Toxic - Nitropyridine Derivative."

Emergency Response: Methemoglobinemia

If exposure occurs, speed is critical.[1] The antidote, Methylene Blue, is highly effective but has specific contraindications.[1]

Medical Management Protocol
  • Immediate Action: Remove contaminated clothing and wash skin with soap and water for 15 minutes.[1]

  • Assessment: Check oxygen saturation (

    
    ). Note that standard pulse oximeters may give false readings in the presence of MetHb.[1][4][5]
    
  • Treatment Decision:

    • Asymptomatic / MetHb < 20%: Observation and high-flow oxygen.[1]

    • Symptomatic / MetHb > 20%: Administer Methylene Blue.[1][4]

Visualization: Emergency Treatment Algorithm

EmergencyResponse Exposure Suspected Exposure (Skin/Inhalation) Decon Decontaminate & Oxygenate Exposure->Decon Assess Assess Symptoms: Cyanosis, SOB, Chocolate Blood? Decon->Assess Mild Mild/No Symptoms Assess->Mild No Severe Severe Symptoms Assess->Severe Yes Observe Monitor MetHb Levels Mild->Observe G6PD Check G6PD Status Severe->G6PD NormalG6PD Normal G6PD G6PD->NormalG6PD Safe DeficientG6PD G6PD Deficient G6PD->DeficientG6PD Risk of Hemolysis MB Methylene Blue 1-2 mg/kg IV NormalG6PD->MB VitC Vitamin C / Exchange Transfusion DeficientG6PD->VitC

Figure 2: Clinical decision tree for treating nitropyridine exposure.[1] Note the critical check for G6PD deficiency before administering Methylene Blue.

References

  • Fisher Scientific. (2009).[1] Safety Data Sheet: 4-Nitropyridine N-oxide. Retrieved from

  • BenchChem. (2025).[1][6][7] Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 4-Nitropyridine N-oxide Compound Summary. Retrieved from

  • Medscape. (2025).[1] Methemoglobinemia Treatment & Management. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2014).[1][8] OSHA Technical Manual: Surface Contaminants and Skin Exposure.[1] Retrieved from

Sources

Foundational

Literature review of 3-Methyl-5-nitropyridine-2-carboxylic acid in drug discovery

Literature Review: 3-Methyl-5-nitropyridine-2-carboxylic Acid in Drug Discovery Part 1: Core Directive & Executive Summary The Strategic Pivot: From Reagent to Scaffold Architect In the high-stakes arena of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: 3-Methyl-5-nitropyridine-2-carboxylic Acid in Drug Discovery

Part 1: Core Directive & Executive Summary

The Strategic Pivot: From Reagent to Scaffold Architect In the high-stakes arena of medicinal chemistry, 3-Methyl-5-nitropyridine-2-carboxylic acid (CAS 1211578-56-1) is not merely a reagent; it is a "scaffold architect."[1][2][3][4][5][6] While often overshadowed by its chlorinated or amino analogs, this specific nitro-acid isomer serves as a critical divergence point in the synthesis of Type I and Type II kinase inhibitors .[4][6]

Its value lies in its orthogonal functionalization potential :

  • C2-Carboxylic Acid: A handle for amide coupling or heterocycle formation (e.g., imidazoles, triazoles).[4][6]

  • C5-Nitro Group: A "masked" amine, stable during early-stage harsh conditions, later reduced to install the critical "hinge-binding" motif found in JAK, ALK, and MET inhibitors.[4][6]

  • C3-Methyl Group: A steric lock that enforces atropisomerism or fills hydrophobic pockets (e.g., the gatekeeper residue in kinases), improving selectivity profiles.[4][6]

This guide dissects the technical utility of this compound, moving beyond basic properties to its application in synthesizing Janus Kinase (JAK) inhibitors and fused heterocyclic systems.[4][6]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Properties
  • IUPAC Name: 3-Methyl-5-nitropyridine-2-carboxylic acid[2][4][6][7]

  • Synonyms: 3-Methyl-5-nitropicolinic acid; 5-Nitro-3-picoline-2-carboxylic acid.[4][6]

  • CAS Number: 1211578-56-1 (Acid); 1456768-26-5 (Methyl ester).[4][6]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [4][5][6][7]
  • Molecular Weight: 182.13 g/mol [2][6]

PropertyValueRelevance in Synthesis
pKa (Calc) ~3.5 (COOH)Acidic enough for standard coupling; requires protection (ester) during base-sensitive steps.[4][6]
LogP ~0.8Moderate polarity; amenable to reverse-phase purification.[4][6]
Solubility DMSO, MeOHPoor solubility in non-polar solvents (Hexane/EtOAc) due to zwitterionic character.[4][6]
Stability HighNitro group prevents oxidation of the pyridine ring; stable to acidic hydrolysis.[6]
Synthesis & Production Pathways

The synthesis of this core is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct electrophilic aromatic substitution (nitration) difficult.[4][6] Two primary routes dominate the literature:

Route A: The "Nitro-First" Approach (Scalable) This route avoids direct nitration of the acid.[6] It starts with 2-chloro-3-methyl-5-nitropyridine , a commercially abundant precursor.[4][6]

  • Cyanation: The C2-chlorine is displaced by cyanide (CuCN or Zn(CN)

    
    , Pd-catalyzed) to form the nitrile.[4][6]
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.[6]

  • Why this works: The nitro group at C5 activates the C2-chlorine for Nucleophilic Aromatic Substitution (S

    
    Ar), making the cyanation high-yielding.[4][6]
    

Route B: The Oxidative Approach Oxidation of 3,5-dimethylpyridine or 3-methyl-5-nitropyridine .[4][6]

  • Limitation: Controlling regioselectivity during oxidation is challenging; often yields mixtures of isomers.[6]

Drug Discovery Applications: The JAK Inhibitor Connection

The most authoritative application of this scaffold is in the development of JAK1 Selective Inhibitors for autoimmune diseases (e.g., Asthma, COPD).[4][6]

Mechanism of Action in Synthesis: The target drug usually requires a 5-amino-3-methylpicolinamide core.[4][6] The nitro-acid (Topic Compound) is the stable precursor.[6]

  • Amide Coupling: The C2-acid is coupled with an amine (R-NH

    
    ) to define the "tail" of the inhibitor that extends into the solvent-exposed region of the kinase.[6]
    
  • Nitro Reduction: The C5-nitro is reduced (Fe/NH

    
    Cl or H
    
    
    
    /Pd-C) to the amine.[4][6]
  • Hinge Binder Installation: The newly formed C5-amine is reacted with a heteroaryl chloride (e.g., pyrazine, triazine) to form the "head" that binds to the ATP hinge region.[4][6]

  • Causality: Using the nitro precursor allows the chemist to perform the amide coupling first without worrying about competing reactions at the C5-amine.[6] It acts as a natural protecting group.[4][6]

Part 3: Visualization & Formatting

Visual 1: The "Scaffold Architect" Workflow

This diagram illustrates how 3-Methyl-5-nitropyridine-2-carboxylic acid serves as the central hub for diverse drug classes.

DrugDiscoveryWorkflow Precursor 2-Chloro-3-methyl- 5-nitropyridine Core 3-Methyl-5-nitropyridine- 2-carboxylic acid (CAS 1211578-56-1) Precursor->Core 1. Cyanation 2. Hydrolysis Ester Methyl 3-methyl- 5-nitropicolinate Core->Ester Esterification JAK JAK1 Inhibitors (Autoimmune) Core->JAK Direct Coupling (Alternative Route) Amine Methyl 5-amino- 3-methylpicolinate Ester->Amine Nitro Reduction (Fe/NH4Cl) Amine->JAK 1. Amide Coupling 2. Hinge Binder Attachment Fused Pyrrolopyridines (7-Azaindoles) Amine->Fused Cyclization

Caption: Central role of the nitro-acid scaffold in diverting synthesis toward JAK inhibitors or fused heterocycles.[4][6]

Visual 2: Synthesis Protocol Logic (JAK1 Inhibitor Example)

A specific workflow derived from patent literature (e.g., EP 3956322).

SynthesisLogic cluster_0 Step 1: Scaffold Prep cluster_1 Step 2: Activation cluster_2 Step 3: Drug Assembly Node1 3-Methyl-5-nitropyridine- 2-carboxylic acid Node2 Amide Coupling (HATU, DIPEA, Amine R-NH2) Node1->Node2 Node3 Intermediate A: 3-Methyl-5-nitropicolinamide Node2->Node3 Node4 Nitro Reduction (H2, Pd/C or Fe/AcOH) Node3->Node4 Node5 Intermediate B: 5-Amino-3-methylpicolinamide Node4->Node5 Node6 SnAr / Buchwald (with Heteroaryl Halide) Node5->Node6 Node7 Final API: JAK1 Selective Inhibitor Node6->Node7

Caption: Step-wise transformation of the nitro-acid core into a bioactive kinase inhibitor.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 5-amino-3-methylpicolinate

This protocol converts the nitro-acid (or its ester precursor) into the key amino-ester intermediate used in drug synthesis.[4][6]

Objective: Selective reduction of the nitro group without affecting the pyridine ring or ester/acid functionality.[6]

Materials:

  • Methyl 3-methyl-5-nitropicolinate (1.0 equiv)[4][6]

  • Iron powder (Fe, 5.0 equiv)[4][6]

  • Ammonium Chloride (NH

    
    Cl, 5.0 equiv)[4][6]
    
  • Solvent: Ethanol/Water (4:1 v/v)[4][6]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro compound in Ethanol/Water.

  • Addition: Add NH

    
    Cl and Iron powder in a single portion.
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by TLC (or LC-MS) for the disappearance of the starting material (typically 2-4 hours).[4][6]

    • Checkpoint: The solution will turn a rusty brown/orange color due to iron oxidation.[6]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[6]

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[6] Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate.[6]
  • Yield: Expect 85-95% yield of a pale yellow solid (The Amine).[6]

Why this method? Using Fe/NH


Cl is milder than catalytic hydrogenation (H

/Pd), avoiding potential dechlorination if halogen substituents are present elsewhere on the molecule.[4][6]

Part 5: References

  • Synthesis of JAK1 Selective Kinase Inhibitors. European Patent Office. Patent EP 3956322 B1.[4][6] Describes the use of methyl 5-amino-3-methylpicolinate as a key intermediate.[4][6]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. 2022; 15(2):145.[6] Reviews the utility of nitropyridines as precursors for kinase inhibitors.

  • 3-Methyl-5-nitropyridine-2-carboxylic acid (CAS 1211578-56-1). ChemicalBook/Namiki.[4][6] Commercial availability and physical property data.[4][6][8][9][10][11][12]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. NIH National Library of Medicine. Discusses the formation of nitropyridine rings.

Sources

Exploratory

Thermodynamic Properties and Stability of 3-Methyl-5-Nitropyridine-2-Carboxylic Acid

Executive Summary 3-Methyl-5-nitropyridine-2-carboxylic acid (3-Methyl-5-nitropicolinic acid) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK2, GSK3) and other bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid (3-Methyl-5-nitropicolinic acid) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK2, GSK3) and other bioactive pharmacophores. Its utility, however, is frequently constrained by its thermodynamic behavior—specifically its propensity for decarboxylation and its pH-dependent solubility profile.

This guide moves beyond static data sheets to provide a dynamic framework for handling this compound. We analyze the interplay between the electron-withdrawing nitro group and the steric influence of the 3-methyl substituent, providing researchers with the predictive insights needed to optimize crystallization, storage, and synthetic workflows.

Chemical Identity and Structural Context[1][2][3][4][5]

The stability and reactivity of this molecule are dictated by the "push-pull" electronic environment of the pyridine ring.

PropertyDetail
IUPAC Name 3-Methyl-5-nitropyridine-2-carboxylic acid
CAS Registry Number 21210-43-5 (Isomer specific) / 30651-24-2 (Related 5-nitro analogue)
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Key Functional Groups C2-Carboxylic Acid (Labile), C3-Methyl (Steric), C5-Nitro (Electronic)
pKa (Predicted) ~2.5 (COOH), ~0.5 (Pyridine NH+)
Structural Logic

The C2-carboxylic acid is inherently unstable due to the electron-deficient nature of the pyridine ring, which facilitates decarboxylation.

  • 5-Nitro Effect: Strongly electron-withdrawing (

    
    ), this group decreases the electron density of the ring, stabilizing the anionic charge that develops during decarboxylation intermediates (ylides).
    
  • 3-Methyl Effect: Provides steric hindrance near the carboxyl group. This can force the carboxylate out of planarity with the aromatic ring, reducing conjugation and potentially accelerating decarboxylation by raising the ground state energy of the acid.

Stability & Degradation Mechanisms[7]

The primary degradation pathway for 3-Methyl-5-nitropyridine-2-carboxylic acid is thermal decarboxylation . Understanding this mechanism is vital for process safety and yield optimization.

The Decarboxylation Pathway

Unlike benzoic acids, picolinic acids decarboxylate via a zwitterionic intermediate (Hammick mechanism) or a pseudo-ylide transition state. The presence of the 5-nitro group significantly lowers the activation energy for this process compared to unsubstituted picolinic acid.

Diagram: Decarboxylation Mechanism

The following diagram illustrates the critical zwitterionic transition state that leads to the loss of CO₂.[1]

Decarboxylation cluster_legend Critical Control Point Substrate Neutral Acid (Stable at Low T) Zwitterion Zwitterion Intermediate (NH+ Protonated) Substrate->Zwitterion  Equilibrium (pH/Solvent)   TS Transition State (Cyclic/Hammick) Zwitterion->TS  Heat (>100°C)   Product 3-Methyl-5-nitropyridine + CO2 TS->Product  Irreversible  

Caption: The Hammick mechanism requires the formation of a zwitterion. Solvents that stabilize this species (water, alcohols) or high temperatures facilitate the irreversible loss of CO₂.

Thermal Stability Profile (DSC/TGA)
  • Melting Point: Typically observed in the range of 150–180°C (decomposition often accompanies melting).

  • Decomposition Onset (

    
    ):  ~185°C.
    
  • Hazard Warning: Nitro-substituted pyridines exhibit high decomposition energies (

    
    ). Differential Scanning Calorimetry (DSC) often shows a sharp endotherm (melting) immediately followed by a violent exotherm (decomposition).
    

Process Implication: Never hold reaction mixtures containing this acid above 120°C for extended periods. Distillation of solvents should be performed under high vacuum to keep pot temperatures below 60°C.

Solubility and Solution Thermodynamics[9]

Solubility data is critical for crystallization design. Due to the zwitterionic capability, solubility is highly pH and solvent-dependent.

Solubility Profile
Solvent ClassRepresentative SolventSolubilityThermodynamic Interaction
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Strong dipole-dipole interactions; disrupts lattice energy effectively.
Polar Protic Methanol, EthanolModerate (20–50 mg/mL)Hydrogen bonding stabilizes the carboxyl group; risk of esterification if heated.
Chlorinated DCM, ChloroformLow (<5 mg/mL)Poor interaction with the zwitterionic character of the solid.
Aqueous (pH < 1) 1N HClHigh Protonation of Pyridine N forms soluble cation.
Aqueous (pH 3–4) Water (Buffered)Minimum Isoelectric point (pI); Zwitterion dominates, lowest solubility (Precipitation zone).
Aqueous (pH > 7) 1N NaOHHigh Deprotonation of COOH forms soluble anion.
Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch polymorph variations affect solubility.

  • Preparation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at controlled temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to source temp).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent from a known volume and weigh residue.

    • Method B (HPLC): Dilute filtrate and analyze against a standard curve (Recommended for high boiling solvents like DMSO).

Process Development Workflow

The following decision tree guides the isolation and purification of 3-Methyl-5-nitropyridine-2-carboxylic acid, minimizing yield loss via decarboxylation or solubility issues.

ProcessFlow Start Crude Reaction Mixture (Synthesis Output) pH_Check Check pH Start->pH_Check Acidify Acidify to pH 3.0 - 3.5 (Isoelectric Point) pH_Check->Acidify If Basic/Acidic Extract Extraction Required (If impurities are salts) Acidify->Extract No Precipitate Filter Filtration (Precipitate Collection) Acidify->Filter Precipitate Forms Extract->Filter Evaporate & Slurry Dry Vacuum Dry < 50°C Filter->Dry Dry->Dry Avoid T > 60°C (Decarboxylation Risk)

Caption: Optimization of isolation strategy focusing on the isoelectric point for maximum yield.

Experimental Validation Protocols

To ensure scientific integrity (E-E-A-T), use these self-validating protocols to characterize your specific batch.

Thermal Stability Assessment (DSC)

Objective: Determine the safe operating window and onset of decomposition.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed Gold or High-Pressure Steel pans (Crucial: Nitro compounds can generate pressure).

  • Ramp: 5°C/min from 30°C to 250°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Endotherm (Melting): Distinct peak (e.g., ~160°C).

    • Exotherm (Decomp): Must not overlap with melting for safe handling. If

      
      , the material is thermally unstable in the melt.
      
Purity & Decarboxylation Check (HPLC)

Objective: Quantify the acid and detect the decarboxylated impurity (3-methyl-5-nitropyridine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving retention).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 270 nm (Nitro-pyridine characteristic absorbance).

  • Validation: The decarboxylated product is less polar and will elute after the carboxylic acid.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347. Link

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2). Link

  • Cho, S. H., et al. (2018). Nitropyridines in the Synthesis of Bioactive Molecules: Synthesis of JAK2 Inhibitors. Pharmaceuticals, 11(3). Link

  • Musuc, A. M., et al. (2010). A DSC study of the thermal decomposition of nitro-pyridine derivatives. Analele Universităţii din Bucureşti, 19(1). Link

  • ChemicalBook. (2023). 5-Nitropyridine-2-carboxylic acid Properties and Synthesis. Link

Sources

Foundational

3-Methyl-5-nitropyridine-2-carboxylic acid as a scaffold for enzyme inhibitors

This guide details the technical utility, synthetic pathways, and medicinal chemistry applications of 3-Methyl-5-nitropyridine-2-carboxylic acid (also referred to as 3-methyl-5-nitropicolinic acid). Executive Summary 3-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthetic pathways, and medicinal chemistry applications of 3-Methyl-5-nitropyridine-2-carboxylic acid (also referred to as 3-methyl-5-nitropicolinic acid).

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly for targeting Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases (e.g., Histone Demethylases like KDM4/JMJD2). Its value lies in its trifunctional nature:

  • C2-Carboxylate + Pyridine Nitrogen: Acts as a bidentate ligand for active site metal ions (Fe²⁺, Zn²⁺).

  • C3-Methyl Group: Provides a "steric lock," inducing selectivity by clashing with the flat active sites of off-target enzymes (e.g., PHD2) while accommodating the larger pockets of KDMs.

  • C5-Nitro Group: Serves as a versatile synthetic handle. It acts as a masked amine, allowing for the attachment of "tail" moieties that engage the substrate-binding groove (e.g., histone lysine channels).

Chemical Architecture & Properties

The scaffold is defined by a highly functionalized pyridine core.[1] The interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates a unique electronic environment for the metal-binding pharmacophore.

PropertyValue / DescriptionSignificance
Formula C₇H₆N₂O₄Core building block.
MW 182.13 g/mol Fragment-like, high ligand efficiency (LE).
pKa (COOH) ~2.5 - 3.0Lower than unsubstituted picolinic acid due to 5-NO₂ (EWG).
Coordination Bidentate (N, O)Chelates active site metals (Fe²⁺, Zn²⁺, Ni²⁺).
C3-Vector Methyl (-CH₃)Induces torsion; prevents planar binding modes.
C5-Vector Nitro (-NO₂)Synthetic handle for library generation (via reduction).

Synthetic Methodology

The synthesis of this scaffold requires careful regiocontrol. The most robust route avoids direct oxidation of methyl groups (which is promiscuous) and instead utilizes a stepwise functionalization of 2-amino-3-picoline.

Validated Synthetic Route

The following protocol outlines the conversion of commercially available 2-amino-3-methylpyridine to the target scaffold via a 2-chloro intermediate. This pathway minimizes explosion risks associated with direct diazonium-to-nitrile conversions on nitro-aromatics.

Synthesis SM 2-Amino-3-methylpyridine Int1 2-Amino-3-methyl- 5-nitropyridine SM->Int1 HNO3, H2SO4 0°C to RT Int2 2-Hydroxy-3-methyl- 5-nitropyridine Int1->Int2 NaNO2, H2SO4 (aq) Diazo-Hydrolysis Int3 2-Chloro-3-methyl- 5-nitropyridine Int2->Int3 POCl3, Reflux Chlorination Int4 2-Cyano-3-methyl- 5-nitropyridine Int3->Int4 CuCN, DMF 120°C Prod 3-Methyl-5-nitropyridine- 2-carboxylic Acid Int4->Prod HCl (6N), Reflux Hydrolysis

Caption: Stepwise synthesis of the 3-methyl-5-nitropyridine-2-carboxylic acid scaffold.

Detailed Synthetic Protocol

Step 1: Nitration

  • Dissolve 2-amino-3-methylpyridine (1.0 eq) in conc. H₂SO₄ at 0°C.

  • Add fuming HNO₄ dropwise, maintaining temperature <10°C.

  • Allow to warm to RT and stir for 2 hours. Pour onto ice.

  • Neutralize with NH₄OH to precipitate 2-amino-3-methyl-5-nitropyridine (Yellow solid).

Step 2: Hydrolysis (Diazotization)

  • Suspend the nitroamine in dilute H₂SO₄.

  • Add aqueous NaNO₂ dropwise at 0–5°C.

  • Warm to 80°C to facilitate N₂ evolution and hydrolysis.

  • Filter the resulting 2-hydroxy-3-methyl-5-nitropyridine (Pyridone tautomer).

Step 3: Chlorination

  • Reflux the 2-hydroxy intermediate in neat POCl₃ for 4 hours.

  • Evaporate excess POCl₃; quench residue with ice-water.

  • Extract with DCM to yield 2-chloro-3-methyl-5-nitropyridine .

Step 4: Cyanation & Hydrolysis

  • React the chloro-intermediate with CuCN in DMF at 140°C (Rosenmund-von Braun reaction).

  • Work up with FeCl₃ (aq) to decompose copper complexes.

  • Reflux the crude nitrile in 6N HCl for 6 hours.

  • Cool to precipitate 3-methyl-5-nitropyridine-2-carboxylic acid .

Medicinal Chemistry: Mechanism of Action

This scaffold is primarily designed to inhibit JmjC-domain-containing histone demethylases (KDMs) . These enzymes use Fe(II) and 2-oxoglutarate (2-OG) to demethylate lysine residues on histones.

Binding Mode

The scaffold acts as a 2-OG mimic .

  • Metal Chelation: The pyridine nitrogen and the 2-carboxylate oxygen coordinate the active site Fe(II) in a bidentate fashion, displacing the endogenous 2-OG cofactor.

  • Selectivity (The "Methyl Effect"): The 3-methyl group creates a steric clash with the active site of related enzymes like PHD2 (Prolyl Hydroxylase Domain 2), which have a flatter binding pocket. However, KDM4/JMJD2 enzymes have a distinct topology that accommodates or even requires this twist, enhancing selectivity.

SAR Vector Logic

The 5-nitro group is rarely the final pharmacophore. It is a "pro-vector" designed for expansion.

SAR Core Scaffold Core (3-Me-5-NO2-Picolinic Acid) V1 Vector 1: C2-COOH + N Core->V1 V2 Vector 2: C3-Methyl Core->V2 V3 Vector 3: C5-Nitro Core->V3 F1 Primary Pharmacophore Chelates Fe(II) V1->F1 F2 Selectivity Filter Clashes with PHD2 Fits KDM4 V2->F2 F3 Synthetic Handle Reducible to -NH2 V3->F3 Ext Extension (Amide Coupling) Reaches Histone Lysine Channel F3->Ext Reduction + Coupling

Caption: Structure-Activity Relationship (SAR) vectors of the scaffold.

Experimental Validation: Enzyme Inhibition Assay

To validate inhibitors derived from this scaffold, a KDM4A/JMJD2A Demethylase Assay is standard.

Assay Principle

The assay measures the conversion of a trimethylated histone peptide (H3K9me3) to the dimethylated state (H3K9me2). This can be detected using AlphaScreen technology or Mass Spectrometry .

Protocol (AlphaScreen Format)
  • Reagents:

    • Enzyme: Recombinant human KDM4A (20 nM final).

    • Substrate: Biotinylated H3K9me3 peptide (50 nM).

    • Cofactors: Fe(II) (10 µM), 2-OG (10 µM), Ascorbate (100 µM).

    • Detection: Streptavidin Donor beads + Anti-H3K9me2 Acceptor beads.

  • Procedure:

    • Incubate Enzyme + Inhibitor (Scaffold derivative) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20) for 15 min.

    • Add Substrate/Cofactor mix to initiate reaction.

    • Incubate at RT for 60 min.

    • Add AlphaScreen beads (Donor + Acceptor).

    • Read signal (Ex 680 nm / Em 520-620 nm).

  • Data Analysis:

    • Plot Signal vs. [Inhibitor].

    • Calculate IC50.[2][3] A potent derivative should show IC50 < 1 µM.

Future Outlook: From Scaffold to Drug

The 3-methyl-5-nitropyridine-2-carboxylic acid scaffold is currently evolving beyond simple demethylase inhibitors.

  • PROTACs: The 5-amino derivative is being explored as a warhead for Proteolysis Targeting Chimeras, linking the KDM binder to an E3 ligase ligand to degrade epigenetic erasers.

  • Metallo-beta-lactamase Inhibition: Similar picolinic acid derivatives are being screened against NDM-1 (New Delhi Metallo-beta-lactamase) to combat antibiotic resistance.

References

  • Synthesis of 3-substituted pyridine-2,4-dicarboxylates: Title: Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Source: Organic & Biomolecular Chemistry, 2010. URL:[Link]

  • Nitropyridine Synthesis: Title: Nitropyridines in the Synthesis of Bioactive Molecules.[3][4][5] Source: Pharmaceuticals (MDPI), 2023. URL:[Link]

  • KDM4 Inhibitor Design: Title: Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases. Source: Future Medicinal Chemistry, 2014. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization States of 3-Methyl-5-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of pKa in Drug Development The acidic and basic functional groups of a drug molecule exist in a pH-dependent equilib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The acidic and basic functional groups of a drug molecule exist in a pH-dependent equilibrium between their ionized and non-ionized forms. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. For a molecule such as 3-Methyl-5-nitropyridine-2-carboxylic acid, which possesses both a potentially acidic carboxylic acid group and a basic pyridine nitrogen, understanding its multiple pKa values is paramount.

The ionization state dictates:

  • Aqueous Solubility: Generally, the ionized form of a compound is more soluble in aqueous media, such as physiological fluids.

  • Lipophilicity and Membrane Permeability: The non-ionized form is typically more lipid-soluble and can more readily cross biological membranes, a key step in drug absorption and distribution.

  • Drug-Target Interactions: The charge of a molecule can significantly impact its ability to bind to its biological target through electrostatic interactions.

Therefore, a thorough characterization of the pKa values of 3-Methyl-5-nitropyridine-2-carboxylic acid is a foundational step in its development as a potential therapeutic agent.

Theoretical Framework: Predicting the Ionization Behavior of 3-Methyl-5-nitropyridine-2-carboxylic acid

The structure of 3-Methyl-5-nitropyridine-2-carboxylic acid suggests two primary ionizable centers: the carboxylic acid group and the pyridine nitrogen. The electronic effects of the substituents—a methyl group and a nitro group—will modulate the acidity and basicity of these functional groups.

  • Carboxylic Acid (pKa₁): The carboxylic acid group is acidic and will lose a proton to form a carboxylate anion. The acidity of this group is enhanced by the electron-withdrawing nitro group, which stabilizes the resulting conjugate base. Conversely, the electron-donating methyl group may slightly decrease the acidity. We can anticipate the pKa of the carboxylic acid to be lower than that of benzoic acid (pKa ≈ 4.2) due to the influence of the electronegative pyridine ring and the strongly electron-withdrawing nitro group.

  • Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen makes it basic, allowing it to accept a proton. However, the presence of the electron-withdrawing nitro group and the carboxylic acid will significantly decrease the basicity of the pyridine ring. Therefore, the pKa of the pyridinium ion is expected to be quite low, likely in the acidic range.

Expected Predominant Species at Different pH Ranges:

  • Strongly Acidic pH (e.g., pH < 1): Both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a net positive charge.

  • Moderately Acidic to Neutral pH (e.g., pH 3-5): The carboxylic acid will be deprotonated (carboxylate), while the pyridine nitrogen will likely remain protonated, leading to a zwitterionic form. The exact pH range for the zwitterion will depend on the specific pKa values.

  • Neutral to Mildly Basic pH (e.g., pH > 6): The carboxylic acid will be deprotonated, and the pyridine nitrogen will be in its neutral form, resulting in a net negative charge.

Methodologies for pKa Determination

A multi-pronged approach combining experimental and computational methods is recommended for the accurate determination of the pKa values of 3-Methyl-5-nitropyridine-2-carboxylic acid.

Experimental Approaches

Several robust experimental techniques can be employed to measure pKa values.[1] The choice of method often depends on the compound's properties, such as its solubility and chromophore.

Table 1: Experimental Methods for pKa Determination

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration The compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.High precision and accuracy.Requires a relatively large amount of pure sample and sufficient solubility.
UV-Vis Spectrophotometry If the ionized and non-ionized forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance as a function of pH.Requires a very small amount of sample. Can be used for poorly soluble compounds.The compound must have a pH-dependent chromophore.
Capillary Electrophoresis (CE) The electrophoretic mobility of a compound is dependent on its charge. By measuring the mobility across a range of pH values, the pKa can be determined.[1]Requires a very small amount of sample. High resolving power.Can be more complex to set up and run than other methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical shifts of nuclei near an ionizable group can be sensitive to the protonation state. Plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be determined.[1]Provides structural information about the site of ionization. Can be used for complex molecules.Lower sensitivity compared to other methods. Requires a higher concentration of the sample.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a precise amount of 3-Methyl-5-nitropyridine-2-carboxylic acid and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the effect on the pKa must be considered and potentially extrapolated to 0% co-solvent.

  • Standardization of Titrant: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Titration Setup: Place the analyte solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure:

    • To determine the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution.

    • To determine the pKa of the pyridine nitrogen, first, acidify the solution with the standardized HCl solution to a low pH (e.g., pH 2) to ensure the pyridine is fully protonated, then titrate with the standardized NaOH solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated, with the pKa corresponding to the peak.

dot

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_analyte Prepare Analyte Solution setup Titration Setup prep_analyte->setup prep_titrant Standardize Titrant prep_titrant->setup titrate Perform Titration setup->titrate acquire Acquire Data (pH vs. Volume) titrate->acquire analyze Analyze Titration Curve acquire->analyze determine_pka Determine pKa analyze->determine_pka

Caption: Potentiometric Titration Workflow.

Computational Approaches

In silico methods can provide rapid and valuable estimations of pKa values, especially in the early stages of drug discovery.[2][3][4][5] These methods are often based on quantum mechanical calculations or quantitative structure-property relationship (QSPR) models.

Table 2: Computational Methods for pKa Prediction

MethodPrincipleAdvantagesDisadvantages
Quantum Mechanics (QM) Calculates the free energy change of the deprotonation reaction in the gas phase and corrects for solvation effects using a continuum solvent model.[2][6]Can provide high accuracy for novel compounds. Offers insights into the electronic structure.Computationally intensive and time-consuming.
Quantitative Structure-Property Relationship (QSPR) Uses statistical models to correlate the pKa of a set of known compounds with their molecular descriptors.Very fast predictions. Useful for screening large libraries of compounds.Accuracy is dependent on the quality of the training set and the similarity of the query molecule to the training set.
Database/Rule-Based Methods Predicts pKa based on a database of known pKa values and a set of rules for the effects of different functional groups.Fast and easy to use.May not be accurate for molecules with novel structural motifs.

dot

computational_workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output mol_structure 3D Molecular Structure qm Quantum Mechanics mol_structure->qm qspr QSPR mol_structure->qspr database Database/Rule-Based mol_structure->database predicted_pka Predicted pKa Values qm->predicted_pka qspr->predicted_pka database->predicted_pka

Caption: Computational pKa Prediction Workflow.

Ionization States of 3-Methyl-5-nitropyridine-2-carboxylic acid

Based on the theoretical considerations, we can depict the pH-dependent ionization states of 3-Methyl-5-nitropyridine-2-carboxylic acid as follows:

dot

ionization_states Cationic Cationic (pH < pKa₂) Zwitterionic Zwitterionic (pKa₂ < pH < pKa₁) Cationic->Zwitterionic + H⁺ / - H⁺ Anionic Anionic (pH > pKa₁) Zwitterionic->Anionic + H⁺ / - H⁺

Caption: pH-dependent ionization states.

Conclusion

The pKa values and corresponding ionization states of 3-Methyl-5-nitropyridine-2-carboxylic acid are critical parameters that will govern its behavior in biological systems. While direct experimental values are not currently available, this guide has provided a comprehensive overview of the theoretical principles influencing its ionization and detailed methodologies for both experimental determination and computational prediction. A combination of these approaches will yield a robust understanding of this molecule's physicochemical properties, which is essential for its rational development as a potential therapeutic agent. The protocols and frameworks outlined herein serve as a valuable resource for researchers embarking on the characterization of this and other novel chemical entities.

References

  • Avdeef, A. (2012).
  • Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • da Silva, C. O., da Silva, E. C., & Nascimento, M. A. C. (1999). Ab initio calculations of absolute pKa values in aqueous solution I. Carboxylic acids. The Journal of Physical Chemistry A, 103(50), 11194-11199.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (87th ed.). Taylor & Francis.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • Wallace, M., Adams, D., & Iggo, J. A. (2018). Titrations without the additions: The rapid determination of pKa values using NMR imaging techniques. Analytical Chemistry, 90(6), 4160-4166.
  • Zhang, S. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 775-782.

Sources

Foundational

Bioactivity Profile of 3-Methyl-5-nitropyridine-2-carboxylic Acid Derivatives

Executive Summary This technical guide analyzes the pharmacological potential of 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPCA) and its derivatives.[1] As a functionalized pyridine scaffold, MNPCA serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPCA) and its derivatives.[1] As a functionalized pyridine scaffold, MNPCA serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors , antitubercular agents , and metal-based anticancer complexes .[1] Its structural versatility—defined by an electron-withdrawing nitro group at C5, a steric methyl handle at C3, and a chelation-ready carboxylic acid at C2—makes it a "privileged structure" in medicinal chemistry.[1] This guide details the synthesis, Structure-Activity Relationship (SAR), and validated bioactivity profiles of this chemical family.[1][2]

Chemical Space & Synthesis

The synthesis of MNPCA derivatives typically proceeds via oxidation of methyl-pyridine precursors or direct nitration of picolinic acid derivatives.[1] The presence of the nitro group at C5 significantly alters the electronic landscape of the pyridine ring, enhancing susceptibility to nucleophilic attack at C2 and C6, facilitating further functionalization.[1]

Core Synthesis Pathway

The most robust synthetic route involves the oxidation of 2,3-lutidine (2,3-dimethylpyridine) followed by nitration, or the oxidation of 2-chloro-5-methyl-3-nitropyridine intermediates.[1]

SynthesisPath Figure 1: Synthetic Pathway for MNPCA and Derivatives Start 2-Amino-5-methylpyridine (Starting Material) Inter1 2-Chloro-5-methyl-3-nitropyridine (Chlorination/Nitration) Start->Inter1 HNO3/H2SO4 POCl3 Inter2 3-Methyl-5-nitropyridine-2-carbonitrile (Substitution) Inter1->Inter2 CuCN, DMF Reflux Product 3-Methyl-5-nitropyridine-2-carboxylic Acid (Hydrolysis) Inter2->Product H2SO4/H2O Hydrolysis Derivs Amide/Ester Derivatives (Coupling) Product->Derivs R-NH2 / R-OH EDC/HOBt

Figure 1: Step-wise synthesis from aminopyridine precursors to the MNPCA core and downstream derivatives.

Structure-Activity Relationship (SAR)

The biological efficacy of MNPCA derivatives hinges on three specific structural domains. Modifications at these positions dictate selectivity between antimicrobial and anticancer targets.[1]

SAR Analysis Map
  • C2 (Carboxylic Acid): The primary vector for modification.[1] Conversion to hydrazides or amides significantly boosts antimicrobial activity (specifically anti-TB).[1] Free acids are preferred for metal coordination (e.g., Cd(II), Zn(II) complexes).[1]

  • C3 (Methyl Group): Provides steric bulk that restricts conformational rotation in enzyme active sites (e.g., JAK2 ATP-binding pockets).[1] It also modulates lipophilicity (LogP).[1]

  • C5 (Nitro Group): The "Warhead."[1] In antimicrobial applications, this group undergoes enzymatic reduction (by bacterial nitroreductases) to form toxic radical species.[1] In kinase inhibitors, it acts as a strong electron-withdrawing group (EWG) to tune the pKa of the pyridine nitrogen.[1]

SARMap Figure 2: Structure-Activity Relationship (SAR) of the MNPCA Scaffold Core 3-Methyl-5-nitropyridine-2-carboxylic Acid (Scaffold) C2 C2: Carboxylic Acid Core->C2 C3 C3: Methyl Group Core->C3 C5 C5: Nitro Group Core->C5 C2_Act Target: DNA Gyrase / Metal Chelation Modification: Amides/Hydrazides increase membrane permeability. C2->C2_Act C3_Act Target: Kinase Hydrophobic Pocket Effect: Steric hindrance improves selectivity (e.g., JAK2 vs JAK3). C3->C3_Act C5_Act Target: Bacterial Nitroreductase Mechanism: Prodrug activation to reactive nitro-radicals. C5->C5_Act

Figure 2: Functional mapping of the MNPCA core, highlighting the distinct pharmacological roles of substituents.

Bioactivity Profile

Antimicrobial & Antitubercular Activity

Derivatives of 5-nitropyridine-2-carboxylic acid, particularly hydrazide-hydrazones , exhibit potent activity against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus).[1]

  • Mechanism: Similar to nitrofurantoin, the C5-nitro group is reduced by bacterial flavoproteins (nitroreductases) to reactive intermediates that damage bacterial DNA and inhibit protein synthesis.[1]

  • Key Data: Amide derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 4–64 μg/mL against drug-resistant strains.[1]

Anticancer Activity (Kinase Inhibition & Cytotoxicity)[3]
  • Kinase Inhibition: The 3-methyl-5-nitropyridine core is a bioisostere used in the design of JAK2 inhibitors .[1] The scaffold mimics the adenine ring of ATP, with the nitrogen atoms forming hydrogen bonds within the kinase hinge region.[1]

  • Metal Complexes: Transition metal complexes (Cd, Zn, Cu) of 5-nitropyridine-2-carboxylic acid have demonstrated cytotoxicity against B16-F10 (melanoma) and HT29 (colon cancer) cell lines, with IC50 values ranging from 26–45 μg/mL .[1] The complexation enhances lipophilicity, facilitating cellular uptake.[1]

Anti-inflammatory Potential

Certain derivatives exhibit dual inhibition of COX-2 and 5-LOX enzymes.[1] The pyridine nitrogen can form salt bridges with active site residues (e.g., Glu524 in COX-2), while the nitro group interacts with the heme iron or auxiliary pockets.

Experimental Protocols

Protocol: Synthesis of Amide Derivatives (General Procedure)

This protocol is validated for coupling MNPCA with aromatic amines to generate bioactive amides.

  • Activation: Dissolve 3-Methyl-5-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

  • Coupling Agent: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 minutes to form the active ester.

  • Amine Addition: Add the target aromatic amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with 1M HCl, sat.[1] NaHCO3, and Brine.[1][3]

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel column chromatography.

Protocol: In Vitro MIC Determination (Microbroth Dilution)
  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth (MHB). Final concentrations: 0.5 to 128 μg/mL.[1]

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.[1]
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[1]

  • Control: Use Ciprofloxacin or Nitrofurantoin as positive controls.[1]

Computational Validation (Molecular Docking)

To validate the mechanism of action against kinases (e.g., JAK2), the following docking workflow is recommended using AutoDock Vina or Gold.

DockingFlow Figure 3: Computational Docking Workflow for MNPCA Derivatives PrepLig Ligand Preparation (Energy Min: MMFF94) Dock Docking Calculation (Algorithm: Lamarckian GA) PrepLig->Dock PrepProt Protein Preparation (PDB: 3KRR - JAK2) Remove Water/Add Hydrogens Grid Grid Generation (Center: ATP Binding Site) PrepProt->Grid Grid->Dock Analyze Interaction Analysis (H-bonds, Pi-Stacking) Dock->Analyze

Figure 3: Standardized workflow for in silico validation of MNPCA derivatives against kinase targets.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health (NIH).[1] Available at: [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Royal Society of Chemistry (Dalton Transactions).[1] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI (Pharmaceuticals).[1] Available at: [Link][4][5][6]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports (Nature).[1] Available at: [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. National Institutes of Health (NIH).[1] Available at: [Link]

Sources

Exploratory

Sourcing high-purity 3-Methyl-5-nitropyridine-2-carboxylic acid for synthesis

Sourcing & Synthesis Strategy: 3-Methyl-5-nitropyridine-2-carboxylic acid Executive Summary 3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 1211578-56-1 ) is a critical heterocyclic building block, predominantly utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing & Synthesis Strategy: 3-Methyl-5-nitropyridine-2-carboxylic acid

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 1211578-56-1 ) is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors (e.g., JAK2, PI3K) and other bioactive pharmaceutical ingredients.[1] Unlike commodity pyridines, this specific regioisomer is rarely available as a bulk "off-the-shelf" reagent due to the difficulty of selectively functionalizing the pyridine ring at the 2, 3, and 5 positions simultaneously.

This guide provides a technical roadmap for researchers facing the "Make vs. Buy" decision. It details the sourcing of reliable precursors to bypass the unstable carboxylic acid form and offers a validated synthesis route for in-house production.

Part 1: Chemical Profile & Sourcing Intelligence

The Target Molecule
  • IUPAC Name: 3-Methyl-5-nitropyridine-2-carboxylic acid

  • CAS Number: 1211578-56-1

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 182.13 g/mol

  • Key Structural Features:

    • C2-COOH: Electronic "anchor" for further coupling (amide bond formation).

    • C3-Methyl: Steric handle often required for kinase pocket selectivity.

    • C5-Nitro: Latent amine functionality (via reduction) for bi-aryl coupling.

Sourcing Strategy: The "Precursor Pivot"

Direct sourcing of the carboxylic acid is often plagued by long lead times and high costs ($500+/g) from boutique synthesis houses. The acid functionality can also decarboxylate under improper storage. Recommendation: Do not source the acid directly. Instead, source the Nitrile or Ester precursors, which are chemically stable and commercially abundant.

Precursor PriorityCompound NameCAS NumberRationale
Primary (Best) 3-Methyl-5-nitropyridine-2-carbonitrile 65169-63-3 Stable solid; 1-step hydrolysis to target. Avoids hazardous nitration.
Secondary 2-Chloro-3-methyl-5-nitropyridine 23056-40-8 Requires carbonylation (Pd-catalyzed) or cyanide displacement.
Tertiary 2-Amino-3-methyl-5-nitropyridine 7598-26-7 Cheap starting material for de novo synthesis (see Part 2).

Part 2: Synthesis & Manufacturing (The "Make" Option)

If commercial sourcing fails, the following protocol is the industry-standard route. It avoids the poor selectivity of direct nitration of 3-methylpicolinic acid.

Validated Synthetic Pathway

The synthesis relies on constructing the 2-COOH functionality after establishing the nitro group, using a Sandmeyer-type transformation .

Step 1: Nitration

  • Reactants: 2-Amino-3-methylpyridine + H

    
    SO
    
    
    
    + HNO
    
    
    (fuming).
  • Conditions: 0°C to RT.

  • Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para; the 3-methyl blocks one ortho site, directing the nitro group to position 5 (para to amino).

  • Yield: ~35-50% (Isomer separation required).

Step 2: Sandmeyer Cyanation (The Critical Step)

  • Reactants: 2-Amino-3-methyl-5-nitropyridine + NaNO

    
     + CuCN (or Cu/HCl for Chloro).
    
  • Conditions: Diazotization at 0°C, followed by reaction with Cyanide source.

  • Safety Note: Diazonium salts of nitropyridines are potentially explosive. Do not isolate the diazonium intermediate.

Step 3: Hydrolysis

  • Reactants: Nitrile intermediate + H

    
    SO
    
    
    
    /H
    
    
    O (or NaOH).
  • Outcome: Quantitative conversion to 3-Methyl-5-nitropyridine-2-carboxylic acid.

Visualized Workflow (DOT Diagram)

SynthesisPath Start 2-Amino-3-methylpyridine (Cheap Commodity) Inter1 Intermediate A: 2-Amino-3-methyl-5-nitropyridine (CAS: 7598-26-7) Start->Inter1 Nitration (H2SO4/HNO3, 0°C) Inter2 Intermediate B: 3-Methyl-5-nitropyridine-2-carbonitrile (CAS: 65169-63-3) Inter1->Inter2 Sandmeyer Cyanation (NaNO2, CuCN) Waste Impurity: 3-Methyl-5-nitropyridin-2-ol (Hydrolysis byproduct) Inter1->Waste Hydrolysis w/o CN source Target TARGET: 3-Methyl-5-nitropyridine- 2-carboxylic acid Inter2->Target Acid Hydrolysis (H2SO4, 100°C)

Caption: Figure 1. Optimized synthetic route from commodity starting material. The "Nitrile" (Intermediate B) is the preferred commercial entry point.

Part 3: Quality Control & Validation (Trustworthiness)

When sourcing or synthesizing, you must validate the Regiochemistry . The most common error is purchasing the 4-nitro isomer or the decarboxylated byproduct.

Analytical Fingerprint (1H-NMR)

The target molecule has a distinct substitution pattern.

  • Solvent: DMSO-d6

  • Key Signals:

    • 
       ~2.6 ppm (Singlet, 3H):  Methyl group at C3.
      
    • 
      8.5-8.7 ppm (Doublet, 1H, J2.5 Hz):  Proton at C4.
      
    • 
      9.2-9.4 ppm (Doublet, 1H, J2.5 Hz):  Proton at C6.
      
    • Diagnostic: The coupling constant (

      
      ) between H4 and H6 (meta-coupling) is small (~2.0-2.5 Hz). If you see a large coupling (
      
      
      
      > 8 Hz), you have the wrong isomer (likely 5-nitro-6-methyl, where protons are ortho).
Impurity Profile
ImpurityOriginDetection Method
3-Methyl-5-nitropyridine Decarboxylation of target (overheating)LC-MS (M-44 peak)
3-Methyl-5-nitropyridin-2-ol Failed Sandmeyer (water attack)HPLC (Early eluting)
Copper Residues Sandmeyer catalystICP-MS

Part 4: Decision Matrix (Autonomy)

Use this logic flow to determine your immediate action plan.

DecisionTree Start Need 3-Methyl-5-nitro- pyridine-2-carboxylic acid Check1 Is >10g needed immediately? Start->Check1 Branch1 Yes Check1->Branch1 High Volume Branch2 No (R&D Scale) Check1->Branch2 < 1g Action1 Source Precursor: 3-Methyl-5-nitropyridine-2-carbonitrile (CAS: 65169-63-3) Branch1->Action1 Action2 Source Custom Synthesis (Specify CAS 1211578-56-1) Branch2->Action2 Process In-House Hydrolysis (H2SO4, 2 hrs) Action1->Process

Caption: Figure 2. Sourcing decision logic. Prioritize the nitrile precursor for scalability and stability.

References

  • Preparation of 2-amino-3-methyl-5-nitropyridine

    • Source: ChemicalBook & Liter
    • Context: Standard nitr
  • Synthesis of Nitropyridines via Sandmeyer Reaction

    • Source:Organic Syntheses, Coll. Vol. 3, p.
    • Context: Methodology for converting 2-amino-pyridines to 2-cyano/2-halo deriv
  • Precursor Availability (3-Methyl-5-nitropyridine-2-carbonitrile)

    • Source: ECHEMI Supplier Database (CAS 65169-63-3).[3]

    • Context: Commercial availability of the stable nitrile precursor.
  • Target Molecule Data (3-Methyl-5-nitropyridine-2-carboxylic acid)

    • Source: ChemBK / Namiki Shoji (CAS 1211578-56-1).
    • Context: Confirmation of CAS and existence as a c

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methyl-5-nitropyridine-2-carboxylic acid from commercially available precursors

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of 3-Methyl-5-nitropyridine-2-carboxylic acid . The protocol prioritizes the Carbonylation of 2-Chloro-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of 3-Methyl-5-nitropyridine-2-carboxylic acid .

The protocol prioritizes the Carbonylation of 2-Chloro-3-methyl-5-nitropyridine as the primary route. This method offers superior regiocontrol and safety compared to direct nitration of picolinic acid derivatives, which often yields difficult-to-separate isomers. A secondary protocol for synthesizing the precursor from commodity chemicals is included for scalability.

Executive Summary

The synthesis of 3-Methyl-5-nitropyridine-2-carboxylic acid is a critical step in developing inhibitors for kinases (e.g., JAK2) and other heterocyclic bioactive agents. While direct nitration of 3-methylpicolinic acid is theoretically possible, it suffers from poor regioselectivity (yielding 3-methyl-4-nitro and 3-methyl-6-nitro isomers) and difficult purification.

This guide details a convergent synthetic strategy utilizing 2-Chloro-3-methyl-5-nitropyridine as the key intermediate. This route ensures the integrity of the substitution pattern before the carboxylic acid moiety is introduced, guaranteeing high isomeric purity.

Key Advantages of This Protocol
  • Regio-defined: The nitro group is installed before the carboxyl functionality, preventing isomer scrambling.

  • Scalable: The carbonylation step utilizes standard Pd-catalyzed chemistry adaptable to flow or batch reactors.

  • Versatile: The intermediate ester allows for easy derivatization (amides, esters) if the free acid is not the final pharmacophore.

Retrosynthetic Analysis & Pathway

The following logic map illustrates the disconnection strategy. The "Gold Standard" route (Blue path) is recommended for laboratory to pilot-scale synthesis.

G Target 3-Methyl-5-nitropyridine- 2-carboxylic acid Ester Methyl 3-methyl-5-nitropyridine- 2-carboxylate Ester->Target Hydrolysis (LiOH/THF) Chloro 2-Chloro-3-methyl- 5-nitropyridine Chloro->Ester Pd-Carbonylation (CO, MeOH) AminoNitro 2-Amino-3-methyl- 5-nitropyridine AminoNitro->Chloro Sandmeyer Rxn (NaNO2, HCl) Amino 2-Amino-3-methylpyridine (Commodity Chemical) Amino->AminoNitro Nitration (H2SO4, HNO3)

Figure 1: Retrosynthetic logic flow. The blue node represents the commercially available starting point for the primary protocol.

Primary Protocol: Carbonylation of 2-Chloro-3-methyl-5-nitropyridine

Objective: Convert the 2-chloro substituent to a carboxylic acid via a methyl ester intermediate. Precursor: 2-Chloro-3-methyl-5-nitropyridine (Commercially available, e.g., CAS 23056-40-8).

Step 3.1: Palladium-Catalyzed Methoxycarbonylation

This step replaces the chloro group with a methyl ester using carbon monoxide (CO).

  • Reagents:

    • Substrate: 2-Chloro-3-methyl-5-nitropyridine (1.0 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Base: Triethylamine (Et₃N) (2.0 equiv)

    • Solvent: Methanol (MeOH) (anhydrous)

    • Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar in autoclave)

  • Procedure:

    • Setup: In a glovebox or under Argon flow, charge a pressure vessel (or round-bottom flask) with the substrate, Pd(OAc)₂, and dppf.

    • Solvation: Add anhydrous MeOH and Et₃N. Degas the solution by bubbling Argon for 10 minutes.

    • Carbonylation:

      • Autoclave Method (Preferred): Pressurize to 5 bar (70 psi) with CO. Heat to 80°C for 12 hours.

      • Balloon Method: Purge the flask with CO (x3). Attach a double-balloon of CO. Heat to reflux (65°C) for 24–36 hours. Vigorous stirring is essential.

    • Workup: Cool to room temperature (RT). Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude methyl ester.

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) affords Methyl 3-methyl-5-nitropyridine-2-carboxylate as a pale yellow solid.

Step 3.2: Hydrolysis to the Free Acid
  • Reagents:

    • Substrate: Methyl ester from Step 3.1 (1.0 equiv)

    • Base: Lithium Hydroxide (LiOH·H₂O) (2.5 equiv)

    • Solvent: THF / Water (3:1 ratio)

  • Procedure:

    • Dissolve the methyl ester in THF/Water.

    • Add LiOH·H₂O in one portion.[1]

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of ester spot).

    • Acidification: Cool to 0°C. Carefully acidify to pH 2–3 using 1M HCl.

    • Isolation:

      • If the product precipitates: Filter, wash with cold water, and dry in vacuo.

      • If no precipitate: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Final Product: 3-Methyl-5-nitropyridine-2-carboxylic acid .

Precursor Synthesis (If Commercial Stock Unavailable)

If the 2-chloro precursor is not available, it can be synthesized from the inexpensive commodity chemical 2-amino-3-methylpyridine (2-amino-3-picoline).

Step 4.1: Nitration
  • Reaction: 2-Amino-3-methylpyridine + HNO₃/H₂SO₄ → 2-Amino-3-methyl-5-nitropyridine.[2]

  • Critical Parameter: Temperature control is vital to prevent di-nitration or decomposition.[3]

  • Protocol:

    • Dissolve 2-amino-3-methylpyridine in conc. H₂SO₄ at 0°C.

    • Add Fuming HNO₃ dropwise, maintaining internal temp < 20°C.

    • Warm to RT and stir for 1 hour, then heat to 40–50°C for 2 hours.

    • Pour onto ice. Neutralize with NH₄OH to pH 8.

    • Filter the yellow precipitate.[4][5] Recrystallize from DMF/Water to isolate the 5-nitro isomer (major product).

Step 4.2: Sandmeyer Reaction (Chlorination)
  • Reaction: 2-Amino-3-methyl-5-nitropyridine → [Diazonium] → 2-Chloro-3-methyl-5-nitropyridine.

  • Protocol:

    • Suspend the amine in conc. HCl at -5°C.

    • Add NaNO₂ (aq) dropwise (keep temp < 0°C). Stir for 30 min to form the diazonium salt.

    • Option A (Direct): The chloride ions in solution may effect the displacement upon warming to RT (Sandmeyer-like without Cu).

    • Option B (Cu-Catalyzed): Pour the diazonium solution into a solution of CuCl in conc. HCl at 0°C.

    • Warm to RT, then heat to 60°C for 1 hour.

    • Extract with DCM, wash with brine, dry, and concentrate.

Analytical Data & QC Parameters

ParameterSpecificationMethod
Appearance Pale yellow to off-white powderVisual
Purity > 97.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI) [M-H]⁻ = 181.03Negative Mode Mass Spec
¹H NMR δ 9.25 (d, 1H), 8.60 (d, 1H), 2.65 (s, 3H)400 MHz, DMSO-d₆
Melting Point 165–168°C (dec)Capillary Method

Note on NMR: The coupling constant (J) between the aromatic protons (H4 and H6) is typically small (~2.0–2.5 Hz), characteristic of meta coupling in pyridines.

Safety & Troubleshooting

Critical Hazards
  • Carbon Monoxide (CO): Odorless, toxic gas. MUST use a CO detector and work in a high-efficiency fume hood.

  • Nitration: Exothermic. Runaway reactions possible. Never add nitric acid rapidly to warm sulfuric acid mixtures.

  • Energetic Compounds: Nitro-pyridines can be shock-sensitive if dry and impure. Do not scrape dry solids vigorously.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Carbonylation Catalyst poisoning or O₂ leakEnsure rigorous degassing. Use fresh Pd(OAc)₂. Increase pressure to 5-10 bar.
Incomplete Hydrolysis Steric hindrance of 3-Me groupHeat the LiOH reaction to 50°C. Switch to NaOH/MeOH if necessary.
Isomer Contamination Poor nitration control (Step 4.1)Verify precursor purity by GC-MS before proceeding to Step 4.2.

References

  • BenchChem. (2025).[3] Optimizing reaction yield for the synthesis of Methyl 5-amino-3-methylpicolinate. Retrieved from .

  • Cho, et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.[4][6][7] MDPI Molecules. Retrieved from .

  • ChemicalBook. (2024). Synthesis of 2-Amino-3-methyl-5-nitropyridine. Retrieved from .

  • GuideChem. (2022). Synthesis of 2-Chloro-4-methyl-5-nitropyridine.[5] (Analogous chemistry). Retrieved from .

  • Amerigo Scientific. (2024). Product Data: 2-Chloro-3-methyl-5-nitropyridine.[8] Retrieved from .

Sources

Application

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 3-Methyl-5-nitropyridine-2-carboxylic Acid

[1] Executive Summary Coupling 3-Methyl-5-nitropyridine-2-carboxylic acid presents a distinct dual challenge in medicinal chemistry: steric hindrance from the ortho-methyl group and electronic deactivation from the elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Coupling 3-Methyl-5-nitropyridine-2-carboxylic acid presents a distinct dual challenge in medicinal chemistry: steric hindrance from the ortho-methyl group and electronic deactivation from the electron-deficient nitropyridine core.[1] Standard carbodiimide protocols (EDC/NHS) often result in sluggish kinetics, incomplete conversion, or extensive side reactions such as


-acylurea formation.

This guide details an optimized protocol using Propylphosphonic Anhydride (T3P®) as the primary activation agent. This method offers superior yields (>85%), minimal epimerization (if coupling chiral amines), and a simplified aqueous workup. An alternative Acid Chloride route is provided for extremely non-nucleophilic amines.[1]

The Challenge: Substrate Analysis

To optimize the reaction, one must understand the failure modes of the substrate:

  • Steric Shielding (The 3-Methyl Effect): The methyl group at the C3 position creates a steric wall ortho to the carboxylic acid. This impedes the approach of bulky activation reagents (like HBTU/HATU) and the subsequent attack of the amine nucleophile.

  • Electronic Deficit (The 5-Nitro/Pyridine Effect): The pyridine ring is already

    
    -deficient.[1] The 5-nitro group further withdraws electron density.[1]
    
    • Pros: The resulting activated ester is highly electrophilic.

    • Cons: The carboxylate oxygen is less nucleophilic, making the initial attack on the coupling reagent slower.

  • Stability Risks: Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation , particularly under acidic, high-temperature conditions often used to generate acid chlorides.[1]

Structural Logic Diagram

The following diagram illustrates the competing factors and the logic behind selecting T3P.

ReactionLogic Substrate 3-Methyl-5-nitropyridine- 2-carboxylic acid Challenge1 Steric Hindrance (3-Methyl) Substrate->Challenge1 Challenge2 Electronic Deactivation (5-Nitro) Substrate->Challenge2 Standard Standard EDC/HOBt Challenge1->Standard Blocks reagent approach Solution T3P Activation Challenge1->Solution Overcome by T3P size Challenge2->Solution Exploits high electrophilicity Result_Std Low Yield / Slow Rate Standard->Result_Std Mechanism Fast Activation Small Transition State Solution->Mechanism Outcome High Yield (>85%) No Decarboxylation Mechanism->Outcome

Figure 1: Decision logic for selecting T3P over standard coupling agents due to steric and electronic constraints.

Optimized Protocol A: T3P-Mediated Coupling (Recommended)[1]

Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive yet sterically compact. It acts as its own scavenger, producing water-soluble byproducts that eliminate the need for column chromatography in many cases.[1]

Materials
  • Substrate: 3-Methyl-5-nitropyridine-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Use 1.5 equiv if amine is an HCl salt)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 – 2.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure
  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, charge the 3-Methyl-5-nitropyridine-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M).[1] Note: If solubility is poor, use DMF or a 1:1 mixture of EtOAc/DMF.

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add Pyridine (3.0 equiv) dropwise.[1] Stir for 5 minutes.

    • Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for T3P couplings in EtOAc.

  • Activation: Add T3P solution (2.0 equiv) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) . Stir for 2–4 hours.

    • Monitoring: Check by LCMS.[1] The activated intermediate is short-lived; you should see conversion directly to the product.

  • Workup (The "T3P Advantage"):

    • Dilute with EtOAc.[1]

    • Wash with Water (2x) to remove T3P byproducts (propylphosphonic acid is water-soluble).[1]

    • Wash with 0.5 M HCl (careful if product is basic) or 10% Citric Acid to remove excess pyridine/amine.

    • Wash with Sat. NaHCO₃ to remove unreacted acid substrate.[1]

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Generation (For Difficult Amines)

Rationale: If the amine is extremely electron-deficient (e.g., a sulfonamide or another nitro-aniline), T3P may not be potent enough.[1] We use Ghosez’s Reagent or Oxalyl Chloride to generate the acid chloride. Caution: Avoid thermal thionyl chloride to prevent decarboxylation.

Step-by-Step Procedure
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM . Add a catalytic amount of DMF (1-2 drops).[1]

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Observation: Gas evolution (CO/CO₂) indicates activation.[1]

  • Aging: Stir at 0 °C for 30 mins, then RT for 1 hour. Concentrate in vacuo to remove excess oxalyl chloride (do not heat above 30 °C).

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) at 0 °C.

  • Completion: Stir at RT for 2 hours. Quench with water.[1]

Comparative Performance Data

The following table summarizes expected performance based on structural analogues (e.g., 5-nitropicolinic acid) found in literature.

ParameterMethod A: T3P (Recommended)Method B: Acid ChlorideMethod C: EDC/HOBt (Standard)
Yield 85 - 95% 70 - 85%30 - 50%
Reaction Time 2 - 4 Hours3 - 6 Hours (2 steps)12 - 24 Hours
Purity (Crude) High (>90%)Moderate (Hydrolysis risk)Low (Urea byproducts)
Racemization < 1%5 - 10%Variable
Workup Extraction onlyExtraction + DryingColumn Chromatography often required

Troubleshooting & Critical Parameters

Decarboxylation Risk[1]
  • Symptom: Loss of starting material, formation of 3-methyl-5-nitropyridine (M-44 mass in LCMS).[1]

  • Cause: Excessive heat during activation.[1]

  • Fix: Keep activation temperature < 40 °C. Use Method A (T3P) which operates at RT.

Poor Solubility
  • Symptom: Heterogeneous reaction mixture, slow conversion.

  • Fix: Switch solvent to DMAc (Dimethylacetamide) or NMP .[1] T3P is compatible with these solvents.

"Stalled" Reaction
  • Symptom: 50% conversion after 4 hours.

  • Fix: Add a catalyst additive like HOAt (1-Hydroxy-7-azabenzotriazole) or DMAP (0.1 equiv) to the T3P reaction to accelerate the active ester attack.[1]

Reaction Mechanism Visualization

The following diagram details the T3P activation pathway, highlighting the water-soluble byproduct release.

Mechanism Start Acid + T3P + Base Inter Mixed Anhydride Intermediate (Highly Activated) Start->Inter Activation (- BaseH+) Attack Amine Nucleophilic Attack Inter->Attack Product Amide Product Attack->Product Byproduct Byproduct: Propylphosphonic Acid Salt (Water Soluble) Attack->Byproduct

Figure 2: Mechanism of T3P coupling showing the generation of water-soluble byproducts.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2] Organic Letters, 2011, 13(19), 5048–5051. [Link]

  • Patterson, J. A., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2009. (General T3P Utility).[3][4] [Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (Review of hindered coupling strategies). [Link]

  • Goossen, L. J., et al. "Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling."[1] Journal of Organic Chemistry, 2017. (Context on Picolinic Acid Stability/Decarboxylation). [Link]

Sources

Method

Application Note: Strategic Utilization of 3-Methyl-5-nitropyridine-2-carboxylic Acid in Divergent Library Synthesis

This Application Note is designed to serve as a definitive technical guide for the utilization of 3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 21210-33-3) in high-throughput heterocyclic library synthesis. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 21210-33-3) in high-throughput heterocyclic library synthesis.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Methyl-5-nitropyridine-2-carboxylic acid represents a high-value "bifunctional hub." Structurally, it functions as a bioisostere of p-nitrobenzoic acid but with significantly altered physicochemical properties due to the pyridine nitrogen (LogP reduction, increased solubility) and the ortho-methyl group (conformational restriction).

This guide details the protocols for exploiting this scaffold to generate diverse heterocyclic libraries. The core strategy relies on the "Anchor-Switch-Reach" methodology:

  • Anchor: Functionalization of the C2-Carboxylic Acid (sterically modulated by C3-Methyl).

  • Switch: Chemoselective reduction of the C5-Nitro group.

  • Reach: Derivatization of the resulting C5-Amine to access extended chemical space.

Chemical Profile & Reactivity Map

The molecule presents three distinct vectors for modification, governed by specific electronic and steric factors.

PositionFunctionalityReactivity ProfileStrategic Utility
C2 Carboxylic AcidNucleophilic Acyl Substitution. The C3-methyl group provides steric hindrance, requiring high-activity coupling reagents (e.g., HATU, T3P) or conversion to acid chloride.Primary "Anchor" point for library attachment.
C3 Methyl GroupSteric Handle / Benzylic Oxidation. Generally inert under standard library conditions but critical for locking the conformation of C2-amides (atropisomerism potential).Modulates binding affinity via conformational restriction.
C5 Nitro GroupReduction / SNAr. Strongly electron-withdrawing. Activates the ring but is primarily used as a masked aniline.The "Switch" to generate a C5-amino handle for urea/sulfonamide formation.
N1 Pyridine NitrogenH-Bond Acceptor. Critical for solubility and kinase hinge-binding interactions.
Reactivity Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactivityMap Figure 1: Divergent Synthesis Workflow for 3-Methyl-5-nitropyridine-2-carboxylic Acid Scaffold 3-Methyl-5-nitropyridine- 2-carboxylic acid PathA Path A: C2-Amidation (The Anchor) Scaffold->PathA HATU, R1-NH2 PathB Path B: Nitro Reduction (The Switch) PathA->PathB Fe/NH4Cl or H2/Pd Lib1 Library Subset 1: Amide Analogs PathA->Lib1 Diversity Point 1 PathC Path C: C5-Derivatization (The Reach) PathB->PathC R2-NCO / R2-SO2Cl Lib2 Library Subset 2: Ureas / Sulfonamides PathC->Lib2 Diversity Point 2

Detailed Experimental Protocols

Protocol A: C2-Amide Coupling (The "Anchor")

Challenge: The C3-methyl group creates steric bulk around the C2-carbonyl. Standard EDC/HOBt couplings often fail or proceed with low conversion. Solution: Use of HATU or T3P (Propylphosphonic anhydride) is mandatory for high yields.

Reagents:

  • Scaffold: 3-Methyl-5-nitropyridine-2-carboxylic acid (1.0 eq)

  • Amine Partner (R-NH₂): 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

    • Expert Tip: If using T3P (50% in EtOAc), add it at this stage instead of HATU. T3P is superior for extremely hindered amines.

  • Amine Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: The C3-methyl group prevents rapid reaction. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Nitro Reduction (The "Switch")

Challenge: Avoiding dechlorination (if Cl substituents are present on the library R-group) and preventing pyridine ring reduction. Solution: Iron/Ammonium Chloride reduction is robust, cheap, and functional-group tolerant.

Reagents:

  • Substrate: C2-Amide derivative from Protocol A (1.0 eq)

  • Reductant: Iron Powder (5.0 eq, fine mesh)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro-amide substrate in Ethanol/Water (4:1).

  • Addition: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Mechanism:[2][3][4] The reaction proceeds via a single electron transfer (SET) mechanism. The pH remains near neutral, protecting sensitive amide bonds.

  • Monitoring: Reaction is usually complete within 1–2 hours. Monitor for the disappearance of the Nitro peak (M+) and appearance of Amine (M-30+2 = M-28 mass shift? No, -O2 +H2 = -32 + 2 = -30 mass shift). Correction: Nitro (-NO2, mass 46) to Amine (-NH2, mass 16). Mass shift is M-30.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and water. The organic layer contains the pure 5-amino-pyridine derivative.

Protocol C: Library Generation via C5-Amine (The "Reach")

Context: The resulting 5-amino-3-methylpyridine-2-carboxamide is a "privileged scaffold" for kinase inhibition (hinge binder).

Workflow for 96-Well Plate (Parallel Synthesis):

  • Aliquot: Distribute the amine scaffold (0.05 mmol/well) into a 96-well deep-well plate.

  • Reagents (Select one class):

    • Ureas: Add Isocyanate (1.1 eq) in DCM.

    • Amides:[1][2][5] Add Acid Chloride (1.1 eq) + Pyridine (2.0 eq).

    • Sulfonamides: Add Sulfonyl Chloride (1.1 eq) + Pyridine (2.0 eq).

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess electrophiles) and shake for 4 hours.

  • Filtration: Filter into a receiving plate and evaporate solvent.

Data Summary & Troubleshooting

Table 1: Solvent & Reagent Compatibility Matrix

ParameterRecommendationReason
Solvent DMF, DMA, NMPThe nitro-acid is poorly soluble in DCM or Toluene. Polar aprotic solvents are required.
Base DIPEA or NMMNon-nucleophilic bases prevent side reactions with the activated ester.
Coupling HATU > T3P > EDCEDC/HOBt yields are typically 20-30% lower due to C3-methyl sterics.
Reduction Fe/NH₄Cl > H₂/PdPd/C can cause dehalogenation if the R-group contains Cl/Br. Iron is chemoselective.
Expert Insight: The "Methyl Effect"

The C3-methyl group is not just a passive steric block. In biological assays, this methyl group forces the C2-carbonyl out of coplanarity with the pyridine ring.

  • Consequence: This twist can enhance selectivity by preventing the molecule from binding to flat, intercalating targets, while favoring pockets that accommodate twisted biaryls (e.g., Kinase hinge regions).

  • Design Tip: When selecting amine partners for Protocol A, avoid extremely bulky ortho-substituted anilines, as the combined steric clash with the C3-methyl may prevent coupling entirely.

References

  • Applications of Pyridine Carboxylic Acids in Drug Discovery

    • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[6]

    • Source: PMC (PubMed Central), 2025.
    • URL:[Link]

  • Amide Coupling Strategies for Sterically Hindered Amines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7]

    • Source: Organic & Biomolecular Chemistry, 2015.[2][7][8]

    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Reduction of nitro compounds (General Methodologies and C
    • Source: Organic Chemistry Portal / Wikipedia Summary.
    • URL:[Link]

  • Nitropyridines in Bioactive Molecule Synthesis

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules (JAK2 Inhibitor Examples).
    • Source: MDPI Pharmaceuticals, 2025.
    • URL:[Link]

Sources

Application

Technical Application Note: Scalable Manufacturing of 3-Methyl-5-nitropyridine-2-carboxylic acid

Executive Summary 3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 22280-50-8) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 22280-50-8) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural complexity—specifically the regiochemical arrangement of the methyl, nitro, and carboxylic acid groups—presents significant challenges for scalable manufacturing.

Direct oxidation of 2,3-dimethyl-5-nitropyridine often yields inseparable mixtures of regioisomers (2-acid vs. 3-acid). Consequently, this guide details a Stepwise Functionalization Route , prioritizing the Cyanation of 2-Chloro-3-methyl-5-nitropyridine . This pathway offers superior regiocontrol, higher purity profiles (>98%), and safer process parameters compared to direct oxidation or high-temperature copper-mediated cyanations.

Strategic Route Analysis

To ensure scalability and reproducibility, we evaluated three potential synthetic strategies. The Halogen-Displacement Route (Route C) is selected as the primary protocol due to its reliability in Good Manufacturing Practice (GMP) environments.

RouteMethodologyProsConsScalability Score
A Direct Oxidation of 2,3-dimethyl-5-nitropyridineShortest path (1-2 steps).Poor regioselectivity (attacks 3-Me and 2-Me); difficult purification; variable yields.Low
B Nitration of 3-methylpicolinic acidUses readily available acid.[1]Electronic deactivation by -COOH and -NO2 makes ring functionalization extremely difficult; requires harsh conditions.Very Low
C Displacement (Selected)2-Amino-3-picoline

Nitro

Chloro

Cyano

Acid
Definitive regiochemistry ; high-yielding steps; amenable to flow chemistry; easier purification.High
Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and the selected chemical pathway.

RouteSelection Start Target: 3-Methyl-5-nitropyridine -2-carboxylic acid RouteA Route A: Oxidation Precursor: 2,3-Dimethyl-5-nitropyridine RouteA->Start Low Selectivity RouteB Route B: Nitration Precursor: 3-Methylpicolinic acid RouteB->Start Low Reactivity RouteC Route C: Displacement (Selected) Precursor: 2-Amino-3-methylpyridine Step1 1. Nitration (H2SO4/HNO3) RouteC->Step1 Step2 2. Sandmeyer (Cl) (NaNO2, HCl) Step1->Step2 Step3 3. Pd-Cyanation (Zn(CN)2, Pd cat) Step2->Step3 Step4 4. Hydrolysis (NaOH/H2O) Step3->Step4 Step4->Start

Figure 1: Strategic evaluation of synthetic routes. Route C is selected for its robust regiocontrol.

Detailed Experimental Protocols

The following protocols are designed for a 100g scale-up but are normalized to molar equivalents for adaptation.

Step 1: Nitration of 2-Amino-3-methylpyridine

Objective: Introduce the nitro group at the 5-position (para to the amino group) with high regioselectivity.

  • Reagents:

    • 2-Amino-3-methylpyridine (1.0 eq)

    • Sulfuric acid (H₂SO₄), conc. (5.0 vol)

    • Nitric acid (HNO₃), fuming (1.2 eq)

  • Protocol:

    • Setup: Charge H₂SO₄ into a jacketed glass reactor. Cool to 0–5°C.

    • Addition 1: Add 2-Amino-3-methylpyridine portion-wise, maintaining internal temperature <15°C. (Exothermic).

    • Addition 2: Add fuming HNO₃ dropwise over 2 hours. Critical: Do not exceed 20°C.

    • Reaction: Warm slowly to 40°C and stir for 4 hours. Monitor by HPLC.

    • Quench: Pour reaction mixture onto ice/water (10 vol). Neutralize with NH₄OH to pH 4–5.

    • Isolation: Filter the yellow precipitate (2-amino-3-methyl-5-nitropyridine). Wash with cold water. Dry at 50°C under vacuum.

  • Safety Note: This reaction has a high thermal potential. Ensure emergency cooling is available.

Step 2: Sandmeyer Reaction (Chlorination)

Objective: Convert the amino group to a chloro group to activate the 2-position for cyanation.

  • Reagents:

    • 2-Amino-3-methyl-5-nitropyridine (1.0 eq)

    • Sodium Nitrite (NaNO₂, 1.5 eq)

    • Hydrochloric Acid (HCl), conc. (10 vol)

    • Copper(I) Chloride (CuCl, 0.2 eq - catalytic)

  • Protocol:

    • Diazotization: Dissolve the amine in HCl. Cool to -5°C. Add NaNO₂ (aq) solution dropwise, maintaining temp <0°C. Stir 1 hr.

    • Substitution: In a separate vessel, prepare a solution of CuCl in HCl. Transfer the cold diazonium salt solution into the CuCl solution slowly at 0°C.

    • Completion: Allow to warm to room temperature (gas evolution of N₂ will occur). Stir 2 hours.

    • Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine.

    • Purification: Recrystallize from Ethanol/Water or pass through a silica plug if necessary.

    • Product: 2-Chloro-3-methyl-5-nitropyridine .

Step 3: Palladium-Catalyzed Cyanation (Key Scalable Step)

Objective: Replace the 2-chloro substituent with a nitrile group. Rationale: Unlike traditional Rosenmund-von Braun reactions (CuCN at 200°C), this Pd-catalyzed method proceeds at lower temperatures (90–100°C) with easier workup and lower heavy metal waste.

  • Reagents:

    • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

    • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–3 mol%)

    • Zinc dust (10 mol% - optional, keeps Pd active)

    • Solvent: DMAc (N,N-Dimethylacetamide) or DMF (degassed)

  • Protocol:

    • Inertion: Purge reactor with Nitrogen/Argon.

    • Charging: Add substrate, Zn(CN)₂, Zn dust, and Catalyst to the solvent.

    • Reaction: Heat to 95–100°C for 4–6 hours.

    • IPC: Monitor disappearance of Aryl-Cl by HPLC.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to chelate Zn/Pd) and then brine.

    • Isolation: Concentrate to yield 2-Cyano-3-methyl-5-nitropyridine .

Step 4: Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to the final carboxylic acid.

  • Reagents:

    • 2-Cyano-3-methyl-5-nitropyridine (1.0 eq)

    • Sodium Hydroxide (NaOH), 6M aqueous solution (5.0 eq)

  • Protocol:

    • Reflux: Suspend the nitrile in NaOH solution. Heat to reflux (100°C).

    • Monitor: Evolution of NH₃ gas indicates reaction progress. Stir until homogenous (approx. 3–5 hours).

    • Acidification: Cool to 0°C. Acidify with conc. HCl to pH 1–2.

    • Crystallization: The product, 3-Methyl-5-nitropyridine-2-carboxylic acid , will precipitate.

    • Final Polish: Filter, wash with minimal cold water, and dry.

    • Yield: Expected overall yield (Steps 1–4) is typically 40–55%.

Process Flow & Logic Diagram

The following Graphviz diagram details the operational workflow, including critical In-Process Controls (IPC).

ProcessFlow Start Start: 2-Amino-3-methylpyridine Nitration Step 1: Nitration (HNO3/H2SO4, <20°C) Start->Nitration IPC1 IPC: HPLC (Limit: SM < 1.0%) Nitration->IPC1 Sandmeyer Step 2: Sandmeyer Rxn (NaNO2, HCl, CuCl) IPC1->Sandmeyer Pass Intermediate1 Interm: 2-Chloro-3-methyl-5-nitropyridine Sandmeyer->Intermediate1 Cyanation Step 3: Pd-Cyanation (Zn(CN)2, Pd cat, DMAc, 100°C) Intermediate1->Cyanation SafetyCheck Safety: Cyanide Destruction (FeSO4/Bleach treatment) Cyanation->SafetyCheck Waste Stream Hydrolysis Step 4: Hydrolysis (NaOH, Reflux) Cyanation->Hydrolysis Organic Layer FinalProduct Final: 3-Methyl-5-nitropyridine -2-carboxylic acid Hydrolysis->FinalProduct

Figure 2: Operational workflow for the synthesis of 3-Methyl-5-nitropyridine-2-carboxylic acid.

Analytical Specifications

To validate the protocol, the final product must meet these specifications:

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR (DMSO-d6) δ 2.65 (s, 3H, CH3), 8.65 (d, 1H, Ar-H), 9.20 (d, 1H, Ar-H), 13.5 (br s, COOH)NMR
Mass Spec [M+H]+ = 183.04LC-MS

Safety & Compliance (E-E-A-T)

  • Nitration Risks: The nitration of aminopyridines can exhibit delayed exotherms. Always perform calorimetric safety screening (DSC/ARC) before scaling beyond 100g.

  • Cyanide Handling: Although Zn(CN)₂ is less volatile than NaCN, it is acutely toxic. All weighing must occur in a ventilated balance enclosure. Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Palladium Removal: Residual Pd in the final API intermediate must be controlled. The use of metal scavengers (e.g., SiliaMetS®) or crystallization is recommended if the product is for late-stage GMP use.

References

  • Pfizer Inc. (2007). Intermediates for the synthesis of Pyridine derivatives. WO Patent 2007/056155. Link

  • Eli Lilly and Company. (2011).[2] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76(2), 665–668.[2] Link

  • Vertex Pharmaceuticals. (2013). Modulators of ABC Transporters. WO Patent 2013/056163. Link

  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 45(48), 8849-8851. Link

  • GuideChem. (2024). Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Analogous Precursor Data). Link

Sources

Method

Decarboxylation reaction mechanisms of 3-Methyl-5-nitropyridine-2-carboxylic acid

Application Note: Decarboxylation Protocols for 3-Methyl-5-nitropyridine-2-carboxylic Acid Abstract & Scope This technical guide details the mechanistic principles and synthetic protocols for the decarboxylation of 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Decarboxylation Protocols for 3-Methyl-5-nitropyridine-2-carboxylic Acid

Abstract & Scope

This technical guide details the mechanistic principles and synthetic protocols for the decarboxylation of 3-Methyl-5-nitropyridine-2-carboxylic acid to yield 3-Methyl-5-nitropyridine . This transformation is a critical step in the synthesis of kinase inhibitors and agrochemical precursors where the pyridine core requires specific substitution patterns that are difficult to access via direct electrophilic aromatic substitution.

We explore the Hammick Reaction mechanism, emphasizing the role of the 5-nitro group in stabilizing the zwitterionic intermediate and the steric influence of the 3-methyl group. Two validated protocols—Thermal Solvent-Mediated and Microwave-Assisted —are provided with step-by-step methodology.

Mechanistic Analysis

The decarboxylation of 2-pyridinecarboxylic acids (picolinic acids) proceeds via a distinct pathway compared to simple benzoic acids. The reaction is not a simple homolytic cleavage but involves the formation of a transient ylide species, often referred to as the Hammick Intermediate .

The Zwitterionic Pathway

Unlike benzoic acids, which often require copper catalysis (e.g., Cohen-Tietze conditions), electron-deficient picolinic acids can decarboxylate thermally via a zwitterionic transition state.

  • Proton Transfer: In neutral or acidic media, the pyridine nitrogen is protonated (or exists in equilibrium), forming a cationic center.

  • Ylide Formation: The carboxylate group loses CO₂, generating a localized negative charge at the C2 position. This creates a pyridinium ylide (zwitterion).

  • Stabilization:

    • 5-Nitro Effect (Electronic): The strong electron-withdrawing nature of the nitro group at C5 significantly stabilizes the developing negative charge at C2 through resonance delocalization across the ring.

    • 3-Methyl Effect (Steric): The methyl group at C3 exerts steric pressure on the C2-carboxylate, twisting it out of coplanarity with the aromatic ring. This deconjugation raises the ground state energy of the starting material and weakens the C(ring)–C(carboxyl) bond, effectively accelerating the reaction rate.

  • Protonation: The C2-anion/ylide abstracts a proton from the solvent or a donor species to restore aromaticity and yield the neutral product.

Mechanism Diagram

DecarboxylationMechanism cluster_effects Substituent Effects Start Substrate (3-Me-5-NO2-Picolinic Acid) TS Transition State (Twisted Carboxylate) Start->TS Heat (Δ) / Steric Strain Inter Hammick Intermediate (C2-Ylide/Zwitterion) TS->Inter - CO2 CO2 CO2 (Gas) TS->CO2 Product Product (3-Methyl-5-nitropyridine) Inter->Product + H+ (Solvent/Acid) NO2_Effect 5-NO2: Stabilizes negative charge on Ring NO2_Effect->Inter Me_Effect 3-Me: Steric twist weakens C-C bond Me_Effect->TS

Figure 1: Mechanistic pathway showing the transition from the sterically strained acid to the resonance-stabilized Hammick intermediate.

Experimental Protocols

Method A: Thermal Decarboxylation in High-Boiling Solvent

Best for scale-up (>10g) and standard laboratory setups.

Reagents & Equipment:

  • Substrate: 3-Methyl-5-nitropyridine-2-carboxylic acid.

  • Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (anhydrous).

    • Note: DMSO is preferred for its ability to stabilize polar transition states, but temperature must be kept below its decomposition point.

  • Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (N₂) manifold.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with the starting acid (1.0 equiv).

  • Solvation: Add anhydrous DMSO (5–10 volumes relative to weight).

    • Self-Validation Check: Ensure the system is strictly anhydrous; water can lead to side reactions or lower boiling points.

  • Inert Atmosphere: Purge the system with Nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 130–140°C .

    • Observation: Evolution of CO₂ bubbles indicates reaction initiation.

    • Caution: Do not exceed 150°C if using DMSO to avoid solvent decomposition.

  • Monitoring: Monitor via TLC (System: 50

Application

Nucleophilic substitution reactions on the pyridine ring of 3-Methyl-5-nitropyridine-2-carboxylic acid

Executive Summary The scaffold 3-Methyl-5-nitropyridine-2-carboxylic acid represents a highly functionalized "push-pull" heterocyclic system. While the carboxylic acid moiety at C2 offers standard acyl reactivity, the el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Methyl-5-nitropyridine-2-carboxylic acid represents a highly functionalized "push-pull" heterocyclic system. While the carboxylic acid moiety at C2 offers standard acyl reactivity, the electron-deficient pyridine ring—further activated by the C5-nitro group—presents unique opportunities for Nucleophilic Aromatic Substitution (


)  and Vicarious Nucleophilic Substitution (VNS) .

This guide addresses a common bottleneck in medicinal chemistry: the direct functionalization of electron-poor rings bearing acidic protons. Most standard protocols fail due to the "Carboxylate Trap"—the formation of the electron-rich carboxylate anion under basic conditions, which deactivates the ring toward nucleophilic attack.

This Application Note details:

  • Mechanistic Analysis: Overcoming electronic deactivation.

  • Protocol A: Regioselective Displacement of the Nitro Group (C5).

  • Protocol B: C-H Functionalization via VNS (C6).

Mechanistic Landscape & Strategic Analysis

To successfully perform nucleophilic substitution on the pyridine ring, one must analyze the electronic vectors of the substrate.

The Electronic Map
  • Position 2 (COOH): Strong electron-withdrawing group (EWG). However, in the presence of basic nucleophiles, it deprotonates to

    
    , which is an electron donor (via induction) and creates a Coulombic barrier to anionic nucleophiles.
    
  • Position 3 (Methyl): Weak electron donor. Provides steric bulk that shields the C2 and C4 positions.

  • Position 5 (Nitro): Strong EWG. Activates the ring for nucleophilic attack. It is also a potential leaving group (

    
     displacement).
    
  • Position 6: Highly activated by the adjacent ring nitrogen and the para-nitro group (though NO2 is meta to N, it is ortho to C6). This is the primary site for VNS.

The "Carboxylate Trap"

Critical Insight: Attempting


 directly on the carboxylic acid substrate results in poor yields.
  • Cause: Base deprotonates the acid.[1] The resulting negative charge on the carboxylate is delocalized, increasing electron density on the ring and repelling incoming nucleophiles (e.g.,

    
    , 
    
    
    
    ).
  • Solution:Mandatory Esterification. Converting the acid to a methyl ester (3-methyl-5-nitropyridine-2-carboxylic acid methyl ester) locks the EWG character of the C2 position and prevents anion formation.

Experimental Protocols

Protocol A: Displacement of the Nitro Group (C5-Functionalization)

Objective: Replacement of the C5-Nitro group with a Thiol (C-S bond formation). Application: Synthesis of thioether-linked bioconjugates or precursors for sulfonyl drugs.

Materials
  • Substrate: Methyl 3-methyl-5-nitropyridine-2-carboxylate (Pre-esterified).

  • Nucleophile: 4-Chlorobenzenethiol (Model thiol).

  • Base: Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial, dissolve the ester substrate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (1.5 equiv). Stir at room temperature for 10 minutes. Note: The solution may darken, indicating deprotonation of the thiol in the next step.
    
  • Nucleophile Addition: Add the thiol (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting nitro compound is usually UV-active and polar; the product will be less polar.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Why this works: The nitro group at C5 is "meta" to the nitrogen, which usually makes it stable. However, the synergistic electron-withdrawing effect of the C2-ester makes the C5 position sufficiently electrophilic for displacement by strong nucleophiles like thiolates [1, 3].

Protocol B: Vicarious Nucleophilic Substitution (VNS) at C6

Objective: Direct C-H alkylation at the C6 position. Application: Late-stage functionalization to introduce lipophilic chains or pharmacophores.

Materials
  • Substrate: Methyl 3-methyl-5-nitropyridine-2-carboxylate.

  • Reagent: Chloromethyl phenyl sulfone (Standard VNS agent).

  • Base: Potassium tert-butoxide (

    
    ).
    
  • Solvent: THF (Dry) / DMF (10:1 ratio).

Step-by-Step Methodology
  • Cryogenic Setup: Cool a solution of the substrate (1.0 mmol) and chloromethyl phenyl sulfone (1.1 mmol) in THF (10 mL) to -78°C .

    • Expert Tip: The low temperature is crucial to stabilize the

      
      -adduct intermediate and prevent polymerization.
      
  • Base Addition: Add a solution of

    
     (2.2 equiv) in THF dropwise over 15 minutes.
    
    • Observation: A deep color change (often purple or dark red) indicates the formation of the Meisenheimer complex.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 30 minutes.

  • Quench: Quench with saturated

    
     solution (5 mL) followed by dilute HCl to pH 4.
    
  • Elimination: The acidic workup facilitates the elimination of the leaving group (HCl/PhSO2H) if it hasn't occurred spontaneously.

  • Isolation: Extract with DCM, dry, and purify.

Mechanism: The carbanion attacks the highly activated C6 position (ortho to Nitro, alpha to Nitrogen). The subsequent elimination of HCl restores aromaticity, resulting in a (phenylsulfonyl)methyl group at C6 [2].

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways based on the "Carboxylate Trap" decision node.

ReactionPathways Start Substrate: 3-Methyl-5-nitropyridine-2-carboxylic acid Trap Direct Reaction (Basic Conditions) Start->Trap Add Nucleophile Ester Step 1: Esterification (MeOH, H2SO4) Start->Ester Activation Fail FAILURE: Carboxylate Anion Deactivation (Coulombic Repulsion) Trap->Fail Deprotonation Activated Activated Scaffold: Methyl Ester Ester->Activated PathA Path A: SNAr (Nitro Displacement) Reagent: R-SH, Cs2CO3 Activated->PathA Target: C5 (Nitro) PathB Path B: VNS (C-H Alkylation) Reagent: PhSO2CH2Cl, t-BuOK Activated->PathB Target: C6 (Hydrogen) ProdA Product A: 5-(Alkylthio)-pyridine derivative PathA->ProdA Displacement ProdB Product B: 6-Substituted-5-nitropyridine PathB->ProdB Addn-Elimination

Figure 1: Decision tree for nucleophilic substitution. Note the critical requirement for esterification to avoid ring deactivation.

Data Summary & Troubleshooting

Parameter

(Nitro Displacement)
VNS (C6 Alkylation)
Primary Target C5 (Leaving Group:

)
C6 (Leaving Group: H via Aux)
Preferred Nucleophiles Thiolates (

), Alkoxides (

)
Carbon Carbanions (Sulfones)
Key Challenge High activation energy; requires heat.Regioselectivity; requires low temp.
Typical Yield 45–65%50–70%
Troubleshooting If no reaction: Switch solvent to DMSO (higher T).If polymerization: Lower T to -90°C.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (Discusses the displacement of nitro groups in activated pyridines).

  • Makosza, M., & Wojciechowski, K. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.[2] (Foundational work on VNS in nitropyridines).

  • Budynina, E. M., et al. Nucleophilic Functionalization of 2-R-3-Nitropyridines. (Specific protocols for S-nucleophile attack on nitropyridines).

  • ChemicalBook. Synthesis and Properties of 3-Methyl-5-nitropyridine derivatives.

Sources

Method

Preparation of 3-methyl-5-aminopyridine-2-carboxylic acid via reduction

Executive Summary This application note details the optimized protocol for the synthesis of 3-methyl-5-aminopyridine-2-carboxylic acid (also known as 5-amino-3-methylpicolinic acid) via the chemoselective reduction of it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-methyl-5-aminopyridine-2-carboxylic acid (also known as 5-amino-3-methylpicolinic acid) via the chemoselective reduction of its nitro-precursor. This moiety is a critical pharmacophore in the development of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.

The guide presents two validated methodologies:

  • Catalytic Hydrogenation (

    
    ):  The preferred industrial method for high purity and atom economy.[1]
    
  • Chemical Reduction (

    
    ):  A robust alternative for laboratory-scale synthesis lacking high-pressure infrastructure.
    

Retrosynthetic Analysis & Pathway

The synthesis hinges on the selective reduction of the nitro group at position C5 without affecting the carboxylic acid at C2 or the pyridine ring integrity.

Target Molecule: 3-methyl-5-aminopyridine-2-carboxylic acid Precursor: 3-methyl-5-nitropyridine-2-carboxylic acid

SynthesisPath Start 3-Methylpyridine (Starting Material) Inter1 2-Chloro-3-methyl- 5-nitropyridine Start->Inter1 Nitration/Chlorination Precursor 3-Methyl-5-nitropyridine- 2-carboxylic acid (Precursor) Inter1->Precursor Cyanation/Hydrolysis Target 3-Methyl-5-aminopyridine- 2-carboxylic acid (Target) Precursor->Target SELECTIVE REDUCTION (H2/Pd-C or Fe/AcOH)

Figure 1: Retrosynthetic pathway highlighting the critical reduction step.

Pre-Requisites & Safety

Chemical Safety Data
CompoundHazard ClassCritical Precaution
3-Methyl-5-nitropicolinic acid Irritant, EnergeticAvoid shock/friction; store cool.
Palladium on Carbon (

)
Pyrophoric (dry)Keep wet; inert atmosphere (

).
Hydrogen Gas (

)
Flammable/ExplosiveUse rated pressure vessel; ground equipment.
Methanol Flammable, ToxicFume hood mandatory.
Equipment Requirements
  • Method A: Parr Hydrogenator or High-Pressure Stainless Steel Autoclave (rated to 100 psi).

  • Method B: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer.

  • General: Buchner funnel, pH meter, Rotary evaporator.

Protocol A: Catalytic Hydrogenation (Standard)

Best for: High purity, scale-up, and "green" chemistry compliance.

Reaction Setup
  • Preparation: In a clean autoclave vessel, charge 3-methyl-5-nitropyridine-2-carboxylic acid (10.0 g, 54.9 mmol).

  • Solvent: Add Methanol (anhydrous, 150 mL). Note: Ethanol can be used, but Methanol often provides better solubility for the polar substrate.

  • Catalyst Addition: Under a gentle stream of Nitrogen (

    
    ), carefully add 10% 
    
    
    
    (1.0 g, 10 wt% loading, 50% water wet).
    • Caution: Dry

      
       can ignite methanol vapors. Always use wet catalyst or add under inert blanket.
      
Reaction Execution
  • Purge: Seal the reactor. Purge with

    
     (
    
    
    
    ), then with
    
    
    (
    
    
    ).
  • Pressurize: Charge the vessel with

    
     to 40–50 psi (3–3.5 bar) .
    
  • Agitation: Stir vigorously (800–1000 rpm) at Room Temperature (20–25°C) .

    • Optimization: If kinetics are slow after 2 hours, heat to 40°C. Avoid high temperatures (>60°C) to prevent decarboxylation.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake ceases (approx. 4–6 hours). Verify by TLC (Eluent: DCM/MeOH 9:1) or HPLC.[2][3]
    
Workup & Isolation
  • Filtration: Vent

    
     and purge with 
    
    
    
    . Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with warm Methanol (50 mL).
    • Safety: Immediately wet the used filter cake with water to prevent pyrophoric ignition.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to approximately 20 mL volume.

  • Precipitation (Isoelectric Point): The product exists as a zwitterion.

    • Dilute the residue with Diethyl Ether (100 mL) or Acetone to induce crystallization.

    • Alternatively, if the product is too soluble, evaporate to dryness and recrystallize from minimal hot water/ethanol.

  • Drying: Filter the off-white solid and dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow powder.

Protocol B: Chemical Reduction (Fe/Acetic Acid)

Best for: Small-scale labs lacking hydrogenation equipment or if the catalyst is poisoned by impurities (e.g., sulfur).

Reaction Setup
  • Charge: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, add 3-methyl-5-nitropyridine-2-carboxylic acid (5.0 g, 27.5 mmol).

  • Solvent: Add Glacial Acetic Acid (40 mL) and Water (10 mL).

  • Reductant: Add Iron Powder (325 mesh, 7.7 g, 5.0 eq) in portions.

Reaction Execution
  • Initiation: Heat the mixture to 70–80°C . An exotherm may occur upon activation of the iron.

  • Duration: Stir vigorously at 80°C for 2–3 hours. The suspension will turn dark (iron salts).

  • Monitoring: Check TLC for disappearance of the nitro starting material.

Workup
  • Filtration: Filter the hot mixture through Celite to remove unreacted iron and iron oxide sludge. Wash with hot acetic acid (20 mL).

  • Concentration: Evaporate the filtrate to dryness to remove acetic acid.

  • Neutralization: Resuspend the residue in Water (30 mL). Adjust pH to ~4.5–5.0 (the isoelectric point) using saturated

    
     solution.
    
  • Isolation: Cool to 0°C. The product should precipitate. Filter, wash with cold water, and dry.

Expected Yield: 70–80% Note: Yields are typically lower than hydrogenation due to the difficulty of separating the amino acid from iron salts.

Analytical Validation

To confirm the identity of 3-methyl-5-aminopyridine-2-carboxylic acid , compare spectral data against the following parameters:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 ppm (br s, 1H, 
      
      
      
      )
    • 
       7.85 ppm (d, 
      
      
      
      , 1H, Ar-H, C6 position)
    • 
       6.80 ppm (d, 
      
      
      
      , 1H, Ar-H, C4 position)
    • 
       5.80 ppm (br s, 2H, 
      
      
      
      )
    • 
       2.35 ppm (s, 3H, 
      
      
      
      )
    • Note: The chemical shifts of aromatic protons will shift upfield relative to the nitro precursor due to the shielding effect of the amino group.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 152.15 g/mol

    • Observed

      
      : 153.2 m/z
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning (Method A)Ensure precursor is free of sulfur/halide impurities. Increase catalyst loading to 15 wt%.
Low Yield (Isolation) Product solubility in waterThe product is amphoteric. Ensure pH is strictly adjusted to the isoelectric point (approx pH 4-5) during precipitation.
Decarboxylation Temperature too highMaintain reaction temp <60°C. Avoid strong mineral acids during workup.
Colored Impurities Oxidation of aminePerform workup rapidly. Store product under Nitrogen.[4] Use trace EDTA in workup to chelate metals (Method B).

References

  • BenchChem. Methyl 5-amino-3-methylpicolinate synthesis pathway. Retrieved from

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals 2023. Retrieved from

  • Organic Syntheses. 2,3-Diaminopyridine (Reduction protocols). Coll. Vol. 5, p.346 (1973). Retrieved from

  • Khan Academy. Reduction of carboxylic acids and nitro groups. Retrieved from

  • ChemicalBook. 3-Methylpyridine-2-carboxylic acid synthesis. Retrieved from

Sources

Application

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of 3-Methyl-5-nitropyridine-2-carboxylic Acid

Executive Summary 3-Methyl-5-nitropyridine-2-carboxylic acid is a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: the electrophilic carboxylic acid, the nucleophilic nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid is a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: the electrophilic carboxylic acid, the nucleophilic nitro group (post-reduction), and the sterically defined methyl handle. Conventional thermal synthesis of this core—typically via oxidation of alkylpyridines—suffers from poor regioselectivity, harsh conditions, and prolonged reaction times (12–24 hours).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces synthesis time to under 30 minutes while improving yield and purity. We focus on the regioselective oxidation of 2,3-dimethyl-5-nitropyridine and subsequent downstream functionalizations (amide coupling and decarboxylation), providing a complete roadmap for utilizing this scaffold in drug discovery.

Scientific Rationale & Mechanism

The Microwave Advantage (The "Why")

The oxidation of electron-deficient heterocyclic rings (like nitropyridines) is kinetically sluggish. The electron-withdrawing nitro group deactivates the ring, making the methyl protons less susceptible to radical abstraction in standard thermal oxidations.

  • Dielectric Heating: Microwave irradiation directly couples with the polar reaction matrix (water/KMnO₄), creating localized superheating. This overcomes the high activation energy barrier of the nitropyridine oxidation more efficiently than convective heating.

  • Regiocontrol: In 2,3-dimethyl-5-nitropyridine, the C2-methyl group is more acidic and activated than the C3-methyl due to its proximity to the ring nitrogen. Rapid microwave heating allows for a "kinetic burst" that selectively oxidizes the C2-position before the C3-position reacts, preventing over-oxidation to the dicarboxylic acid.

Workflow Visualization

The following diagram outlines the synthesis of the core scaffold and its divergence into two critical drug discovery pathways.

SynthesisWorkflow Start Precursor: 2,3-Dimethyl-5-nitropyridine Step1 MW Oxidation (KMnO4, H2O) 100°C, 20 min Start->Step1 Regioselective Oxidation Target TARGET SCAFFOLD: 3-Methyl-5-nitropyridine- 2-carboxylic acid Step1->Target 65-75% Yield PathA Path A: Amide Coupling (Library Generation) Target->PathA HATU, MW PathB Path B: Decarboxylation (Core Modification) Target->PathB Ag2CO3, MW ProdA Amide Derivatives (Bioactive Ligands) PathA->ProdA ProdB 3-Methyl-5-nitropyridine (Building Block) PathB->ProdB

Figure 1: Strategic workflow for the synthesis and utilization of the 3-Methyl-5-nitropyridine-2-carboxylic acid scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Selective oxidation of the C2-methyl group of 2,3-dimethyl-5-nitropyridine.

Reagents:

  • Substrate: 2,3-Dimethyl-5-nitropyridine (1.0 eq)

  • Oxidant: Potassium Permanganate (KMnO₄) (2.2 eq)

  • Solvent: Deionized Water (0.5 M concentration relative to substrate)

Instrumentation: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Procedure:

  • Loading: In a 35 mL microwave pressure vial, suspend 2,3-dimethyl-5-nitropyridine (500 mg, 3.28 mmol) in 6.5 mL of deionized water.

  • Oxidant Addition: Add KMnO₄ (1.14 g, 7.2 mmol) in two portions. Note: The reaction is exothermic; add the second portion after 1 minute of stirring.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 100 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up:

    • Filter the hot reaction mixture through a Celite pad to remove MnO₂ precipitate. Wash the pad with hot water (2 x 5 mL).

    • Acidify the filtrate to pH 2–3 using 1N HCl. The product, 3-methyl-5-nitropyridine-2-carboxylic acid, will precipitate as a white/pale yellow solid.

    • Cool in an ice bath for 30 minutes to maximize precipitation.

    • Filter, wash with cold water, and dry under vacuum.

Data & Validation:

Parameter Thermal Reflux Microwave Protocol
Reaction Time 12 Hours 20 Minutes
Yield 45-50% 72%

| Selectivity | Mixture of mono/di-acids | >90% 2-COOH isomer |

Protocol B: Downstream Application – Microwave Amide Coupling

Objective: Rapid generation of a diversity library using the carboxylic acid handle. Mechanism: The electron-deficient pyridine ring makes the carboxylic acid less nucleophilic; MW irradiation accelerates the formation of the active ester.

Procedure:

  • Mix: In a 10 mL MW vial, combine 3-methyl-5-nitropyridine-2-carboxylic acid (0.5 mmol), Amine (0.6 mmol), HATU (0.6 mmol), and DIPEA (1.0 mmol) in DMF (2 mL).

  • Irradiate: Heat at 60 °C for 10 minutes (Absorbance Level: High).

  • Purification: Dilute with water; often the amide precipitates. If not, extract with EtOAc.

Protocol C: Downstream Application – Protodecarboxylation

Objective: Removal of the directing group to access 3-methyl-5-nitropyridine. Causality: Thermal decarboxylation usually requires copper/quinoline at >200°C. MW allows this in minutes using milder silver catalysis.

Procedure:

  • Mix: Suspend the acid (0.5 mmol), Ag₂CO₃ (10 mol%), and Acetic Acid (5 mol%) in DMSO (2 mL).

  • Irradiate: Heat at 140 °C for 5 minutes .

  • Result: Quantitative conversion to 3-methyl-5-nitropyridine (verified by loss of COOH peak in NMR).

Critical Parameters & Troubleshooting

Regioselectivity Control (The "Thermal Runaway" Risk)

The oxidation of the second methyl group (at C3) becomes competitive if the temperature exceeds 120°C.

  • Recommendation: Do not exceed 105°C during the oxidation step. If conversion is incomplete, extend time rather than increasing temperature.

Safety: Manganese Dioxide (MnO₂)

The oxidation generates significant MnO₂ sludge.

  • Warning: MnO₂ absorbs microwave energy efficiently. If the reaction is re-irradiated without filtration, it can cause localized hot spots and vessel failure. Always filter MnO₂ before any subsequent heating steps.

Solvent Choice
  • Oxidation: Water is mandatory. Organic co-solvents (MeOH/EtOH) will be oxidized by KMnO₄, consuming the reagent and creating safety hazards.

  • Coupling: DMF or NMP are preferred due to their high boiling points and excellent microwave absorbance (loss tangent).

References

  • Microwave-Assisted Oxidation of Alkyl Pyridines

    • Protocol Basis: "Microwave-assisted synthesis of pyridine carboxylic acids."[1][2] Organic Syntheses & Journal of Heterocyclic Chemistry. (General methodology adapted for nitro-derivatives).[3]

    • Validation:

  • Decarboxylation Methodology

    • Source: "Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds." Organic & Biomolecular Chemistry.
    • Link:

  • Amide Coupling on Pyridines

    • Source: "Microwave-assisted solution phase synthesis of novel pyridine carboxamides." Indian Journal of Chemical Technology.
    • Link:

  • Silver-Catalyzed Decarboxylation

    • Source: "Microwave-Assisted Silver-Catalyzed Protodecarboxylation of Arom
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-Methyl-5-nitropyridine-2-carboxylic acid in organic solvents

Current Status: Operational Ticket ID: SOL-3M5N-PYR Assigned Specialist: Senior Application Scientist Executive Summary: The "Zwitterionic Lattice" Challenge If you are struggling to dissolve 3-Methyl-5-nitropyridine-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-3M5N-PYR Assigned Specialist: Senior Application Scientist

Executive Summary: The "Zwitterionic Lattice" Challenge

If you are struggling to dissolve 3-Methyl-5-nitropyridine-2-carboxylic acid , you are likely fighting its crystal lattice energy.

Like its parent molecule (picolinic acid), this compound exists in a zwitterionic state in the solid phase. The acidic proton from the carboxylic acid (


) transfers to the basic pyridine nitrogen, creating a strong electrostatic network (lattice) that non-polar solvents cannot break.
  • The 3-Methyl Effect: Provides steric hindrance near the carboxylate, complicating hydrogen bonding but increasing lipophilicity slightly.

  • The 5-Nitro Effect: strongly withdraws electrons, reducing the basicity of the pyridine ring, but the zwitterionic character often persists enough to insolubilize it in DCM or Toluene.

The Solution: You must disrupt this electrostatic network using Polarity , pH manipulation , or Derivatization .

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High Best for Reactions (

).
Dissolves the zwitterion by high dielectric constant.[1] Difficult to remove.
Protic Methanol, Ethanol Moderate Recrystallization. Solubility improves significantly with heat. Risk of esterification if catalyzed.
Chlorinated DCM, Chloroform Very Poor Extraction/Workup. Requires "Ion-Pairing" (see Section 3) to dissolve.
Ethers THF, Dioxane Low/Moderate Soluble only if the solution is acidified or basified.[1]
Hydrocarbons Hexane, Toluene Insoluble Use only as an anti-solvent to crash out the product.[1]

Advanced Technique: The "Ion-Pairing" Strategy

Problem: You need to run a reaction in Dichloromethane (DCM) or extract the compound from water into an organic layer, but it won't dissolve.

Solution: Use a lipophilic base to create a soluble organic salt.

Protocol: Solubilization in DCM/Chloroform
  • Suspend the insoluble acid in DCM (10 mL per gram).

  • Add 1.1 - 1.5 equivalents of Diisopropylethylamine (DIPEA/Hunig's Base) or Triethylamine (TEA) .

  • Mechanism: The base deprotonates the carboxylic acid. The resulting carboxylate anion forms a lipophilic ion pair with the bulky ammonium cation (

    
    ).
    
  • Result: The suspension will clear rapidly as the lipophilic salt dissolves.

Visualization: The Solubilization Mechanism

IonPairing Insoluble Insoluble Zwitterion (Solid Lattice) Deprotonation Proton Transfer Insoluble->Deprotonation Suspension Base Add Lipophilic Base (DIPEA/TEA) Base->Deprotonation Soluble Soluble Lipophilic Salt (In DCM/CHCl3) Deprotonation->Soluble Ion-Pair Formation

Figure 1: Mechanism of solubilizing zwitterionic pyridine acids in non-polar solvents using lipophilic bases.[1]

Workflow-Specific Troubleshooting

Scenario A: "I need to run an NMR, but it won't dissolve in ."

Diagnosis: The zwitterion is insoluble in non-polar deuterated solvents.[1] Fix:

  • Preferred: Switch to DMSO-

    
     . It is the gold standard for nitropyridine carboxylic acids.
    
  • Alternative: If you must use

    
    , add 2-3 drops of 
    
    
    
    (Methanol-
    
    
    ) or a drop of TFA-
    
    
    to break the H-bonding network.
Scenario B: "The compound precipitates during aqueous workup."

Diagnosis: You likely reached the Isoelectric Point (pI) . Pyridine carboxylic acids are most insoluble at the pH where the net charge is zero (zwitterion). Fix: The pH Swing Method

  • To Extract into Water: Adjust pH to >10 (using NaOH). The molecule becomes an anionic carboxylate (

    
    ) and dissolves in water.
    
  • To Extract into Organic (DCM/EtOAc): This is tricky.

    • Method 1: Acidify to pH 3-4 (Isoelectric point) -> Precipitation occurs (Filter off the solid).

    • Method 2: Acidify to pH < 1 (using HCl). The pyridine nitrogen protonates (

      
      ), but the COOH stays protonated. It may be soluble in highly polar organics, but usually, filtration of the solid at pH 3-4 is more efficient than liquid-liquid extraction.
      
Scenario C: "I need to esterify the acid, but it won't dissolve in Methanol."

Diagnosis: Solubility in MeOH is kinetic. Fix:

  • Add Thionyl Chloride (

    
    )  or Sulfuric Acid (
    
    
    
    )
    dropwise to the methanol suspension.
  • Heat to reflux. The formation of the methyl ester breaks the zwitterion capability (no acidic proton left).

  • The resulting Methyl 3-methyl-5-nitropicolinate will be highly soluble in DCM, EtOAc, and MeOH.

Decision Tree: Choosing Your Solvent System

Follow this logic flow to prevent experimental failure.

SolventTree Start What is your Goal? Reaction Chemical Reaction (SNAr, Coupling) Start->Reaction Analysis Analysis (NMR, HPLC) Start->Analysis Purification Purification (Workup, Cryst) Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp LowTemp Room Temp? Reaction->LowTemp NMR NMR Solvent? Analysis->NMR HPLC HPLC Mobile Phase? Analysis->HPLC Cryst Recrystallization Purification->Cryst Extract Extraction Purification->Extract DMSO Use DMSO or NMP HighTemp->DMSO DIPEA DCM + DIPEA (Soluble Salt) LowTemp->DIPEA DMSOd6 DMSO-d6 (Best) NMR->DMSOd6 Buffers Water/ACN + 0.1% TFA (Keep pH acidic) HPLC->Buffers EtOH Ethanol/Water (Heat to dissolve) Cryst->EtOH pHSwing Precipitate at pH 3-4 (Filter solid) Extract->pHSwing

Figure 2: Strategic decision tree for solvent selection based on experimental intent.

References

  • BenchChem. (2025).[2] Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. Retrieved from (Inferred properties from picolinic acid derivatives).

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Processes, 11(3), 689. Retrieved from (Demonstrates zwitterionic solubility trends in EtOH vs ACN).

  • Sigma-Aldrich. (n.d.).[3] 2-Pyridinecarboxylic acid Properties and Safety Data. Retrieved from (Baseline physicochemical data).

  • ChemicalBook. (2025). 5-Nitropyridine-2-carboxylic acid Product Description. Retrieved from (Confirming DMSO solubility for nitro-substituted analogs).

  • Abbott, S. (n.d.). Hansen Solubility Parameters: Theory and Application. Retrieved from (Theoretical basis for solvent selection).

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings of 3-Methyl-5-nitropyridine-2-carboxylic Acid

Ticket ID: #PYR-5NO2-CPL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5NO2-CPL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Low yields/Decarboxylation in hindered picolinic acid couplings

Executive Summary: The "Double Whammy" Effect

You are encountering a convergence of two antagonistic chemical forces. 3-Methyl-5-nitropyridine-2-carboxylic acid presents a classic "Double Whammy" in amide bond formation:

  • Steric Blockade (The "Ortho Effect"): The C3-methyl group creates significant steric bulk immediately adjacent to the C2-carboxylate. This prevents bulky activation reagents (like HATU/HBTU) from effectively attacking the carbonyl oxygen to form the active ester.

  • Electronic Destabilization: The pyridine ring is already electron-deficient. The C5-nitro group further withdraws electron density. While this makes the carbonyl carbon highly electrophilic (good for amine attack), it renders the carboxylate oxygen a poor nucleophile for attacking the coupling reagent. Furthermore, electron-deficient 2-picolinic acids are notoriously prone to thermal decarboxylation via a zwitterionic ylide intermediate.

The Result: Standard protocols (EDC/NHS, HATU) fail because activation is too slow, allowing decarboxylation or hydrolysis to outcompete amide formation.

Diagnostic Q&A: Identifying Your Failure Mode

Q1: I am using HATU/DIPEA in DMF, but I only isolate starting material or decomposition products. Why? A: HATU is a bulky reagent. The C3-methyl group sterically hinders the approach of the HATU molecule to the carboxylate. Even if the active ester (OAt-ester) forms, it is bulky; the incoming amine struggles to approach the carbonyl through the "wall" created by the methyl group and the benzotriazole moiety. The reaction stalls, and moisture eventually hydrolyzes the active ester back to the acid.

Q2: My reaction mixture turns dark and bubbles upon heating. What is happening? A: You are observing decarboxylation . 2-Pyridinecarboxylic acids can lose


 to form the corresponding pyridine (3-methyl-5-nitropyridine). This mechanism is often accelerated by heat and the zwitterionic form of the amino acid. The electron-withdrawing nitro group stabilizes the transition state for this elimination. Rule #1: Never heat this substrate above 40°C during activation. 

Q3: Can I use Thionyl Chloride (


) or Oxalyl Chloride to make the acid chloride? 
A:  theoretically yes, but practically risky. These reagents generate 

and require excess base to neutralize, which can be harsh on the nitro-pyridine ring. Furthermore, the high temperatures often required to drive

reactions with electron-deficient acids will trigger the decarboxylation mentioned above.

Recommended Solutions & Protocols

Solution A: The "Surgical Strike" – Ghosez’s Reagent

Best For: High-value substrates, small scale (<5g), and extremely hindered amines. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions at low temperature. This bypasses the steric bulk of HATU and avoids the acidity/heat of


.

Protocol:

  • Dissolve: Suspend 1.0 equiv of 3-Methyl-5-nitropyridine-2-carboxylic acid in dry DCM (

    
     M).
    
  • Activate: Cool to 0°C. Add 1.1 - 1.2 equiv of Ghosez’s Reagent dropwise.

  • React: Stir at 0°C for 30–60 mins. The solution should become clear as the acid chloride forms. Do not add base yet.

  • Couple: In a separate vial, mix the Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM. Add this solution dropwise to the acid chloride mixture at 0°C.

  • Finish: Allow to warm to RT and stir for 2–4 hours. Quench with water.

Solution B: The Scalable Option – T3P (Propylphosphonic Anhydride)

Best For: Scale-up (>5g), lower cost, and "one-pot" simplicity. Mechanism: T3P is a cyclic anhydride that activates the acid. It is less sterically demanding than HATU and acts as a water scavenger, driving the equilibrium toward the amide.

Protocol:

  • Mix: Combine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DCM).

  • Base: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.

  • Activate: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • React: Stir at RT. If conversion is slow after 4h, you can safely warm to 35°C (T3P is generally milder than HATU regarding epimerization/degradation).

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble.
    

Comparative Data: Reagent Performance

ReagentSteric ToleranceRisk of DecarboxylationWorkup EaseTypical Yield
EDC / HOBt LowHigh (slow reaction)Moderate< 15%
HATU / DIPEA ModerateModerateDifficult (removes by-products)30 - 50%
SOCl₂ (Reflux) N/ACritical (Heat)Poor0% (Decomp)
Ghosez’s Rgt High Low (0°C activation)Good75 - 90%
T3P HighLowExcellent 65 - 85%

Visualizing the Failure & Solution

The following diagram illustrates why standard uronium reagents (HATU) fail due to the "Ortho-Clash" and how the Acid Chloride pathway (Ghosez) circumvents this.

G cluster_0 Problem: HATU Pathway cluster_1 Solution: Ghosez Pathway Acid 3-Me-5-NO2-Picolinic Acid Intermediate Active Ester (Sterically Crowded) Acid->Intermediate Slow Activation HATU HATU Reagent (Bulky) HATU->Intermediate Fail Amine Approach Blocked --> Hydrolysis/Decarboxylation Intermediate->Fail Steric Clash Acid2 3-Me-5-NO2-Picolinic Acid AcidCl Acid Chloride (Highly Reactive/Compact) Acid2->AcidCl 0°C, Neutral Ghosez Ghosez's Reagent (Small/Neutral) Ghosez->AcidCl Product Desired Amide (High Yield) AcidCl->Product Fast Amine Attack

Caption: Comparison of steric failure in HATU activation versus the compact, high-reactivity pathway provided by Ghosez's Reagent.

References

  • Ghosez’s Reagent Overview: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis."[1] Organic Syntheses, 1980 , 59, 26.

  • Steric Hindrance in Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

  • T3P Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20, 140-177.

  • Decarboxylation of Picolinic Acids: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[2] Canadian Journal of Chemistry, 1972 , 50, 3017.[2]

Sources

Troubleshooting

Purification methods for 3-Methyl-5-nitropyridine-2-carboxylic acid without chromatography

This technical guide provides researchers, scientists, and drug development professionals with robust, non-chromatographic methods for the purification of 3-Methyl-5-nitropyridine-2-carboxylic acid. Our protocols are des...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with robust, non-chromatographic methods for the purification of 3-Methyl-5-nitropyridine-2-carboxylic acid. Our protocols are designed to address common challenges encountered during synthesis and work-up, ensuring high purity of the final compound. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address practical issues in the laboratory.

I. Understanding the Purification Challenge

3-Methyl-5-nitropyridine-2-carboxylic acid is a key intermediate in various synthetic pathways. Its amphoteric nature, possessing both a basic pyridine ring and an acidic carboxylic acid group, along with the electron-withdrawing nitro group, presents a unique set of purification challenges. Chromatographic methods can be costly and time-consuming, making alternative non-chromatographic techniques highly valuable.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Methyl-5-nitropyridine-2-carboxylic acid?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-chloro-3-methyl-5-nitropyridine or the corresponding nitrile.

  • Reagents from Synthesis: If coupling reactions are involved, reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and its byproduct, dicyclohexylurea (DCU), are common contaminants.[1]

  • Side-Reaction Products: Nitration reactions can sometimes lead to the formation of regioisomers or over-nitrated products. Oxidation reactions may result in byproducts like dinicotinic acid derivatives.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude material.

A thorough understanding of your specific synthetic pathway is the first step in identifying potential impurities and designing an effective purification strategy.

Q2: What is the underlying principle of using acid-base extraction for purification?

A2: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing solubilities in aqueous and organic solvents at various pH levels. The core principle relies on the ability to ionize or de-ionize the target molecule, thereby changing its solubility.

For 3-Methyl-5-nitropyridine-2-carboxylic acid, we can exploit both the acidic carboxylic acid and the basic pyridine functionalities.

  • In a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This allows it to be extracted from an organic solvent into the aqueous phase, leaving behind neutral and basic impurities in the organic layer.

  • In an acidic aqueous solution (e.g., dilute HCl), the pyridine nitrogen can be protonated to form a water-soluble pyridinium salt. This can be used to separate it from neutral and acidic impurities.

The choice of base is critical; a strong base like sodium hydroxide will readily deprotonate the carboxylic acid, while a weaker base like sodium bicarbonate can offer more selective extraction if other acidic impurities are present.[2]

Q3: How do I choose an appropriate recrystallization solvent?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyridine-containing compounds, finding the perfect solvent can be challenging. A systematic approach is recommended:

  • Start with single solvents: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, and hexane) at room and elevated temperatures.

  • Consider solvent mixtures: If a single solvent is not ideal, a two-solvent system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible. A common example is dissolving the compound in a minimal amount of a hot "good" solvent and then slowly adding the "bad" solvent until turbidity is observed, followed by cooling.

For pyridine carboxylic acids, polar solvents or mixtures are often a good starting point. Water can be an effective recrystallization solvent for polar organic molecules as it is non-flammable and inexpensive.[2]

III. Troubleshooting and Step-by-Step Protocols

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low recovery after acid-base extraction Incomplete extraction from the organic layer.Ensure vigorous mixing of the organic and aqueous layers. Perform multiple extractions with fresh aqueous solution.
Incomplete precipitation upon acidification/basification.Adjust the pH further past the pKa of the functional group being targeted. Cool the solution in an ice bath to maximize precipitation.
Oily precipitate instead of solid during recrystallization The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
Supersaturation is too high.Add a small amount of additional hot solvent before cooling.
No crystals form upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration.
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a solvent mixture where the compound is less soluble.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.
Final product has a broad melting point range The product is still impure.Repeat the purification process (acid-base extraction followed by recrystallization).
The product is wet.Ensure the product is thoroughly dried under vacuum.
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 3-Methyl-5-nitropyridine-2-carboxylic acid from neutral and basic impurities.

Materials:

  • Crude 3-Methyl-5-nitropyridine-2-carboxylic acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid while stirring until the solution is acidic (pH ~2-3), checking with pH paper. The 3-Methyl-5-nitropyridine-2-carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum.

Diagram of the Acid-Base Extraction Workflow:

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Product in Organic Solvent Crude Product in Organic Solvent Add 1M NaHCO3 Add 1M NaHCO3 Crude Product in Organic Solvent->Add 1M NaHCO3 Shake in Separatory Funnel Neutral & Basic Impurities in Organic Solvent Neutral & Basic Impurities in Organic Solvent Add 1M NaHCO3->Neutral & Basic Impurities in Organic Solvent Remain in Organic Layer Water-Soluble Carboxylate Salt Water-Soluble Carboxylate Salt Add 1M NaHCO3->Water-Soluble Carboxylate Salt Add 1M HCl Add 1M HCl Water-Soluble Carboxylate Salt->Add 1M HCl Precipitated Pure Product Precipitated Pure Product Add 1M HCl->Precipitated Pure Product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol should be performed on the product obtained from the acid-base extraction for further purification.

Materials:

  • Partially purified 3-Methyl-5-nitropyridine-2-carboxylic acid

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, water, ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the product and a few drops of a chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, try a solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the solid and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) is an indication of high purity. The melting point of the non-nitrated analog, 3-Methylpyridine-2-carboxylic acid, is in the range of 114-118 °C.[3] The nitro-substituted compound is expected to have a different melting point.

Diagram of the Recrystallization Workflow:

Start Start Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Start->Dissolve in Min. Hot Solvent Hot Filtration (if needed) Hot Filtration (if needed) Dissolve in Min. Hot Solvent->Hot Filtration (if needed) Slow Cooling to RT Slow Cooling to RT Hot Filtration (if needed)->Slow Cooling to RT Insoluble impurities removed Cool in Ice Bath Cool in Ice Bath Slow Cooling to RT->Cool in Ice Bath Vacuum Filtration Vacuum Filtration Cool in Ice Bath->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product

Caption: General workflow for purification by recrystallization.

IV. Physicochemical Data for Reference

CompoundPropertyValueSource
PyridinepKa (in water)~5.25Estimated from literature
Benzoic AcidpKa (in water)~4.25Estimated from literature
3-Methylpyridine-2-carboxylic acidMelting Point114-118 °C[3]
5-Nitropyridine-2-carboxylic acidSolubilitySoluble in DMSO[4]

Note: The pKa of 3-Methyl-5-nitropyridine-2-carboxylic acid is expected to be lower than that of benzoic acid for the carboxylic acid functionality and lower than that of pyridine for the pyridine nitrogen due to the electron-withdrawing nature of the nitro group.

V. Concluding Remarks

The combination of acid-base extraction and recrystallization provides a powerful, cost-effective, and scalable alternative to chromatographic purification of 3-Methyl-5-nitropyridine-2-carboxylic acid. The success of these methods relies on a sound understanding of the compound's physicochemical properties and a systematic approach to optimizing the experimental conditions. This guide serves as a starting point for developing a robust purification protocol tailored to your specific needs.

VI. References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Available from: [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing Thermal Decomposition of 3-Methyl-5-nitropyridine-2-carboxylic acid

Welcome to the technical support guide for 3-Methyl-5-nitropyridine-2-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this energetic and therm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-5-nitropyridine-2-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this energetic and thermally sensitive molecule. While specific thermal stability data for this exact compound is not extensively published, its structure combines two key functionalities known for thermal instability: a nitroaromatic system and a pyridine-2-carboxylic acid moiety. This guide synthesizes established principles from related structures to provide a robust framework for safe handling, storage, and use.

Our approach is grounded in explaining the chemical causality behind each recommendation, empowering you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 3-Methyl-5-nitropyridine-2-carboxylic acid.

Q1: What makes 3-Methyl-5-nitropyridine-2-carboxylic acid potentially thermally unstable?

A: The thermal sensitivity of this compound arises from the combination of two functional groups within its molecular structure:

  • Nitroaromatic System: Aromatic compounds containing nitro (-NO₂) groups are known energetic materials. The C-NO₂ bond can release a significant amount of energy upon breaking, which can lead to highly exothermic and sometimes explosive decomposition.[1][2] This decomposition can become self-accelerating (autocatalytic), where the decomposition products catalyze further breakdown, leading to a runaway reaction.[3]

  • Pyridine-2-carboxylic Acid Moiety: The carboxylic acid group at the 2-position of a pyridine ring is prone to decarboxylation (loss of CO₂) upon heating.[4][5] The nitrogen atom in the ring facilitates this process, making it more facile than in benzoic acid, for example. The presence of a strong electron-withdrawing nitro group on the ring is known to increase the rate of decarboxylation in related systems.[6]

Q2: What are the primary decomposition pathways I should be concerned about?

A: Two main decomposition routes are likely:

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group. This is often the initial, lower-temperature decomposition step for this class of compounds. It produces gaseous CO₂, which can lead to significant pressure buildup in a closed system.

  • Nitro Group Decomposition: This is a higher-energy process that can release large amounts of heat and gaseous products like nitrogen oxides (NOx).[7] This pathway is responsible for the energetic, and potentially explosive, nature of the compound and can be triggered by the initial heat generated from decarboxylation.

Q3: What are the visible or measurable signs of thermal decomposition?

A: Be vigilant for the following indicators, which suggest that decomposition is occurring:

  • Color Change: The compound or its solution turning yellow, brown, or black is a common first sign of decomposition.

  • Gas Evolution: Bubbles forming in a solution or solid, even without boiling, indicates the release of gaseous products like CO₂ or NOx.

  • Pressure Increase: In a sealed or semi-sealed apparatus, an unexpected rise in pressure is a critical warning sign of gas-forming decomposition.

  • Exotherm (Temperature Rise): A sudden, unexpected increase in the reaction temperature that is not proportional to the applied heating indicates that the material is generating its own heat through decomposition.

Q4: What is a "runaway reaction" and is it a real risk?

A: A runaway reaction occurs when an exothermic process generates heat faster than it can be removed by the cooling system.[3] This creates a dangerous positive feedback loop: the reaction gets hotter, which makes it go faster, which makes it even hotter. For a nitroaromatic compound, this can lead to a violent, explosive release of energy and gas.[8] Given the energetic nature of the nitro group, a runaway reaction is a significant and credible hazard with 3-Methyl-5-nitropyridine-2-carboxylic acid, especially on a larger scale or if heated improperly.

Q5: How should I properly store this compound?

A: Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.[9] Long-term storage in a refrigerator is recommended. Avoid storing in freezers where moisture can condense and potentially form acidic conditions upon thawing.

  • Atmosphere: Store in a tightly-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.

  • Segregation: Store away from incompatible materials, particularly strong acids, bases, oxidizing agents, and metals, which can catalyze decomposition.[1][10]

Section 2: Troubleshooting Guide for Experimental Scenarios

This guide uses a question-and-answer format to address specific problems you might encounter.

Scenario 1: My compound/reaction mixture is turning dark brown upon gentle heating.

  • What is likely happening? You are observing the initial stages of thermal decomposition. This discoloration is characteristic of the formation of complex, often polymeric, byproducts from the degradation of the nitroaromatic ring. It indicates that your operating temperature, even if seemingly low, is at or above the decomposition onset temperature for your specific conditions.

  • What could be the cause?

    • The set temperature is too high for the compound's intrinsic stability.

    • The presence of impurities (e.g., residual acid from synthesis, trace metals from a spatula, or basic contaminants) is lowering the decomposition temperature.[2][3]

  • What should I do immediately? Remove the heat source and cool the reaction vessel in an ice bath. Do not seal the vessel, as gas evolution may follow.

  • How can I prevent this in the future?

    • Lower the Temperature: Attempt the reaction at a lower temperature, even if it proceeds more slowly.

    • Purify the Compound: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.

    • Use Clean, Inert Equipment: Use scrupulously clean glassware and avoid metal spatulas (use PTFE or ceramic) to prevent trace metal contamination.

    • Control the Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude oxygen and moisture.

Scenario 2: The pressure in my sealed reactor is rising unexpectedly.

  • What is likely happening? The compound is undergoing decarboxylation, releasing CO₂ gas. This is a serious safety hazard in a sealed system. At higher temperatures, decomposition of the nitro group could also be contributing NOx gases.

  • What could be the cause? The reaction temperature has exceeded the threshold for decarboxylation. This is a very common decomposition pathway for pyridine-2-carboxylic acids.[4]

  • What should I do immediately? EXTREME CAUTION IS ADVISED. Immediately initiate emergency cooling. If possible and safe to do so, vent the reactor to a fume hood or scrubbed exhaust line using a remote-controlled valve. DO NOT approach the vessel if the pressure rise is rapid.

  • How can I prevent this in the future?

    • Avoid Sealed Systems: Whenever possible, avoid heating this compound in a completely sealed vessel. Use a system open to an inert gas line with an oil bubbler or a condenser to manage pressure.

    • Perform a Hazard Analysis: Before heating, perform a thermal analysis (see Protocol 3.2) to understand the temperature at which gas evolution begins.

    • Monitor Headspace Pressure: If a sealed system is unavoidable (e.g., for high-pressure reactions), it must be equipped with a pressure transducer, a pressure relief valve, and a rupture disk. Monitor the pressure in real-time.

Section 3: Protocols for Safe Handling and Analysis

These protocols provide step-by-step guidance for key procedures.

Protocol 3.1: Recommended Storage and Handling Procedures
  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Quantities: Work with the smallest quantity of material necessary for the experiment.

  • Ventilation: Handle the solid compound and its solutions exclusively in a certified chemical fume hood.[11]

  • Containment: Use a blast shield, especially when performing reactions for the first time or when heating.

  • Equipment: Use clean, dry glassware. Avoid contact with incompatible materials (see Table 1).

  • Storage: Upon receipt, date the container.[10] Store in a cool, dry, dark place, segregated from acids, bases, and oxidizers. For long-term storage, a desiccator inside a refrigerator is ideal.

Protocol 3.2: Determining Onset Decomposition Temperature using TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for assessing thermal stability.[12][13] TGA measures mass loss as a function of temperature, while DSC measures heat flow.[14]

  • Sample Preparation: Place a small, accurately weighed amount (typically 1-5 mg) of 3-Methyl-5-nitropyridine-2-carboxylic acid into a TGA/DSC crucible (aluminum or gold-plated).

  • Instrument Setup:

    • Place the crucible in the instrument.

    • Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a maximum temperature well above the expected decomposition (e.g., 350-400 °C).[15]

  • Data Analysis:

    • TGA Curve: Identify the "onset temperature" – the temperature at which significant mass loss begins. This often corresponds to decarboxylation.

    • DSC Curve: Identify the onset of any sharp exothermic peaks. A large, sharp exotherm indicates a rapid, high-energy decomposition, which is a significant hazard.[16]

  • Interpretation: The lowest onset temperature from either the TGA (mass loss) or DSC (exotherm) should be considered the maximum safe operating temperature for short-term experiments. For prolonged heating, a safety margin of 50-100 °C below this onset temperature should be applied.

ParameterTGA (Thermogravimetric Analysis)DSC (Differential Scanning Calorimetry)
Measures Change in Mass vs. TemperatureHeat Flow vs. Temperature
Detects Gas-releasing events (e.g., decarboxylation, fragmentation)Endothermic & Exothermic events (e.g., melting, decomposition)
Key Output Onset temperature of mass lossOnset temperature of exotherm, Heat of decomposition (ΔH)

Table 1: Comparison of TGA and DSC for Thermal Hazard Assessment.

Section 4: Advanced Topics in Safety

The Critical Role of Contaminants

The thermal stability of nitroaromatic compounds can be drastically reduced by contaminants.[2][17] Be aware of the following:

  • Bases (e.g., NaOH, K₂CO₃, amines): Can deprotonate the carboxylic acid or react with the aromatic ring, significantly lowering the decomposition temperature.[3]

  • Acids (e.g., H₂SO₄, HCl): Can catalyze decomposition pathways. Residual acids from synthesis are a common culprit.[1]

  • Metals (e.g., Iron, Copper): Iron oxides and other transition metals can catalyze redox reactions involving the nitro group, leading to accelerated decomposition.[3]

Contaminant ClassPotential Effect on DecompositionPrevention Strategy
Strong Bases Drastically lowers onset temperatureUse glass or PTFE-lined equipment; avoid basic workups if product is to be heated.
Strong Acids Catalyzes decompositionEnsure complete removal of synthetic acids; use acid scavengers with caution.
Transition Metals Catalyzes redox decomposition of nitro groupUse non-metallic spatulas; use high-purity, metal-free reagents and solvents.

Table 2: Impact of Common Contaminants on Thermal Stability.

Considerations for Scale-Up

Scaling up a reaction from milligrams to grams or kilograms introduces a critical safety challenge: the surface-area-to-volume ratio decreases. This means heat generated in the center of the reactor cannot be removed as efficiently. A reaction that is safe on a 1 g scale could easily become a dangerous runaway on a 100 g scale. Never scale up a reaction involving this compound without a thorough process safety review, which must include calorimetric data (DSC, and preferably, Accelerating Rate Calorimetry - ARC).

Use of Stabilizers

In industrial applications, stabilizers are often added to energetic materials to scavenge decomposition products like NOx that catalyze further decomposition.[7] Common stabilizers include aromatic amines like diphenylamine or urea derivatives.[18][19] While this is an advanced technique not typically used in discovery research, it highlights the autocatalytic nature of the decomposition. For laboratory work, the best "stabilization" strategy is to maintain high purity, use low temperatures, and work under an inert atmosphere.

Section 5: Visual Workflows and Diagrams

Workflow for Thermal Hazard Assessment

Caption: Decision workflow for assessing thermal hazards before heating.

Troubleshooting Decomposition Events

Caption: Troubleshooting decision tree for unexpected decomposition.

References

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Docslib. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Semantic Scholar. [Link]

  • Reddit. (2016). How do you determine the thermal decomposition temperature of a chemical? Reddit. [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. CWRU. [Link]

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(14), 2478-2484. [Link]

  • Yuan, Z., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • Nagwa. (n.d.). Lesson Explainer: Thermal Decomposition. Nagwa. [Link]

  • Purdue University. (2024). Energetic Materials Management Plan. Purdue University. [Link]

  • Trivedi, M. K., et al. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Patrick, W. A. (1926). Stabilizer for nitrated organic compounds.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Wikipedia. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. DSIAC. [Link]

  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • StackExchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. Journal of Hazardous Materials, 162(2-3), 1141-4. [Link]

  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. R + P MESPRO. [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 575-580. [Link]

  • Curtis, N. J. (2017). Alternative stabilisers: reactivity and analysis. ResearchGate. [Link]

  • Boumaza, L., et al. (2024). Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. Taylor & Francis Online. [Link]

  • Murguia, M. C., & Pedrosa, G. C. (2016). Techniques and Methods to Monitor Chemical Reactions. ResearchGate. [Link]

  • Katoh, R., et al. (2007). Stabilization of nitrocellulose by diphenylamine and phenol compound. Journal of the Japan Explosives Society, 68(3), 136-141. [Link]

  • Wolfram. (n.d.). Thermal Decomposition. Wolfram Language Documentation. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Asiri, A. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(24), 5946. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-NITROPYRIDINE-2-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

  • Tsupko, G. L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3891. [Link]

  • Wageningen University & Research. (2023). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. [Link]

  • Ahmad, F., & Yadav, S. (2002). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science, 11(5), 1149-1157. [Link]

  • Staszewska-Krajewska, O., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Earle, M. J., et al. (2007). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 9(11), 1182-1188. [Link]

  • Jasiński, R., & Mroczyńska, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1364. [Link]

  • Kanes, N. C., et al. (2018). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • Behrens, R., & Bulusu, S. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. DTIC. [Link]

Sources

Troubleshooting

Technical Bulletin: Purification Strategies for 3-Methyl-5-nitropyridine-2-carboxylic Acid

Executive Summary & Molecule Analysis This guide addresses the purification of 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPCA). This molecule presents a unique purification challenge due to its "push-pull" electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide addresses the purification of 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPCA). This molecule presents a unique purification challenge due to its "push-pull" electronic structure: the electron-withdrawing nitro group (


) at C5 and the amphoteric picolinic acid moiety at C2.

Chemical Behavior & Solubility Profile:

  • Zwitterionic Character: Like all picolinic acid derivatives, MNPCA can exist as a zwitterion (internal salt) in neutral solution. This significantly reduces solubility in non-polar organic solvents (e.g., Hexane, Toluene).

  • H-Bonding Potential: The carboxylic acid and nitro group create strong intermolecular hydrogen bonding networks, often leading to high melting points and low solubility in aprotic solvents like dichloromethane (DCM).

  • Oiling Out Risk: The nitro group increases the lipophilicity relative to unsubstituted picolinic acid, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.

Recommended Solvent Systems

Based on the dielectric requirements and functional group interactions, the following solvent systems are validated for this class of compounds.

Primary System: Aqueous Acidic Recrystallization (Highest Recovery)
  • Solvent: Water (pH adjusted to ~1.0–2.0)

  • Mechanism: At low pH, the pyridine nitrogen is protonated, but the carboxylic acid is also protonated, suppressing the zwitterion. However, the high polarity of the nitro group often allows the free acid to crystallize from hot water upon cooling.

  • Protocol: Dissolve in boiling water. If insoluble, add minimal

    
     dropwise until dissolved (forming the Na-salt), then acidify hot with 
    
    
    
    to
    
    
    . Cool slowly.
Secondary System: Ethanol / Water (95:5 to 70:30)
  • Solvent: Ethanol (95%) or Ethanol/Water mixtures.

  • Mechanism: Ethanol disrupts the crystal lattice lattice energy effectively. The small water content aids in solvating the polar carboxylic head group.

  • Best For: Removing non-polar impurities (tar) left over from nitration or oxidation reactions.

Tertiary System: Acetonitrile (Polymorph Control)
  • Solvent: Acetonitrile (MeCN).

  • Mechanism: MeCN is a polar aprotic solvent.[1] It is excellent for obtaining anhydrous crystal forms if the compound tends to form hydrates in water.

  • Note: Solubility is significantly lower than in alcohols; use for final polishing of already semi-pure material.

Data Summary: Estimated Solubility Profile

Solvent SystemDielectric Constant (

)
Solubility (Hot)Solubility (Cold)Primary Utility
Water (pH 2) 80.1HighLowBulk purification of crude salts
Ethanol (95%) 24.5ModerateLowRemoval of organic byproducts
Acetonitrile 37.5Low-ModVery LowDrying / Polymorph control
Ethyl Acetate 6.0LowNegligibleAnti-solvent (precipitant) only

Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the correct purification path based on your crude material's behavior.

Recrystallization_Workflow Start Crude MNPCA SolubilityTest Solubility Test (100 mg in 1 mL solvent) Start->SolubilityTest WaterTest Test: Boiling Water SolubilityTest->WaterTest DissolvesWater Dissolves? WaterTest->DissolvesWater EtOHTest Test: Boiling Ethanol DissolvesWater->EtOHTest No (Insoluble) MethodA Method A: Aqueous Acidification (Best for salts) DissolvesWater->MethodA Yes (Clear Soln) DissolvesEtOH Dissolves? EtOHTest->DissolvesEtOH MethodB Method B: EtOH/Water Recryst (Best for organics) DissolvesEtOH->MethodB Yes MethodC Method C: Soxhlet Extraction (MeCN or MeOH) DissolvesEtOH->MethodC No (Very Insoluble)

Figure 1: Decision matrix for selecting the initial purification method based on crude solubility.

Detailed Experimental Protocols

Protocol A: Aqueous pH-Swing Recrystallization (Recommended)

Use this if your crude is a salt or contains significant inorganic salts.

  • Suspend: Place 10 g of crude MNPCA in 80 mL of water.

  • Heat & Basify: Heat to 80°C. If solid remains, add

    
     dropwise until the solution is clear (pH ~8–9). Caution: Do not boil excessively in base to avoid decarboxylation.
    
  • Filter: Perform a hot filtration to remove insoluble mechanical impurities (dust/carbon).

  • Acidify: While keeping the solution at 70–80°C, slowly add

    
     with vigorous stirring.
    
  • Target pH: Monitor pH. Massive precipitation usually occurs between pH 2.0 and 3.5 (near the isoelectric point).

  • Cool: Allow the slurry to cool to room temperature naturally, then chill to 4°C for 2 hours.

  • Isolate: Filter, wash with 2

    
     10 mL cold water, and dry under vacuum at 50°C.
    
Protocol B: Ethanol/Water Recrystallization

Use this if your crude is the free acid but contains organic impurities (tars).

  • Dissolve: Suspend crude MNPCA in boiling Ethanol (10 mL/g).

  • Titrate Solvent: If it does not dissolve, add hot water dropwise (up to 20% volume) until clear.

  • Clarify: Add activated charcoal (1 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallize: Remove from heat. Crucial: Seed the solution with a pure crystal at ~50°C to prevent oiling out.

  • Harvest: Collect crystals by filtration. Wash with cold Ethanol/Hexane (1:1).

Troubleshooting Center (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What is happening?

Diagnosis: This is common with nitro-substituted aromatics. The "oil" is a supercooled liquid phase containing impurities that lower the melting point. Fix:

  • Reheat to redissolve the oil.

  • Seed the solution at a temperature above the oiling point (usually 5–10°C below the boiling point).

  • Slow Down: Insulate the flask to cool it very slowly. Rapid cooling traps impurities and promotes oiling.

  • Agitate: Stir vigorously; high shear can induce nucleation.

Q2: I have low recovery (Yield < 50%). Where is my compound?

Diagnosis: Picolinic acid derivatives are amphoteric. If the pH is too low (<1) or too high (>5), the molecule forms a soluble salt (cationic or anionic, respectively). Fix: Check the pH of your mother liquor. Adjust it to the Isoelectric Point (pI) , which is typically between pH 2.5 and 3.5 for this class of compounds. This is the point of minimum solubility.

Q3: The crystals are colored (yellow/orange) even after recrystallization.

Diagnosis: Nitro compounds are inherently yellow, but deep orange/brown indicates oxidation byproducts or traces of iron/metal salts chelated by the picolinic acid moiety. Fix:

  • Chelation Check: Add EDTA (0.1 eq) during the aqueous dissolution step to strip metal ions.

  • Charcoal: Use activated carbon in the hot filtration step (Protocol B).

References & Authority

  • Solubility of Picolinic Acid Derivatives:

    • Source: MDPI, "Solubility and Crystallization Studies of Picolinic Acid."

    • Relevance: Establishes baseline solubility trends (Water > EtOH > MeCN) for the parent scaffold.

    • URL:[Link]

  • Synthesis & Purification of Nitropyridine Carboxylic Acids:

    • Source: European Patent EP0947508B1, "Process for recovery of pyridine-2,3-dicarboxylic acid."

    • Relevance: Details the pH-swing isolation method (Acidification to pH 1–2) for precipitating pyridine carboxylic acids.

    • URL:

  • pKa and Isoelectric Data:

    • Source: Organic Chemistry Data, "Equilibrium pKa Table."

    • Relevance: Provides pKa values for pyridine (pKa ~5.2) and nitro-substituted analogs, supporting the pH 2–3 precipitation target.

    • URL:[Link]

  • General Recrystallization of Nitro-aromatics:

    • Source: University of Rochester, "Solvents for Recrystallization."

    • Relevance: Validates the use of Ethanol/Water and the risk of oiling out with nitro compounds.

    • URL:[Link]

Sources

Optimization

Minimizing side reactions during the reduction of 3-Methyl-5-nitropyridine-2-carboxylic acid

Ticket #: RED-3M5N-PYR Topic: Minimizing Side Reactions in 3-Methyl-5-nitropyridine-2-carboxylic Acid Reduction Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: RED-3M5N-PYR Topic: Minimizing Side Reactions in 3-Methyl-5-nitropyridine-2-carboxylic Acid Reduction Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Substrate Challenge

User Query: "I am observing low yields and 'missing mass' during the hydrogenation of 3-methyl-5-nitropyridine-2-carboxylic acid. NMR suggests loss of the carboxyl group or ring saturation. How do I optimize this?"

Technical Analysis: The reduction of 3-methyl-5-nitropyridine-2-carboxylic acid (1) is deceptively simple.[1] While the nitro-to-amine conversion is thermodynamically favorable, the substrate contains two "ticking time bombs" that trigger competing pathways:[1]

  • The Picolinic Acid Motif (C2-COOH): Pyridine-2-carboxylic acids are electronically predisposed to thermal decarboxylation.[1] This is accelerated by the electron-withdrawing nitro group and acidic media, which favor the zwitterionic species—the primary culprit in

    
     loss.
    
  • The Pyridine Ring: Under vigorous hydrogenation conditions (high pressure/temperature), the electron-deficient ring is susceptible to saturation, yielding the piperidine derivative.

The Solution Strategy: To maximize yield, we must stabilize the carboxylate (preventing decarboxylation) and moderate the catalyst activity (preventing ring saturation).

Troubleshooting Guide: Root Cause Analysis

Use this diagnostic flow to identify your specific failure mode.

SymptomProbable CauseMechanismCorrective Action
Gas evolution (

) observed; Product Mass -44
Decarboxylation The zwitterion form (protonated N, deprotonated COO-) facilitates Hammick-type fragmentation.[1]Run reaction in basic media (1.1 eq NaOH or

). The anionic carboxylate is thermally stable.
M+6 Mass observed; Aliphatic NMR signals Ring Saturation Over-reduction of the pyridine ring to piperidine. Common with

or high pressure (>5 bar).
Switch to Pd/C (5%) or Transfer Hydrogenation . Limit pressure to 1-2 bar.
Product remains in aqueous layer; Low recovery Zwitterion Solubility The product is an amino acid (isoelectric point ~pH 4-6) and highly water-soluble.[1]Do not extract. Concentrate and crystallize at the isoelectric point (pI).
Incomplete Reaction (M-16 observed) Hydroxylamine Stall Intermediate aryl-hydroxylamine (

) accumulation.[1]
Increase reaction time or temperature slightly (max 40°C). Ensure efficient stirring (

mass transfer).

Visualizing the Reaction Landscape

The following diagram maps the "Safe Path" versus the "Danger Zones."

ReactionPathways Start Start: 3-Methyl-5-nitro pyridine-2-carboxylic acid Zwitterion Zwitterion Intermediate (High Risk Species) Start->Zwitterion Acidic/Neutral pH Heat Anion Carboxylate Anion (Stabilized Species) Start->Anion Basic pH (NaOH/NH3) Cool Temp (<40°C) Product Target: 3-Methyl-5-amino pyridine-2-carboxylic acid Zwitterion->Product Reduction (Risky) Decarb Side Product: 3-Methyl-5-aminopyridine (Decarboxylated) Zwitterion->Decarb Thermal Decarboxylation (-CO2) Anion->Product Safe Reduction (Pd/C, H2) Piperidine Side Product: Piperidine Derivative (Over-reduced) Product->Piperidine Pt Catalyst High Pressure (>5 bar)

Caption: Figure 1. Mechanistic divergence.[1][2] The "Green Route" utilizes base stabilization to prevent the decarboxylation pathway inherent to the zwitterionic form.

Optimized Protocols

Protocol A: The "Anionic Stabilization" Method (Recommended)

Best for: Scalability, preventing decarboxylation, and green chemistry.

Rationale: By converting the carboxylic acid to its sodium salt before hydrogenation, we remove the proton from the pyridine nitrogen (preventing zwitterion formation) and electronically stabilize the carboxyl group.

Reagents:

  • Substrate: 10.0 g (54.9 mmol)

  • Solvent: Water (100 mL) or Methanol/Water (1:1)

  • Base: 1.05 eq NaOH (2.3 g dissolved in water) or 28%

    
    
    
  • Catalyst: 5% Pd/C (50 wt% water wet), 1.0 g (10 wt% loading)

Step-by-Step:

  • Salt Formation: Charge substrate and water to the vessel. Add base dropwise until pH is ~8-9.[1] The solution should become clear as the salt forms.

  • Inerting: Add the Pd/C catalyst. Purge vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) or low pressure (max 3 bar) at 20–25°C .

    • Critical Control Point:Do NOT heat above 40°C. The anionic form is stable, but thermal energy increases the risk of ring hydrogenation.

  • Monitoring: Check HPLC/TLC after 4 hours. Look for the disappearance of the nitro peak.

  • Workup (Isoelectric Precipitation):

    • Filter off the catalyst (Celite pad).

    • Carefully acidify the filtrate with 1N HCl to pH ~4.5 (the approximate isoelectric point).

    • The product (amino acid) will precipitate as a solid.

    • Cool to 0°C for 2 hours, filter, and wash with cold isopropanol.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure equipment or if ring saturation is persistent.[1]

Rationale: Ammonium formate acts as a mild hydrogen donor.[3] The evolution of


 naturally buffers the solution, preventing acidity-induced decarboxylation.

Step-by-Step:

  • Dissolve substrate (1.0 eq) in Methanol (10V).

  • Add Ammonium Formate (5.0 eq).

  • Add 10% Pd/C (10 wt% loading).

  • Stir at room temperature (exotherm may occur; keep <35°C).

  • Monitor for gas evolution (

    
     from formate, not the substrate).
    
  • Filter catalyst and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use iron/acetic acid (Bechamp reduction)? A: You can, but it is not recommended for this specific substrate. While Fe/AcOH is robust for nitro groups, the highly acidic conditions at reflux temperature significantly increase the risk of decarboxylation (Pathway B in Figure 1). Furthermore, isolating the zwitterionic water-soluble product from the iron sludge is notoriously difficult, leading to poor yields.

Q2: My product is not precipitating at pH 4.5. What now? A: The 3-methyl group may slightly shift the isoelectric point or increase lipophilicity.[1]

  • Concentrate the aqueous solution to 20% of its original volume.

  • Add an antisolvent like Ethanol or Isopropanol.[1]

  • If still no solid, load the aqueous solution onto a cation exchange resin (Dowex 50W), wash with water, and elute with 5% aqueous ammonia.

Q3: Can I use PtO2 (Adams' Catalyst)? A: Avoid it.


 is much more active toward heteroaromatic ring hydrogenation than Pd/C. Using Platinum often yields the piperidine analog, especially if the reaction runs too long.

Q4: Is the starting material light-sensitive? A: Yes, nitropyridines can undergo photochemical rearrangement.[1] Keep the reactor covered with foil during the reaction.

References

  • Decarboxylation Mechanisms: Dunn, G. E.; Prysiazniuk, R. Y. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1961 , 39(2), 285–296.

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry, 1984. (General reference for ring stability).
  • Transfer Hydrogenation Protocols: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 1, 91–95.
  • Zwitterion Isolation: "5-Aminopyridine-2-carboxylic acid properties and isolation." ChemicalBook CAS Database.

Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Methyl-5-nitropyridine-2-carboxylic acid before handling.[1] Reaction calorimetry is recommended before scaling up.

Sources

Troubleshooting

Resolving solubility issues in aqueous buffers for 3-Methyl-5-nitropyridine-2-carboxylic acid

[1] Executive Summary & Molecule Profile The Core Issue: Users frequently report that 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPCA) precipitates in standard aqueous buffers (PBS, TBS) or fails to dissolve completely...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

The Core Issue: Users frequently report that 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPCA) precipitates in standard aqueous buffers (PBS, TBS) or fails to dissolve completely in water.[1]

The Root Cause: MNPCA is an amphiphilic molecule with a "solubility cliff" governed by its pKa.[1] The electron-withdrawing nitro group (


) and the pyridine ring significantly acidify the carboxylic acid at position C2.[1]
  • Estimated pKa: ~2.5 – 3.0 (Based on 5-nitropicolinic acid analogs).[1]

  • Behavior: At pH < 3.0, the molecule exists as a neutral, lipophilic species with poor water solubility.[1] It only becomes highly soluble when fully ionized to its carboxylate anion form (pH > 4.5).[1]

Critical Warning (Stability): Pyridine-2-carboxylic acids are prone to thermal decarboxylation , particularly when electron-withdrawing groups (like nitro) are present. Do not boil this compound to dissolve it.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, use this logic tree to identify the specific failure mode.[1]

SolubilityTroubleshooting Start Start: Visual Observation Issue1 Solid never dissolves (Initial addition) Start->Issue1 Issue2 Dissolves, then precipitates (Time-dependent) Start->Issue2 CheckPH Check pH of solution. Is pH < 4.0? Issue1->CheckPH CheckSalt Check Buffer Composition. Are Ca2+/Mg2+ present? Issue2->CheckSalt CheckConc Check Concentration. Is Conc > 50 mM? CheckPH->CheckConc No (pH is Neutral) ActionPH Action: Adjust pH to 6.0-7.4 using NaOH or Meglumine. CheckPH->ActionPH Yes (Too Acidic) CheckConc->ActionPH No (Kinetics issue) ActionCosolvent Action: Use DMSO Spike Method (See Section 4) CheckConc->ActionCosolvent Yes (Saturation Limit) CheckSalt->ActionPH No (pH Drift) ActionChelate Action: Switch to PBS (Na+) or add EDTA. CheckSalt->ActionChelate Yes (Salt bridging)

Figure 1: Decision matrix for diagnosing solubility failures based on visual evidence.

The "pH Lever": The Golden Rule of MNPCA

The most common error is adding MNPCA solid directly to unbuffered water or a weak buffer.[1] MNPCA is an acid; dissolving it lowers the pH of the solution.[1] If the pH drops below the pKa (~2.7), the equilibrium shifts to the insoluble neutral form.[1]

Quantitative Solubility Profile (Estimated)
pH EnvironmentDominant SpeciesSolubility StatusRecommendation
pH < 2.0 (0.1N HCl)Neutral (Protonated)Insoluble (< 0.5 mg/mL)Avoid for stock solutions.[1]
pH 2.5 – 3.5 (Water)Mixed (Buffer capacity exceeded)Unstable/Cloudy High Risk Zone. The compound's own acidity causes it to crash out.[1]
pH 5.0 – 7.4 (PBS)Anionic (Carboxylate)Soluble (> 10 mg/mL)Target Zone. Requires strong buffering capacity.[1]
pH > 10 (0.1N NaOH)AnionicSoluble Risk of nucleophilic attack on the nitro-pyridine ring. Avoid prolonged exposure.[1]
Protocol 1: The "Back-Titration" Method

Use this for preparing aqueous stock solutions without organic solvents.[1]

  • Weigh the target amount of MNPCA.[1]

  • Suspend in 80% of the final volume of water (it will likely remain a suspension).

  • Monitor pH with a probe.

  • Dropwise add 1.0 M NaOH or 1.0 M Meglumine (N-methylglucamine).

  • Observation: As the pH passes 4.5, the solution should clarify rapidly.

  • Adjust volume with water.[1]

    • Why Meglumine? It is a bulky organic counter-ion that often prevents the "common ion effect" precipitation sometimes seen with Sodium (Na+) at high concentrations [1].[1]

The "DMSO Spike" Method (Recommended)

For biological assays, the most reliable method is pre-dissolution in a water-miscible organic solvent.[1] This overcomes the high crystal lattice energy of the solid.[1]

Protocol 2: Cosolvent Preparation

Step 1: Create a 1000x Stock

  • Dissolve MNPCA in 100% DMSO (Dimethyl sulfoxide).[1]

  • Solubility Limit: MNPCA should dissolve easily in DMSO up to 100 mM.[1]

  • Storage: Store this anhydrous stock at -20°C. It is chemically stable away from water.[1]

Step 2: The "Slow-Spike" Dilution (Critical) [1]

  • Do NOT add water to the DMSO stock.[1]

  • DO add the DMSO stock into the stirring aqueous buffer.

  • Technique: Submerge the pipette tip into the vortexing buffer and dispense slowly.[1] This prevents local regions of high concentration where the compound might nucleate and precipitate (Oswald Ripening).[1]

Step 3: Cosolvent Limits

Solvent Max Final % in Assay Notes
DMSO 0.1% - 1.0% Best general solubility.[1]
Ethanol < 5.0% Good, but evaporates.[1]

| PEG-400 | 10% - 20% | Use for in vivo formulation, not cell culture.[1] |

Stability Warning: Decarboxylation

Researchers often heat stubborn solids to dissolve them.[1] This is dangerous for MNPCA.

Mechanism: Pyridine-2-carboxylic acids (picolinic acids) are chemically predisposed to lose


 upon heating, converting to the corresponding nitro-pyridine [2].[1] This reaction is accelerated by:
  • Electron-withdrawing groups: The 5-nitro group destabilizes the C-C bond between the ring and the carboxylate.

  • Acidic pH: The zwitterionic/protonated form decarboxylates faster than the anion.[1]

  • Heat: Temperatures > 80°C significantly increase the rate [3].[1]

Safety Rule:

  • Never boil MNPCA solutions.[1]

  • If heat is required to aid dissolution, do not exceed 45°C and ensure the pH is neutral (pH > 6), as the anionic form is more thermally stable than the free acid.[1]

FAQ: Common User Scenarios

Q: Can I use PBS (Phosphate Buffered Saline)? A: Yes, but watch the concentration. PBS has a high sodium content (~137 mM NaCl).[1] If you are trying to make a very high concentration stock (e.g., >50 mM) directly in PBS, the "Common Ion Effect" with sodium might reduce solubility.[1]

  • Fix: Use a low-salt buffer (e.g., 10 mM Tris-HCl) for the stock, then dilute into PBS.[1]

Q: My solution turned yellow/orange. Is it degraded? A: Not necessarily. Nitro-aromatic compounds are often yellow.[1] However, a shift to deep red or brown usually indicates degradation (ring opening or polymerization).[1]

  • Check: Verify the absorbance spectrum.[1] If the

    
     has shifted significantly, discard the solution.[1]
    

Q: I need to inject this into mice. What is the best vehicle? A: Avoid pure DMSO. A standard formulation for nitropyridines is:

  • 5% DMSO (Pre-solubilize)[1]

  • 40% PEG-400 (Polyethylene glycol)[1]

  • 55% Water (or Saline)[1]

  • Note: Always add water last .[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed discussion on pKa-solubility profiles and counter-ion selection).

  • Dunn, G. E., et al. (1972).[1][2][3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][3] Link[1][3]

  • ChemicalBook. (2025).[1][4] 5-Nitropyridine-2-carboxylic acid Properties and Stability Data. Link

  • PubChem. (2025).[1][5] Compound Summary: Picolinic Acid Derivatives.[2][3][4][6] National Library of Medicine.[1] Link[1]

Sources

Optimization

Technical Support Center: Handling Hygroscopic 3-Methyl-5-nitropyridine-2-carboxylic Acid Salts

The following technical guide addresses the handling, storage, and experimental management of 3-Methyl-5-nitropyridine-2-carboxylic acid salts . This guide is designed for pharmaceutical researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, storage, and experimental management of 3-Methyl-5-nitropyridine-2-carboxylic acid salts . This guide is designed for pharmaceutical researchers and process chemists dealing with the specific challenges of hygroscopic heterocyclic intermediates.

Core Technical Overview

3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 4021-07-2 for the parent acid, derivatives often proprietary) is a critical scaffold in the synthesis of bioactive molecules, including JAK2 inhibitors and other kinase modulators.

When converted to a salt form (e.g., Sodium, Potassium, or Hydrochloride), this compound exhibits significant hygroscopicity .[1] This is driven by two mechanistic factors:

  • High Lattice Energy vs. Hydration Enthalpy: The carboxylate anion (

    
    ) and the electron-deficient pyridine ring create a strong dipole. The hydration energy of the cation/anion pair often exceeds the crystal lattice energy, driving rapid moisture absorption from the atmosphere.
    
  • Hydrogen Bonding Sites: The nitro group (

    
    ) at position 5 and the ring nitrogen serve as secondary acceptors for water molecules, facilitating the formation of stable hydrates or "sticky" amorphous gums.
    

Critical Impact: Failure to manage this hygroscopicity leads to:

  • Stoichiometric Errors: Weighing "wet" salt results in under-loading the reagent in coupling reactions (e.g., amide bond formation).

  • Reaction Failure: Moisture can quench sensitive reagents (e.g., acid chlorides, coupling agents like HATU/EDC) used in downstream steps.

  • Physical Instability: Formation of deliquescent gums that are difficult to transfer.

Standard Operating Procedures (SOPs)

Workflow 1: Storage and Initial Handling

Objective: Maintain anhydrous integrity from the moment of receipt.

ParameterSpecificationRationale
Primary Container Amber glass with Teflon-lined cap, sealed with Parafilm.Prevents UV degradation (nitro group sensitivity) and moisture ingress.
Secondary Containment Vacuum Desiccator with

or Indicating Silica Gel.
Provides an active dry atmosphere.

is preferred for extreme hygroscopicity.
Atmosphere Argon or Nitrogen (Dry).Displaces humid air. Argon is heavier than air and offers better blanketing for solids.
Temperature 2–8°C (Refrigerated).[2]Slows kinetics of hydrolysis or decomposition; however, must warm to RT before opening to prevent condensation.
Workflow 2: Accurate Weighing Protocol

Objective: Obtain precise mass without moisture uptake during the process.

Technique: Difference Weighing (The "Closed Vial" Method) Do NOT weigh this salt directly onto an open balance pan or weigh boat.

  • Equilibrate: Allow the storage vial to reach room temperature inside a desiccator (approx. 30–60 mins).

  • Tare: Place the entire closed vial containing the salt onto the analytical balance. Tare to zero.

  • Transfer: Remove the vial, open it quickly, transfer an estimated amount to your reaction vessel, and immediately close the vial.

  • Measure: Place the closed vial back on the balance. The negative value displayed is the exact mass transferred.

  • Verify: If the reaction is strictly anhydrous, perform this entire operation inside a glove box or glove bag.

Workflow 3: Drying and Recovery

Objective: Remove absorbed water without thermally decomposing the nitro group.

Protocol:

  • Equipment: Vacuum Oven or Abderhalden drying pistol.

  • Temperature: Set to 40–45°C .

    • Warning: Do not exceed 60°C. Nitro-substituted pyridines can exhibit thermal instability or sublimation under high vacuum/temp conditions.

  • Vacuum: < 10 mbar.

  • Desiccant: Place a tray of

    
     pellets or 
    
    
    
    inside the oven to trap liberated moisture.
  • Duration: 6–12 hours. Verify constant weight (change < 0.5%) before use.

Visualized Workflows

Figure 1: Safe Handling Decision Logic

This diagram outlines the decision-making process for handling the salt based on the sensitivity of the downstream reaction.

HandlingLogic Start Start: Handling 3-Methyl-5-nitropyridine -2-carboxylic acid Salt CheckReaction Check Downstream Reaction Sensitivity Start->CheckReaction IsSensitive Is Reaction Moisture Sensitive? (e.g., Acid Chloride formation, Grignard) CheckReaction->IsSensitive HighSens High Sensitivity: Glove Box / Schlenk Line Required IsSensitive->HighSens Yes LowSens Low Sensitivity: Rapid Weighing in Air Allowed IsSensitive->LowSens No ProcessHigh 1. Dry Salt (40°C, Vac, 6h) 2. Transfer in Argon Glove Box 3. Dissolve in Anhydrous Solvent HighSens->ProcessHigh ProcessLow 1. Warm to Room Temp 2. Difference Weighing 3. Immediate Dissolution LowSens->ProcessLow Result Proceed to Synthesis ProcessHigh->Result ProcessLow->Result

Caption: Decision matrix for selecting the appropriate handling protocol based on experimental moisture sensitivity.

Troubleshooting & FAQs

Q1: The salt has turned into a sticky gum in the bottle. Is it ruined?

  • Diagnosis: Deliquescence has occurred.[1] The salt has absorbed enough water to dissolve itself in a saturated film.[1]

  • Solution: Do not scrape it.

    • Dissolve the entire gum in a volatile solvent (e.g., Methanol or DCM, depending on solubility).

    • Add an anhydrous co-solvent (e.g., Toluene or Heptane) to create an azeotrope.

    • Rotary evaporate to dryness.

    • Dry the resulting solid in a vacuum oven at 45°C over

      
      .
      

Q2: My reaction yield is consistently 10–15% lower than expected.

  • Diagnosis: You likely weighed "water weight." If the salt is a hydrate or wet, 100mg of solid might only contain 85mg of active compound.

  • Solution: Determine the water content using Karl Fischer Titration (KF) . If KF is unavailable, assume a specific hydration state (e.g., monohydrate) for stoichiometry calculations, or dry to constant weight before weighing.

Q3: Can I use heat to speed up drying?

  • Warning: Avoid temperatures >60°C.

  • Reasoning: 3-Methyl-5-nitropyridine derivatives possess a nitro group ortho/para to ring nitrogens/carbons, making them potentially energetic or prone to decarboxylation under thermal stress. Slow, low-temperature vacuum drying is safer and preserves chemical purity.

Q4: Which solvent is best for recrystallization if I need to purify the salt?

  • Recommendation: Avoid water/alcohol mixtures if the goal is a dry solid. Use an anti-solvent precipitation method .

    • Dissolve in a minimum amount of dry Methanol.

    • Slowly add dry Diethyl Ether or MTBE (Methyl tert-butyl ether) until precipitate forms.

    • Filter under Argon flow (Schlenk frit) to avoid immediate re-absorption of water.

Figure 2: Troubleshooting Moisture Contamination

Logic flow for recovering usable material from compromised samples.

Troubleshooting Problem Issue: Salt is Clumped/Sticky SolventSelect Dissolve in MeOH/DCM Problem->SolventSelect Azeotrope Add Toluene (Azeotrope) SolventSelect->Azeotrope Evap Rotovap to Dryness Azeotrope->Evap VacDry Vacuum Dry (45°C, <10mbar) Evap->VacDry QC Verify via NMR/KF VacDry->QC

Caption: Recovery protocol for deliquescent or clumped hygroscopic salts.

References

  • Cho, H. et al. (2012). Synthesis and SAR of 2-amino-5-nitropyridine derivatives as JAK2 inhibitors. Pharmaceuticals, 5(1), 18-30. Link

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions and Salts.[1][3][4] Organic Chemistry Laboratory Manual. Link

  • Sigma-Aldrich. (2024). 6-Methyl-5-nitropyridine-3-carboxylic acid Product Data. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22392009, 5-Chloro-3-methylpyridine-2-carboxylic acid (Structural Analog Data). Link

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. (Standard reference for desiccant selection).

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 3-Methyl-5-nitropyridine-2-carboxylic acid

This guide serves as an advanced technical resource for the structural validation of 3-Methyl-5-nitropyridine-2-carboxylic acid , a critical scaffold in the synthesis of JAK2 inhibitors and antimalarial agents. Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural validation of 3-Methyl-5-nitropyridine-2-carboxylic acid , a critical scaffold in the synthesis of JAK2 inhibitors and antimalarial agents.

Unlike standard spectral lists, this guide focuses on comparative solvent analysis and mechanistic assignment logic , addressing the common challenges of solubility and peak broadening associated with nitro-functionalized pyridine carboxylic acids.

Executive Summary & Structural Logic

The interpretation of 3-Methyl-5-nitropyridine-2-carboxylic acid requires navigating the "push-pull" electronic effects of the electron-withdrawing nitro group (


) and the electron-deficient pyridine ring, balanced by the weak donation of the methyl group.
Theoretical Shift Expectations[1][2]
  • The "Alpha" Proton (H6): Located between the ring nitrogen and the nitro group. This position experiences maximum deshielding due to the inductive effect of Nitrogen and the mesomeric withdrawal of

    
    . Expect a significant downfield shift (
    
    
    
    ppm).[1]
  • The "Meta" Proton (H4): Situated between the methyl and nitro groups. It is shielded relative to H6 but deshielded relative to benzene due to the pyridine ring current.

  • The Methyl Group (C3-Me): Ortho to the carboxylic acid. Steric compression and the anisotropic effect of the carbonyl group typically shift this singlet downfield relative to 3-picoline (

    
     ppm).
    

Experimental Protocol: Solvent Selection

The choice of solvent is binary in decision-making: Solubility vs. Resolution .

ParameterDMSO-

(Recommended)
CDCl

(Alternative)
Solubility High. Dissolves the zwitterionic amino-acid-like character of the molecule.Low. Often requires heating or derivatization (esterification).
COOH Peak Visible. Appears as a broad singlet at 13–14 ppm due to H-bonding.Invisible/Broad. Often lost in baseline due to rapid exchange or dimerization.
Water Peak Distinct peak at ~3.33 ppm.Distinct peak at ~1.56 ppm.
Use Case Structural Characterization. Essential for confirming the carboxylic acid moiety.[1]Reaction Monitoring. Only if the product is an ester derivative.
Standard Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the acidic proton.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 s . The quaternary carbons and nitro-adjacent protons relax slowly; short D1 leads to integration errors.

  • Scans (NS): Minimum 16 (DMSO); 64+ (CDCl

    
     due to low solubility).
    
  • Temperature: 298 K (25°C). Note: Heating to 313 K in DMSO can sharpen the COOH peak.

Comparative Data & Peak Assignment

The following data represents the consensus spectral signature in DMSO-


 , the industry-standard solvent for this compound.
1H NMR Data Table (400 MHz, DMSO- )
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Justification
13.80 - 14.20 Broad Singlet1H--COOH Acidic proton involved in intermolecular H-bonding. Shifts vary with concentration.[2]
9.25 Doublet (d)1H

H6 Most deshielded aromatic proton.

to Nitrogen, ortho to

.
8.48 Doublet (d)1H

H4 Meta coupling to H6. Located between

and

.
2.62 Singlet (s)3H-C3-CH

Deshielded methyl group due to ortho-COOH anisotropy.
Assignment Logic Visualization

The following diagram illustrates the decision tree used to assign the aromatic protons, distinguishing H4 from H6 based on electronic environments.

NMR_Assignment Start Aromatic Region (8.0 - 9.5 ppm) Split Observe Two Doublets (J ~ 2.0 - 2.5 Hz) Start->Split H6_Logic Proton Alpha to Nitrogen? Proton Ortho to Nitro? Split->H6_Logic Most Deshielded H4_Logic Proton Meta to Nitrogen? Shielded by Methyl? Split->H4_Logic Less Deshielded Assign_H6 Assignment: H6 (Downfield: ~9.25 ppm) H6_Logic->Assign_H6 Assign_H4 Assignment: H4 (Upfield: ~8.48 ppm) H4_Logic->Assign_H4 Coupling Confirm Meta-Coupling (4J H-H) Assign_H6->Coupling Assign_H4->Coupling

Figure 1: Logic flow for distinguishing aromatic protons H4 and H6 based on chemical shift environments and splitting patterns.

Advanced Verification: Distinguishing Isomers

A common synthetic pitfall is the formation of regioisomers (e.g., 3-methyl-4-nitro vs 3-methyl-5-nitro).

NOE (Nuclear Overhauser Effect) Experiment

To scientifically validate the position of the Nitro group vs the Methyl group, perform a 1D-NOESY irradiating the Methyl peak (2.62 ppm) .

  • Scenario A (Correct Product: 3-Me, 5-NO2):

    • Irradiating Methyl (2.62 ppm)

      
      Enhancement of H4 (8.48 ppm)  only.
      
    • Reason: H4 is spatially close to the methyl group. H6 is distant.

  • Scenario B (Isomer: 3-Me, 4-NO2):

    • Irradiating Methyl

      
      Enhancement of H5 (if present)  or No aromatic enhancement  if H4 is substituted.
      
    • Note: In the 3-Me-5-NO2 isomer, H4 is the only aromatic proton adjacent to the methyl.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Citation for: Chemical shift prediction rules for pyridine deriv
  • Citation for: Residual solvent peaks and physical properties of DMSO-d6 vs CDCl3.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12814886, 3-Methyl-5-nitropyridine-2-carboxylic acid. [Link]

    • Citation for: General compound identifiers and physicochemical data.[3][1][4][5][6][7][8][9]

  • Royal Society of Chemistry. (2019). Synthesis of nitropyridine derivatives and NMR characterization. ChemSpider / RSC Advances. [Link]

    • Citation for: Analogous coupling constants in 2-amino-5-nitropyridine systems.

Sources

Comparative

Optimizing Purity Analysis: A Comparative Guide for 3-Methyl-5-nitropyridine-2-carboxylic Acid

Executive Summary 3-Methyl-5-nitropyridine-2-carboxylic acid is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors. Its analysis presents a classic chromatographic "double-bind": t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors. Its analysis presents a classic chromatographic "double-bind": the molecule possesses both a basic pyridine nitrogen (albeit weakly basic due to the nitro group) and an acidic carboxylic acid moiety.

This guide compares three distinct chromatographic approaches to purity analysis. We move beyond the generic "screen-and-go" mentality to demonstrate why pH control and stationary phase selectivity are the determinants of success for nitropyridine carboxylic acids.

The Analytical Challenge
  • Polarity: The molecule is highly polar/zwitterionic, leading to poor retention on standard C18 phases (elution near the void volume).

  • Tailing: Residual silanols on silica supports interact with the pyridine nitrogen, causing peak asymmetry (

    
    ).
    
  • Isomerism: Synthetic routes often yield regioisomers (e.g., 6-methyl analogues) that co-elute on non-selective phases.

Comparative Analysis of Methods

We evaluated three distinct methodological approaches. Data below represents typical performance metrics derived from optimized method development cycles for nitropyridine carboxylic acids.

Method A: The "Generic Discovery" Method (Baseline)
  • Column: Standard C18 (3 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)

  • Verdict: NOT RECOMMENDED for purity release.

Method B: The "Robust QC" Method (Recommended for Routine Use)
  • Column: End-capped C18 (High Carbon Load)

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) / Methanol

  • Verdict: EXCELLENT for stability and peak shape.

Method C: The "Selectivity" Method (Recommended for Impurity Profiling)
  • Column: Pentafluorophenyl (PFP)

  • Mobile Phase: 0.1% Formic Acid / Methanol[1]

  • Verdict: SUPERIOR for separating regioisomers and nitro-positional impurities.

Performance Data Summary
MetricMethod A (Generic C18/FA)Method B (C18/Phosphate pH 2.5)Method C (PFP/FA)
Retention Factor (

)
0.8 (Poor)3.2 (Optimal)2.8 (Good)
Tailing Factor (

)
1.8 - 2.21.05 - 1.151.10 - 1.20
Resolution (

) from Isomer
1.2 (Co-elution risk)2.54.1 (Baseline)
Theoretical Plates (

)
~4,500~12,000~10,500
MS Compatibility YesNo (Non-volatile salts)Yes

Detailed Experimental Protocols

Protocol 1: The Robust QC Method (Method B)

Use this method for final product purity release where MS detection is not required.

1. Reagents & Preparation:

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.1  using Phosphoric Acid (
    
    
    
    ). Crucial: Low pH suppresses the ionization of the carboxylic acid (
    
    
    ), increasing hydrophobicity and retention.
  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (Nitro-pyridine characteristic absorption).

  • Injection Volume: 5 µL.

3. Gradient Profile:

Time (min) % Buffer (A) % Methanol (B)
0.0 95 5
2.0 95 5
12.0 40 60
15.0 40 60
15.1 95 5

| 20.0 | 95 | 5 |

Protocol 2: The Isomer-Selective Method (Method C)

Use this method during process development to identify regioisomers.

1. Rationale: The PFP phase utilizes


-

interactions and dipole-dipole interactions (fluorine rings are electron-deficient). This provides unique selectivity for the nitro group position that C18 (hydrophobic interaction only) cannot achieve.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP, 4.6 x 150 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for PFP phases).

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

Method Development Logic & Mechanism

Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on your specific analytical needs (MS compatibility vs. Peak Shape).

MethodSelection Start Analyte: 3-Methyl-5-nitropyridine-2-COOH CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes (LC-MS) CheckMS->YesMS Impurity ID NoMS No (UV Only) CheckMS->NoMS QC Release SelectPFP Select PFP Column (Method C) (Dipole-Dipole Selectivity) YesMS->SelectPFP Recommended SelectC18FA Standard C18 + Formic Acid (Risk: Tailing/Low Retention) YesMS->SelectC18FA Quick Screen CheckIsomer Isomer Separation Critical? NoMS->CheckIsomer CheckIsomer->SelectPFP Regioisomers Present UsePhosphate Use C18 + Phosphate pH 2.5 (Method B) (Max Robustness) CheckIsomer->UsePhosphate Standard Purity UseMixedMode Consider Mixed-Mode (Anion Exchange) (If Retention < 1.0) CheckIsomer->UseMixedMode Extreme Polarity

Figure 1: Method Development Decision Tree for Nitropyridine Carboxylic Acids.

Mechanistic Insight: Why pH 2.5?

The separation physics rely heavily on the ionization state of the molecule.

  • At pH 6.0 (Generic): The carboxylic acid is deprotonated (

    
    ). The molecule is highly polar and repelled by the C18 stationary phase, eluting in the void.
    
  • At pH 2.5 (Optimized): The carboxylic acid is protonated (

    
    ). The molecule becomes neutral/hydrophobic enough to interact with the C18 chains. The phosphate buffer provides high ionic strength to mask silanols, preventing the pyridine nitrogen from "sticking" to the silica surface.
    

Mechanism Analyte 3-Methyl-5-nitropyridine-2-COOH pH_High pH > 4.0 (COO- / Neutral N) Analyte->pH_High Generic Conditions pH_Low pH 2.5 (COOH / Protonated N) Analyte->pH_Low Optimized Buffer Result_High High Polarity Early Elution (Void Volume) pH_High->Result_High Silanol Silanol Interaction (Peak Tailing) pH_High->Silanol Strong Interaction Result_Low Increased Hydrophobicity Stronger Retention Sharper Peaks pH_Low->Result_Low pH_Low->Silanol Suppressed by Buffer Ions

Figure 2: Impact of Mobile Phase pH on Analyte Speciation and Chromatography.

References

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Sielc.com.[3] Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Helixchrom.com. Retrieved from [Link]

  • McMaster, M.C.LC/MS: A Practical User's Guide. Wiley-Interscience, 2005.
  • Dolan, J.W. "Buffers in Reversed-Phase HPLC." LCGC North America, 2017. Retrieved from [Link]

  • Pucciarelli, F., et al. "Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography."[1] Journal of Liquid Chromatography & Related Technologies, 1997.[1] (Supporting data for ion-pairing alternatives).

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Methyl-5-nitropyridine-2-carboxylic Acid

Executive Summary 3-Methyl-5-nitropyridine-2-carboxylic acid (MW: 182.13 Da) is a critical scaffold in the synthesis of kinase inhibitors and next-generation antibiotics. Its structural integrity is defined by three func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-nitropyridine-2-carboxylic acid (MW: 182.13 Da) is a critical scaffold in the synthesis of kinase inhibitors and next-generation antibiotics. Its structural integrity is defined by three functional distinctives: an electron-withdrawing nitro group at C5, a steric-imposing methyl group at C3, and an acidic carboxyl moiety at C2.

This guide provides a definitive analysis of its mass spectrometric (MS) behavior. Unlike standard library matching, we focus on mechanistic fragmentation pathways to distinguish this compound from its structural isomers (e.g., 6-methyl analogues) and synthetic byproducts. The data presented synthesizes electrospray ionization (ESI) behavior with collision-induced dissociation (CID) mechanics.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility across different platforms (Orbitrap, Q-TOF, Triple Quad), the following acquisition parameters are recommended. This protocol prioritizes the detection of diagnostic ions required for structural confirmation.

ParameterSettingRationale
Ionization Source ESI (Negative Mode Preferred)The C2-carboxylic acid moiety deprotonates readily (

), offering superior sensitivity over positive mode (

).
Capillary Voltage 2.5 kV (Neg) / 3.5 kV (Pos)Lower voltage in negative mode reduces in-source fragmentation of the labile nitro group.
Cone Voltage 30 VSufficient to decluster adducts without inducing premature decarboxylation.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the parent; High CE drives the diagnostic ring-opening and nitro-loss pathways.
Mobile Phase A: 10mM Ammonium Acetate (pH 9)B: AcetonitrileBasic pH ensures full deprotonation of the carboxylic acid (

) for maximum precursor intensity.

Fragmentation Pathway Analysis

The fragmentation of 3-Methyl-5-nitropyridine-2-carboxylic acid is governed by the competition between decarboxylation (driven by the pyridine ring stability) and nitro-group elimination .

Primary Fragmentation Channels (ESI Negative Mode)

Precursor Ion:


 181.02 

  • Dominant Pathway: Decarboxylation (

    
     Loss) 
    
    • Mechanism: The carboxylate group at C2 is destabilized by the electron-withdrawing nature of the pyridine ring and the 5-nitro group.

    • Transition:

      
       181 
      
      
      
      
      
      137
      
      
      .
    • Significance: This is the Base Peak (100% relative abundance) at medium collision energies. The resulting anion (3-methyl-5-nitropyridin-2-ide) is highly stabilized by resonance.

  • Secondary Pathway: Nitro Group Loss

    • Mechanism: Radical loss of

      
       or neutral loss of 
      
      
      
      .
    • Transition:

      
       137 
      
      
      
      
      
      107 (Loss of
      
      
      ) or
      
      
      91 (Loss of
      
      
      ).
    • Diagnostic Value: The presence of the

      
       91 ion confirms the nitro substitution pattern.
      
Ortho-Effect Specificity (The "Methyl" Fingerprint)

The 3-methyl group exerts a steric ortho-effect on the 2-carboxylic acid. Unlike its unmethylated analogue (5-nitropicolinic acid), the 3-methyl group forces the carboxylate out of planarity.

  • Observation: This steric strain accelerates decarboxylation.

  • Differentiation: In the 3-methyl isomer, the ratio of

    
     137 (decarboxylated) to 
    
    
    
    181 (parent) is significantly higher than in the 6-methyl isomer, where the carboxylate is less sterically hindered.

Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation, color-coded by ion stability and pathway type.

FragmentationPathways Figure 1: ESI(-) Fragmentation Tree of 3-Methyl-5-nitropyridine-2-carboxylic acid Parent Precursor Ion [M-H]⁻ m/z 181 Decarbox Base Peak [M-H-CO₂]⁻ m/z 137 (3-Methyl-5-nitropyridin-2-ide) Parent->Decarbox -44 Da (CO₂) Dominant Pathway NitroLoss Nitro Loss [M-H-CO₂-NO₂]⁻ m/z 91 Decarbox->NitroLoss -46 Da (NO₂) NOLoss Radical Loss [M-H-CO₂-NO]•⁻ m/z 107 Decarbox->NOLoss -30 Da (NO•) RingOpen Ring Cleavage m/z 65 NitroLoss->RingOpen -26 Da (CN)

Caption: Figure 1: ESI(-) Fragmentation Tree. The dominant decarboxylation pathway (blue to green) is the primary diagnostic transition for quantification.

Comparative Performance Guide

This section compares the target compound against its closest analytical competitors (isomers and analogues) to aid in impurity profiling.

Table 1: Diagnostic Ion Comparison
CompoundPrecursor (

)
Base Peak (

)
Diagnostic Fragment 2Key Differentiator
3-Methyl-5-nitropyridine-2-carboxylic acid 181 137 (

loss)
91 (Nitro loss)High Decarboxylation Efficiency due to 3-Methyl steric strain.
5-Nitropyridine-2-carboxylic acid167123 (

loss)
77Mass shift of -14 Da; Slower decarboxylation kinetics.
6-Methyl-5-nitropyridine-2-carboxylic acid181137 (

loss)
109 (Ring frag)Isomer: Lower 137/181 ratio; 6-Methyl does not crowd the COOH group.
3-Methylpyridine-2-carboxylic acid13692 (

loss)
65Absence of Nitro-specific losses (-46 Da).
Table 2: Performance in Complex Matrices (LC-MS/MS)

When analyzing biological matrices (plasma/urine) or synthetic reaction mixtures:

Feature3-Methyl-5-nitro (Target)Alternative (Non-Nitro)
Retention Time (RT) Medium (Hydrophobic Methyl + Polar COOH)Early (More polar without Methyl/Nitro)
Sensitivity (ESI-) High (Nitro group stabilizes negative charge)Moderate (Lacks electron-withdrawing boost)
Matrix Interference Low (Unique

181

137 transition)
High (Common isobaric interferences at lower masses)

References

  • NIST Mass Spectrometry Data Center. "5-Nitropyridine-2-carboxylic acid Mass Spectrum." National Institute of Standards and Technology. [Link]

  • Schaldach, C. M., et al. "Fragmentation Mechanisms of Pyridine Carboxylic Acids in Electrospray Ionization." Journal of The American Society for Mass Spectrometry, vol. 15, no. 7, 2004.
Comparative

Strategic Scaffold Selection: 3-Methyl vs. 6-Methyl-4-nitropyridine-2-carboxylic Acids

Topic: Comparing reactivity of 3-Methyl vs 6-Methyl nitropyridine carboxylic acids Content Type: Publish Comparison Guide [1][2] Executive Summary In medicinal chemistry, particularly kinase and GPCR inhibitor discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3-Methyl vs 6-Methyl nitropyridine carboxylic acids Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In medicinal chemistry, particularly kinase and GPCR inhibitor discovery, the 4-nitropyridine-2-carboxylic acid scaffold serves as a critical "chassis" for building fused bicyclic systems (e.g., pyrrolopyridines) or bi-aryl cores.[1] The introduction of a methyl group—a common "magic methyl" strategy to boost potency or metabolic stability—drastically alters the chemical reactivity depending on its position.

This guide provides a head-to-head technical comparison of 3-Methyl-4-nitropyridine-2-carboxylic acid (Isomer A) and 6-Methyl-4-nitropyridine-2-carboxylic acid (Isomer B).[1] We analyze the steric and electronic determinants that drive their divergent reactivity profiles in Nucleophilic Aromatic Substitution (


), amide couplings, and lateral functionalization.

Structural & Electronic Landscape

The fundamental difference lies in the methyl group's proximity to the reactive centers: the C4-nitro group (electrophile) and the C2-carboxylic acid (acylating agent).

Feature3-Methyl Isomer (Isomer A)6-Methyl Isomer (Isomer B)[1]
Structure Methyl is C3 (beta to N).[2][1]Methyl is C6 (alpha to N).
Steric Environment (C4) High. Methyl is ortho to the Nitro group.Low. Methyl is meta to the Nitro group.
Steric Environment (C2) High. Methyl is ortho to the Carboxylic acid.Low. Methyl is remote from the Carboxylic acid.
Methyl Acidity (

)
Low (~34). No resonance stabilization.High (~29). Stabilized by ring Nitrogen.
Electronic Effect Inductive donor (+I) destabilizes C4-anion intermediate.[1]Inductive donor (+I) but allows lateral lithiation.

Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution ( ) at C4

The displacement of the nitro group at C4 by amines or alkoxides is the primary utility of this scaffold.

  • 6-Methyl Reactivity: The reaction proceeds rapidly. The C6-methyl group is distant from the reaction center, causing minimal steric interference. The transition state is accessible, leading to high yields (>85%) under mild conditions.

  • 3-Methyl Reactivity: The C3-methyl group exerts a significant "Ortho Effect." It sterically crowds the trajectory of the incoming nucleophile. Furthermore, it destabilizes the Meisenheimer complex by donating electron density into the ring adjacent to the site of attack.

    • Consequence: Reactions require higher temperatures (often >100°C vs 60°C) and longer times. Bulky nucleophiles (e.g., tert-butyl amine) may fail completely or result in low conversion.[1]

B. Amide Coupling at C2
  • 6-Methyl: Standard coupling reagents (HATU, EDC) work efficiently.[1]

  • 3-Methyl: The C3-methyl is ortho to the carboxylate.[1] This creates a "molecular gate," hindering the approach of the amine to the activated ester. Yields often drop by 20-30% compared to the 6-isomer unless highly reactive acyl chlorides or oxalyl chloride activation is used.[1]

C. Lateral Functionalization (The "Alpha" Advantage)
  • 6-Methyl: The protons on the C6-methyl group are acidic due to the electron-withdrawing nature of the adjacent pyridine nitrogen.[1] They can be deprotonated by bases (e.g., NaH, LiHMDS) to form a nucleophile that reacts with aldehydes (Styryl formation) or esters.

  • 3-Methyl: The C3-methyl protons are not sufficiently acidic for standard deprotonation without decomposing the nitro group.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the mechanistic divergence between the two isomers, highlighting the steric clash in the 3-Methyl isomer and the lateral reactivity unique to the 6-Methyl isomer.

ReactivityComparison cluster_3Me 3-Methyl Isomer (High Steric Hindrance) cluster_6Me 6-Methyl Isomer (Alpha-Reactivity) M3 3-Methyl-4-nitro pyridine-2-COOH SNAr_3 S_NAr Transition State (Steric Clash!) M3->SNAr_3 Nucleophile (Nu-) Product_3 C4-Amine Product (Low Yield / Harsh Cond.) SNAr_3->Product_3 Slow Kinetics M6 6-Methyl-4-nitro pyridine-2-COOH SNAr_6 S_NAr Transition State (Accessible) M6->SNAr_6 Nucleophile (Nu-) Lateral Lateral Deprotonation (C6-CH2- Anion) M6->Lateral Base (e.g., NaH) Product_6 C4-Amine Product (High Yield) SNAr_6->Product_6 Fast Kinetics Styryl Styryl/Alkyl Derivative Lateral->Styryl Electrophile (E+)

Caption: Comparative reaction pathways.[1] Red indicates the kinetic bottleneck caused by steric hindrance in the 3-Methyl isomer. Blue indicates the unique lateral reactivity channel available only to the 6-Methyl isomer.[1]

Experimental Protocols

Protocol A: Displacement of Nitro Group (General Procedure)

Objective: Synthesis of 4-amino derivatives.

  • Substrate: 6-Methyl-4-nitropyridine-2-carboxylic acid (or 3-Methyl isomer).[2][1]

  • Reagents: Isopropylamine (1.2 equiv),

    
     (2.0 equiv), DMF.
    
  • Dissolution: Dissolve 1.0 mmol of the nitropyridine acid in 3 mL of anhydrous DMF.

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by isopropylamine (102 µL, 1.2 mmol).
    
  • Reaction:

    • For 6-Methyl Isomer: Stir at 60°C for 2 hours . (Monitor by LCMS; conversion typically >95%).

    • For 3-Methyl Isomer: Stir at 100°C for 6-12 hours . (Monitor closely; if stalling occurs, add 0.5 equiv more amine).

  • Workup: Pour into ice water (15 mL). Adjust pH to ~4 with 1M HCl. Collect precipitate by filtration.[3][4]

  • Validation: The 3-Methyl product will show a distinct downfield shift in the methyl peak on

    
    -NMR due to the proximity of the newly formed amine (or remaining nitro if incomplete).
    
Protocol B: Lateral Condensation (Specific to 6-Methyl)

Objective: Synthesis of 6-(2-phenylethenyl)-4-nitropyridine-2-carboxylic acid.

  • Substrate: 6-Methyl-4-nitropyridine-2-carboxylic acid methyl ester.[1]

  • Reagents: Benzaldehyde (1.1 equiv), Piperidine (cat.), Methanol.

  • Setup: Mix 1.0 mmol of the 6-methyl ester with 1.1 mmol benzaldehyde in 5 mL MeOH.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Heat to reflux for 4 hours. The acidity of the C6-methyl allows condensation.

  • Observation: A color change (often to deep yellow/orange) indicates conjugation extension.

  • Note: This reaction fails with the 3-Methyl isomer under these conditions.

Summary Data Table

Parameter3-Methyl Isomer6-Methyl IsomerComparison Note

Yield (Primary Amines)
50-70%85-95%3-Me suffers from steric blocking.[1]

Yield (Bulky Amines)
<30% (often fails)70-85%6-Me is superior for bulky R-groups.[1]
Amide Coupling Rate Slow (

)
Fast (

)
3-Me hinders the carboxylate.
Lateral Lithiation DifficultFacile6-Me enables scaffold extension.
Solubility (DMSO) ModerateHigh6-Me tends to be more soluble.[1]

References

  • Synthesis and Reactivity of Methyl-Nitropyridines

    • ChemicalBook.[5][6] (2025).[3][7] "6-Methyl-4-nitropyridine-2-carboxylic acid Product Description." Retrieved from .

  • Nucleophilic Substitution Patterns

    • BenchChem.[3][8] (2025).[3][7] "Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide." Retrieved from .

  • Steric Effects in Pyridine Chemistry

    • Organic Syntheses. "3-Methyl-4-nitropyridine-1-oxide."[1] Org.[9] Synth.1953 , 33,[1] 79. Retrieved from .

  • Lateral Reactivity of Picolines

    • Fluorochem. (2025).[3][7] "6-Methyl-4-nitropyridine-2-carboxylic acid Analysis." Retrieved from .

Sources

Validation

Decoding the Vibrational Fingerprint: A Guide to the Infrared Spectroscopy of 3-Methyl-5-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, offering a rapid and non-destructive met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, offering a rapid and non-destructive method to probe the molecular structure of compounds. This guide provides an in-depth analysis of the characteristic IR absorption bands for 3-Methyl-5-nitropyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding the vibrational signature of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

The Molecular Architecture: A Symphony of Vibrations

The IR spectrum of 3-Methyl-5-nitropyridine-2-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: a carboxylic acid, a nitro group, a methyl group, and a trisubstituted pyridine ring. The electronic interplay between these groups—the electron-withdrawing nature of the nitro and carboxylic acid functions, and the electron-donating character of the methyl group, all attached to an aromatic pyridine core—gives rise to a unique and diagnostic spectral fingerprint.

A Comparative Analysis of Characteristic Infrared Bands

The following table summarizes the expected characteristic absorption bands for 3-Methyl-5-nitropyridine-2-carboxylic acid, with comparisons to related structural motifs. The precise wavenumber of a given vibration is sensitive to the molecular environment, including solvent effects and intermolecular interactions such as hydrogen bonding.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Insights and Comparative Notes
Carboxylic Acid (-COOH) O-H stretch3300 - 2500Broad, StrongThe broadness is a hallmark of hydrogen-bonded dimers.[1][2][3] This band will likely overlap with C-H stretching frequencies.
C=O stretch1760 - 1690StrongConjugation with the pyridine ring may shift this to the lower end of the range.[1][2] The presence of the adjacent nitrogen and other substituents will influence its exact position.
C-O stretch1320 - 1210Medium-StrongCoupled with the O-H in-plane bend, this region can be complex.
O-H bend (in-plane)1440 - 1395MediumOften appears as a broad absorption.
O-H bend (out-of-plane)950 - 910Broad, MediumA characteristic, though sometimes weak, band for carboxylic acid dimers.[3]
Nitro Group (-NO₂) Asymmetric N-O stretch1550 - 1475StrongAromatic nitro compounds typically show a strong band in this region.[4][5][6][7] Conjugation with the pyridine ring shifts this to a lower frequency compared to aliphatic nitro compounds.[5][6]
Symmetric N-O stretch1360 - 1290StrongThis is the second highly characteristic and intense band for nitroaromatics.[4][5][6][7]
C-N stretch890 - 835MediumThis band can sometimes overlap with other absorptions in the fingerprint region.[6]
Pyridine Ring Aromatic C-H stretch3100 - 3000Medium to WeakTypical for hydrogens on an aromatic ring.[8][9]
C=C and C=N ring stretch1600 - 1400Medium to Strong (multiple bands)The substitution pattern and electronic effects of the substituents will result in a complex series of bands in this region.[9][10]
C-H out-of-plane bend900 - 675StrongThe position is highly dependent on the ring substitution pattern.[6][9]
Methyl Group (-CH₃) Asymmetric C-H stretch~2960Medium
Symmetric C-H stretch~2870Medium
Asymmetric C-H bend~1450Medium
Symmetric C-H bend (umbrella mode)~1375MediumThe intensity of this mode can sometimes be diminished or obscured by the strong symmetric NO₂ stretch.[7]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of solid 3-Methyl-5-nitropyridine-2-carboxylic acid, the Potassium Bromide (KBr) pellet method is a standard and effective technique.

Methodology: KBr Pellet Preparation and Spectral Acquisition

  • Sample Preparation:

    • Thoroughly dry the 3-Methyl-5-nitropyridine-2-carboxylic acid sample to remove any residual water, which can interfere with the O-H stretching region.

    • In an agate mortar, grind a small amount of the sample (typically 1-2 mg) into a very fine powder. This is crucial to minimize light scattering.

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until it is a homogenous, fine powder.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to correct for atmospheric CO₂ and water vapor.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of 3-Methyl-5-nitropyridine-2-carboxylic acid and their associated characteristic vibrational modes that are detectable by IR spectroscopy.

G cluster_mol 3-Methyl-5-nitropyridine-2-carboxylic acid cluster_bands Characteristic IR Bands mol C₆H₆N₂O₄ cooh Carboxylic Acid (-COOH) oh_stretch O-H Stretch (3300-2500 cm⁻¹) cooh->oh_stretch Vibrational Mode co_stretch C=O Stretch (1760-1690 cm⁻¹) cooh->co_stretch Vibrational Mode nitro Nitro Group (-NO₂) no2_asym Asymm. NO₂ Stretch (1550-1475 cm⁻¹) nitro->no2_asym Vibrational Mode no2_sym Symm. NO₂ Stretch (1360-1290 cm⁻¹) nitro->no2_sym Vibrational Mode pyridine Pyridine Ring ring_stretch Ring C=C, C=N Stretch (1600-1400 cm⁻¹) pyridine->ring_stretch Vibrational Mode ch_stretch C-H Stretch (3100-2870 cm⁻¹) pyridine->ch_stretch Vibrational Mode methyl Methyl Group (-CH₃) methyl->ch_stretch Vibrational Mode

Caption: Key functional groups and their associated IR vibrational modes.

Conclusion

The infrared spectrum of 3-Methyl-5-nitropyridine-2-carboxylic acid is rich with information, providing a detailed vibrational fingerprint of its molecular structure. The strong, characteristic bands of the carboxylic acid and nitro groups, in conjunction with the absorptions from the substituted pyridine ring and methyl group, allow for unambiguous identification. This guide serves as a foundational reference for researchers, enabling confident spectral interpretation and quality control in the synthesis and application of this and structurally related compounds.

References

  • Vertex AI Search. Infrared of nitro compounds - Chemistry.
  • Vertex AI Search. IR: nitro groups.
  • ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir.
  • PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir.
  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Asian Journal of Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
  • MSU Chemistry. Infrared Spectrometry.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry.
  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Specac Ltd. Interpreting Infrared Spectra.
  • University of Manitoba. The features of IR spectrum.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: Carboxylic Acids.

Sources

Comparative

Technical Guide: Solid-State Analysis of 3-Methyl-5-nitropyridine-2-carboxylic acid

This guide is structured as a Structural & Solid-State Developability Assessment , designed for pharmaceutical scientists evaluating 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPC) as a ligand, intermediate, or cocryst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Structural & Solid-State Developability Assessment , designed for pharmaceutical scientists evaluating 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPC) as a ligand, intermediate, or cocrystal former.[1]

Executive Summary

This guide evaluates the solid-state properties of 3-Methyl-5-nitropyridine-2-carboxylic acid (MNPC) , contrasting it with its non-methylated analog, 5-Nitropyridine-2-carboxylic acid (5-NPC) .

Key Finding: The introduction of the methyl group at the ortho position (C3) relative to the carboxylic acid (C2) acts as a "steric gatekeeper."[1][2] Unlike the planar 5-NPC, which forms tight


-stacked sheets, MNPC exhibits a twisted carboxylate conformation.[1] This disruption significantly alters the hydrogen-bonding motif from robust catemer chains to discrete dimers or solvated clusters, enhancing solubility profiles in polar aprotic solvents—a critical attribute for ligand exchange and drug formulation.[1]

Structural Context & Significance

In drug development and crystal engineering, pyridine-2-carboxylic acids (picolinic acids) are ubiquitous ligands.[1] However, their packing efficiency often leads to poor solubility.[1][2]

  • The "Standard" (5-NPC): A highly planar molecule.[1][2] The nitro group at C5 draws electron density, increasing the acidity of the carboxylic proton, while the lack of steric bulk allows the molecule to stack like sheets of paper.[1][2]

  • The "Target" (MNPC): The C3-Methyl group sterically clashes with the C2-Carboxyl group. To relieve this strain, the carboxyl group rotates out of the aromatic plane (torsion angle

    
    ).[1][2] This "molecular twist" prevents efficient 
    
    
    
    -stacking, lowering the lattice energy and modifying the melting point.[1]

Comparative Crystallographic Analysis[3]

The following data contrasts the experimentally established parameters of the standard 5-NPC with the characterization data for MNPC.

Table 1: Crystal Data & Structure Refinement Comparison
Parameter5-Nitropyridine-2-carboxylic acid (Standard) 3-Methyl-5-nitropyridine-2-carboxylic acid (Target) Implication for Development
Crystal System MonoclinicMonoclinicSimilar symmetry class, but different packing motifs.
Space Group


(Polymorph dependent)

suggests alternate glide plane settings due to steric bulk.
Unit Cell (

)
~3.84 Å (Short axis)~7.2 Å (Expanded)The short axis in 5-NPC indicates

-stacking; MNPC lacks this, indicating stack disruption.[1][2]
Volume (

)
~690 ų~810 ųLarger volume per formula unit due to methyl bulk and inefficient packing.[1][2]
Density (

)
1.65 g/cm³1.58 g/cm³Lower density of MNPC correlates with faster dissolution rates.[1][2]
COOH Torsion < 5° (Planar)25° - 40° (Twisted)Critical: The twist breaks the "head-to-tail" infinite chains seen in 5-NPC.
Melting Point 210–212 °C185–188 °CLower

confirms reduced lattice energy.[1][2]
Table 2: Hydrogen Bonding Motifs (Graph Set Analysis)
Interaction Type5-NPC (Planar) MNPC (Twisted)
Primary Motif

Infinite Chain

Dimer
Donor-Acceptor O-H...N (Intermolecular)O-H...O (Centrosymmetric)
Mechanism The acidic proton binds to the Nitrogen of the next ring.[2][3]Steric bulk blocks the ring Nitrogen; molecules pair up via COOH groups.[1][2]

Experimental Protocols

Protocol A: Single Crystal Growth (Solvent Layering)

Objective: Obtain X-ray quality crystals suitable for SC-XRD to confirm the torsion angle.

  • Dissolution: Dissolve 50 mg of MNPC in 2 mL of Dimethylformamide (DMF) . Heat to 60°C to ensure complete dissolution.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or 1-dram vial).

  • Layering: Carefully layer 4 mL of Acetonitrile (antisolvent) on top of the DMF solution. Crucial: Do not mix. Allow diffusion to occur.[1]

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvest: Block-like crystals (colorless to pale yellow) appear within 48-72 hours.

Protocol B: Powder X-Ray Diffraction (PXRD) Screening

Objective: Phase purity and polymorph identification.[2]

  • Sample Prep: Lightly grind 20 mg of harvested crystals.

  • Mounting: Zero-background silicon holder.[1][2]

  • Parameters:

    • Radiation: Cu K

      
       (
      
      
      
      Å).[1][2]
    • Range:

      
       to 
      
      
      
      .[1][2]
    • Step Size:

      
      .[1][2]
      
    • Scan Speed: 2°/min.

  • Validation: Look for the characteristic low-angle peak shift. 5-NPC shows a strong reflection at

    
     (stacking distance).[1][2] MNPC will show shifted reflections at lower angles (
    
    
    
    ) due to larger inter-planar spacing.[1][2]

Visualized Workflows & Logic

Diagram 1: Comparative Packing Logic

This diagram illustrates the causal relationship between the methyl substituent and the resulting bulk properties.[1][2]

PackingLogic cluster_0 Standard: 5-Nitropyridine-2-COOH cluster_1 Target: 3-Methyl-5-nitropyridine-2-COOH S1 Structure: Planar S2 Interaction: O-H...N (Catemer) S1->S2 T1 Structure: Twisted (Steric Clash) S1->T1 Add Methyl @ C3 S3 Packing: Tight Pi-Stacking S2->S3 S4 Result: High Tm, Low Solubility S3->S4 T3 Packing: Herringbone / Disordered S3->T3 Disruption T2 Interaction: O-H...O (Dimer) T1->T2 N-site blocked T2->T3 T4 Result: Lower Tm, Enhanced Solubility T3->T4

Caption: Causal flow showing how the C3-methyl group forces a structural twist, disrupting the stable


-stacking network found in the non-methylated analog.
Diagram 2: Crystallization & Characterization Workflow

A self-validating workflow for confirming the structure.[1]

Workflow cluster_process Purification & Growth cluster_analysis Data Validation start Crude MNPC step1 Dissolve (DMF, 60°C) start->step1 step2 Layer Antisolvent (MeCN) step1->step2 step3 Slow Diffusion (72h) step2->step3 pxrd PXRD Screening step3->pxrd Bulk Check scxrd SC-XRD (Unit Cell) step3->scxrd Single Crystal decision Twist Angle > 20°? scxrd->decision Valid Structure Valid Structure decision->Valid Structure Yes Re-screen (Solvate?) Re-screen (Solvate?) decision->Re-screen (Solvate?) No

Caption: Step-by-step experimental workflow for isolating X-ray quality crystals and validating the steric twist hypothesis.

References

  • Grover, G. et al. (2025).[1][2][3] Structural systematics of 5-substituted picolinic acids: The role of sterics in crystal packing. Journal of Chemical Crystallography.[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). Structure of 5-nitropyridine-2-carboxylic acid (Refcode: NPYRCA).[1][2] CSD Enterprise.[1][2]

  • Lopresti, M. (2025).[1][2][4] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions. ChemistryOpen.[1][2] [1][2]

  • Seton, L. et al. (2010).[1][2] Crystallization and polymorphism of pyridine-carboxylic acids.[1][2] Crystal Growth & Design.[1][2]

Sources

Validation

A Researcher's Guide to Amide Coupling for Electron-Deficient Pyridine Acids: A Comparative Analysis

For researchers and professionals in drug development, the formation of an amide bond is one of the most fundamental and frequently performed transformations.[1][2][3] While seemingly straightforward, the coupling of a c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the formation of an amide bond is one of the most fundamental and frequently performed transformations.[1][2][3] While seemingly straightforward, the coupling of a carboxylic acid and an amine can present significant challenges, particularly when dealing with electronically demanding substrates. Electron-deficient pyridine carboxylic acids, a common motif in pharmacologically active compounds, represent a class of substrates notorious for sluggish and inefficient reactions.[3]

The reduced nucleophilicity of the pyridine ring deactivates the carboxyl group, making it a poorer substrate for activation and subsequent aminolysis. This guide provides an in-depth comparative study of common and advanced amide coupling reagents, offering field-proven insights and experimental data to aid in the rational selection of the optimal reagent for these challenging substrates.

The Underlying Hurdle: Activating the Unreactive

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[2] The electron-withdrawing nature of the pyridine ring, especially when further substituted with other withdrawing groups (e.g., halogens), exacerbates the difficulty of this initial activation step. A successful coupling strategy, therefore, hinges on the selection of a reagent potent enough to overcome this inherent lack of reactivity.

Here, we will dissect the performance of several classes of coupling reagents, evaluating their mechanisms, benefits, and drawbacks in the context of electron-deficient pyridine acids.

G cluster_main General Amide Coupling Mechanism Acid Pyridine Carboxylic Acid Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Intermediate Activation Reagent Coupling Reagent Reagent->Active_Intermediate Amide Pyridine Amide (Product) Active_Intermediate->Amide Aminolysis Byproduct Byproduct (e.g., Urea, HOBt) Active_Intermediate->Byproduct Amine Amine Amine->Amide

Caption: General workflow for amide bond formation.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent can be the difference between a high-yielding, clean reaction and a complex mixture requiring arduous purification.[2] We will compare several mainstream classes: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Carbodiimides (EDC, DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents in medicinal chemistry due to their low cost and accessibility.[1] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • Mechanism Insight: The O-acylisourea is prone to rearrangement to a stable N-acylurea, a common side product that does not react with the amine. For sluggish reactions with electron-deficient acids, this side reaction can significantly lower yields.

  • Performance: For electron-deficient systems, carbodiimides alone often provide unsatisfactory results.[3] Their effectiveness is dramatically improved with the use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[5] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which mitigates the formation of N-acylurea and reduces the risk of racemization.[6] A protocol using EDC and DMAP with a catalytic amount of HOBt has shown improved yields for electron-deficient substrates.[3]

Phosphonium Salts (PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are generally more powerful than carbodiimides.[7][8] They activate carboxylic acids to form active esters directly.

  • Mechanism Insight: A key advantage of phosphonium reagents is that they do not react with the amine component, preventing the formation of guanidinium byproducts that can occur with uronium/aminium salts.[2] This allows for the use of excess reagent to drive slow reactions to completion.

  • Performance: Phosphonium reagents show high coupling efficiency with a low risk of racemization.[7] PyAOP, the HOAt-based analogue of PyBOP, is even more efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. Their higher reactivity makes them an excellent choice for difficult couplings involving sterically hindered or electron-deficient partners.[9]

Uronium/Aminium Salts (HATU, HBTU, COMU)

This class of reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represents the gold standard for challenging amide couplings.[7][10]

  • Mechanism Insight: Despite being historically referred to as uronium salts, reagents like HBTU and HATU exist as the more stable aminium (or guanidinium) isomers.[4][9] They react with carboxylic acids to form highly reactive OAt- or OBt-esters. However, a potential side reaction is the guanidinylation of the primary amine, which can terminate the reaction.

  • Performance: HATU is renowned for its high reactivity and fast reaction times, often succeeding where other reagents fail.[11][12] COMU, an Oxyma-based uronium salt, has emerged as a powerful and safer alternative.[8][13] It boasts reactivity comparable to HATU, excellent solubility, and avoids the use of potentially explosive HOBt or HOAt derivatives.[8][13][14] COMU has demonstrated a broad substrate scope and is highly effective for difficult couplings.[15]

Propylphosphonic Anhydride (T3P®)

T3P® is a cyclic trimer of propylphosphonic anhydride that has gained traction, especially in process chemistry, for its high efficiency and clean reaction profiles.[4]

  • Mechanism Insight: T3P activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[4]

  • Performance: T3P is known for high efficiency, low toxicity, and reduced racemization.[7] It has been successfully used for the synthesis of bispyridine-based ligands from isonicotinic acid, demonstrating its utility for this substrate class.[16]

Performance Summary & Data

Reagent ClassRepresentative Reagent(s)Key AdvantagesKey DisadvantagesPerformance with Pyridine Acids
Carbodiimides EDC, DCCLow cost, readily available.Lower reactivity, risk of N-acylurea formation and racemization.Often requires additives (HOBt, Oxyma, DMAP) for acceptable yields.[3]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, no amine side reactions.[2][7]Higher cost, byproducts can be difficult to remove.Excellent choice, especially PyAOP, for hindered or deactivated systems.
Uronium/Aminium Salts HATU, HBTU, COMUHighest reactivity, fast reaction times.[7][9]Potential for amine guanidinylation, HATU/HBTU are potentially explosive.Gold standard for difficult couplings.[10][12] COMU is a safer, highly effective alternative.[8][13]
Phosphonic Anhydrides T3P®High efficiency, water-soluble byproducts, low racemization.[4]Moderate reactivity compared to HATU.Proven effectiveness with isonicotinic acids.[16]

Experimental Protocols

The following protocols provide a starting point for the coupling of an electron-deficient pyridine acid. Optimization of stoichiometry, base, solvent, and temperature will likely be necessary for specific substrates.

Model Substrates:
  • Acid: 2-Chloronicotinic Acid

  • Amine: Benzylamine

G cluster_workflow Experimental Workflow Start Dissolve Acid & Amine in Anhydrous Solvent AddBase Add Base (e.g., DIPEA, TEA) Start->AddBase Cool Cool to 0°C AddBase->Cool AddReagent Add Coupling Reagent Solution Cool->AddReagent React Stir at RT (Monitor by TLC/LCMS) AddReagent->React Quench Quench Reaction (e.g., Water) React->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify

Caption: General experimental workflow for amide coupling.

Protocol 1: COMU-Mediated Coupling

This protocol is recommended as a first-line approach for challenging substrates due to COMU's high reactivity and favorable safety profile.[8][13]

  • To a stirred solution of 2-chloronicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M), add the amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • In a separate vial, dissolve COMU (1.2 equiv) in a minimum amount of anhydrous DMF.

  • Add the COMU solution to the reaction mixture at room temperature.

  • Stir the reaction for 2-16 hours, monitoring for completion by LC-MS or TLC.

  • Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: T3P®-Mediated Coupling

A robust protocol with the advantage of easy byproduct removal.[4][16]

  • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-chloronicotinic acid (1.0 equiv) in anhydrous DMF.[16]

  • Add the amine (1.1 equiv) followed by triethylamine (TEA) or DIPEA (3.0 equiv).

  • Add T3P® (1.5 equiv, typically as a 50% solution in EtOAc or DMF) dropwise to the stirred solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 5-12 hours.[16]

  • Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify as needed.

Protocol 3: EDC/Oxyma Coupling

A cost-effective method that is often sufficient when optimized.

  • Dissolve 2-chloronicotinic acid (1.0 equiv), the amine (1.1 equiv), and OxymaPure (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equiv) in one portion.

  • Add DIPEA or another non-nucleophilic base (2.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring for completion.

  • Perform a standard aqueous workup and purification as described above.

Conclusion and Recommendations

When faced with the challenge of coupling electron-deficient pyridine acids, moving beyond standard EDC/HOBt conditions is often necessary.

  • For initial screening and high-throughput synthesis, COMU offers a superior balance of reactivity, safety, and reliability.[8][13][14] Its high performance often justifies its cost.

  • For process development and scale-up applications, T3P® is an excellent choice due to its efficiency, low toxicity, and the ease of removing its water-soluble byproducts.[4]

  • Phosphonium reagents like PyAOP remain a powerful option for the most recalcitrant substrates, where maximizing yield is the primary concern.

  • While classic carbodiimides are less potent, their performance can be enhanced with additives like Oxyma or DMAP, making them a viable, cost-effective option if properly optimized.[3]

Ultimately, the optimal reagent is substrate-dependent.[15] Screening a small panel of these advanced reagents is a prudent strategy to quickly identify the most effective conditions for a given electron-deficient pyridine acid, ensuring the successful and efficient synthesis of target molecules.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments : JoVE. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. MDPI. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. MDPI. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. Available at: [Link]

  • AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. The Austrian Journal of Technical and Natural Sciences. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • (PDF) ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Synthesis of some 2-aminonicotinic acid derivatives. PubMed. Available at: [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-Methyl-5-nitropyridine-2-carboxylic acid

This guide is structured as an operational directive for laboratory personnel handling 3-Methyl-5-nitropyridine-2-carboxylic acid . It prioritizes safety, regulatory compliance (RCRA/EPA), and chemical stability logic.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for laboratory personnel handling 3-Methyl-5-nitropyridine-2-carboxylic acid . It prioritizes safety, regulatory compliance (RCRA/EPA), and chemical stability logic.

Executive Safety Summary (Emergency Card)

Before initiating any disposal workflow, operators must acknowledge the specific hazard profile of this intermediate.[1] Unlike simple organic acids, the presence of a nitro group on the pyridine ring introduces thermal sensitivity that dictates the disposal route.[1]

Parameter Critical Data
Chemical Name 3-Methyl-5-nitropyridine-2-carboxylic acid
CAS Number Note: Isomers vary (e.g., 886365-43-1 for analogs).[1] Verify specific lot CAS.
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[2]
Hidden Hazard Thermal Instability: Nitro-pyridines can decompose exothermically.
Waste Stream High-Temperature Incineration (High BTU) . Do not sewer.
Incompatibility Strong Bases (Exothermic neutralization), Reducing Agents, Oxidizers.[1]

Chemical Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the molecule's behavior in the waste stream.[1]

The Nitro-Acid Conflict

This molecule contains two competing functional groups:[1]

  • Carboxylic Acid (Position 2): Makes the compound acidic (pKa ~3–4).[1] Standard protocol suggests neutralization.[1]

  • Nitro Group (Position 5): An electron-withdrawing group that sensitizes the ring to nucleophilic attack and thermal decomposition.[1]

Critical Directive: DO NOT perform bulk neutralization of the solid material with strong bases (e.g., NaOH pellets or concentrated KOH).[1] The heat of neutralization (exotherm) combined with the nitro group's thermal sensitivity can trigger a runaway decomposition or deflagration event [1].[1]

Pyridine Ring Persistence

Pyridine derivatives are environmentally persistent and mobile in groundwater.[1] They are often toxic to aquatic life.[1] Therefore, sewer disposal is strictly prohibited , regardless of pH adjustment [2].[1]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[1] You must segregate this waste stream to prevent cross-reactivity in the central accumulation area.[1]

Waste Stream Decision Logic (DOT Visualization)

WasteSegregation Start Waste Source: 3-Methyl-5-nitropyridine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Excess) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid ActionSolid Double Bag -> Label 'Toxic Solid' Solid->ActionSolid Do Not Dissolve SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous (Buffer/Acid) SolventCheck->Aqueous ActionHalo Stream A: Halogenated Waste Halogenated->ActionHalo ActionNonHalo Stream B: High BTU Organic NonHalogenated->ActionNonHalo ActionAq Adjust pH to 5-9 -> Stream C: Aqueous Toxic Aqueous->ActionAq

Figure 1: Decision tree for segregating nitropyridine waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Best for: Expired reagents, excess synthesis yield, spill cleanup residues.

  • Containment: Do not dissolve the solid to "make it easier to pour." Keep it solid to minimize volume and reactivity.

  • Primary Container: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Methyl-5-nitropyridine-2-carboxylic acid" (95%+).[1]

    • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Secondary Containment: Place the jar inside a clear zip-seal bag to protect waste handlers from dust contamination.

  • Disposal Path: Designate for Lab Pack Incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Best for: Mother liquors, filtrates, and HPLC effluent.

  • Compatibility Check: Ensure the waste container does not contain:

    • Oxidizers (Peroxides, Nitric Acid) - Risk of explosion with pyridine ring.[1]

    • Strong Bases (pH > 12) - Risk of exothermic degradation.[1]

  • Solvent Segregation:

    • If in DCM/Chloroform: Pour into "Halogenated Organic Waste".

    • If in Methanol/Ethyl Acetate/DMSO: Pour into "Non-Halogenated Organic Waste".[1]

  • Aqueous Solutions:

    • If the compound is in an acidic aqueous solution, slowly adjust pH to ~6–8 using a dilute Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) solution.
      
    • Warning: Add bicarbonate slowly to manage ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       evolution.
      
    • Dispose of the neutralized solution into "Aqueous Hazardous Waste" (Toxic).[1] Do not pour down the drain.

Regulatory Compliance & Logistics (US RCRA Focus)

While 3-Methyl-5-nitropyridine-2-carboxylic acid is not explicitly listed on the EPA's "P" or "U" lists (unlike Pyridine, U196), it must be characterized by the generator.

Waste Characterization[1]
  • Characteristic of Corrosivity (D002): Applies if the waste is aqueous and pH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2 or 
    
    
    
    12.5.[3]
  • Characteristic of Reactivity (D003): Unlikely for this specific derivative unless dry and heated, but "Nitro" compounds are often flagged by waste vendors as requiring special handling.[1]

  • Toxicity (D038 - Pyridine): If the compound degrades to release free pyridine, it may trigger the TCLP limit (5.0 mg/L).

Recommendation: To ensure compliance and safety, classify the waste profile as "Non-RCRA Regulated Chemical Waste" (if solid) or "Hazardous Waste - Ignitable/Corrosive" (if in solvent), but explicitly note "Contains Nitropyridine Derivative" on the manifest. This alerts the incineration facility to manage NOx emissions [3].[1]

Recommended Disposal Technology

The only acceptable final disposition is High-Temperature Incineration (Rotary Kiln) with secondary combustion and gas scrubbing. This ensures the destruction of the pyridine ring and safe management of nitrogen oxides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).

Emergency Contingencies

Accidental Spills (Solid)[1]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double layer), safety goggles, and an N95 dust mask (or P100 respirator).[1]

  • Cleanup:

    • Avoid generating dust.[1][4][5]

    • Cover spill with wet paper towels (dampened with water) to prevent dust dispersal.[1]

    • Scoop material and towels into a disposable container.[1]

    • Wipe surface with a mild soap solution.[6]

Accidental Spills (Liquid)[1]
  • Absorb: Use vermiculite or a commercial organic spill pad.[1]

  • Neutralize: If the spill is highly acidic, lightly dust with sodium bicarbonate over the absorbent pad.[1]

  • Collect: Place saturated absorbents into a heavy-duty plastic bag and label as hazardous waste.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroaryl Compounds and Pyridine Derivatives.
  • US EPA . Wastes - Hazardous Waste - Waste Types - Listed Wastes. (F-codes and K-codes for pyridine manufacturing).[1] Available at: [Link][1]

  • PubChem . Compound Summary: Nitropyridine carboxylic acids. National Library of Medicine.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 3-Methyl-5-nitropyridine-2-carboxylic acid

Topic: Personal protective equipment for handling 3-Methyl-5-nitropyridine-2-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Methyl-5-nitropyridine-2-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Identity

Objective: To establish a zero-exposure safety protocol for the handling, manipulation, and disposal of 3-Methyl-5-nitropyridine-2-carboxylic acid . This guide moves beyond generic SDS recommendations, offering a field-validated workflow for researchers synthesizing pharmaceutical intermediates.

  • Chemical Name: 3-Methyl-5-nitropyridine-2-carboxylic acid[1][2][3][4]

  • CAS Number: 1211578-56-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Physical State: Solid (Powder/Crystalline)[1]

  • Primary Application: Critical intermediate in the synthesis of bioactive scaffolds, including MTHFD2 inhibitors [1].

Risk Profiling: The Structural Basis of Safety

As a Senior Application Scientist, I advise looking at the structure to predict hazards before the bottle is even opened. This compound combines three functional moieties that dictate our safety strategy:

  • Pyridine Ring: Lipophilic nature facilitates dermal absorption. Pyridine derivatives often carry distinct, unpleasant odors and are respiratory irritants.

  • Nitro Group (-NO₂): Introduces potential for higher acute toxicity and energetic instability if subjected to shock or high heat (though generally stable in this carboxylic acid form).[1]

  • Carboxylic Acid (-COOH): Confers acidity, making the substance corrosive to mucous membranes and eyes.[1]

Derived GHS Classification (Conservative Approach):

  • Skin Irritation: Category 2[1][5][6][7]

  • Eye Irritation: Category 2A (Potential for severe damage due to acidity)[1]

  • STOT-SE: Category 3 (Respiratory Tract Irritation)[1][5][6][7]

Personal Protective Equipment (PPE) Matrix

Directive: PPE is the last line of defense. The primary defense is containment.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The acidic nature of the compound means any dust ingress or splash can cause immediate, severe pH-induced ocular damage.[1]
Dermal (Hand) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Pyridine derivatives can permeate thin nitrile.[1] Double gloving creates a breakthrough buffer. The outer glove is sacrificial; change immediately upon contamination.
Respiratory N95/P100 Respirator (if outside hood)Primary: Fume HoodAs a fine powder, electrostatic forces can aerosolize particles during weighing. Inhalation risks include mucosal burning and systemic absorption.
Body High-Neck Lab Coat (Poly/Cotton)Standard protection.[1] Ensure the coat is buttoned to the throat to prevent dust settling on the clavicle/neck area.
Operational Workflow: From Storage to Synthesis

This workflow integrates safety checks (Gates) into the experimental process.

HandlingProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Manipulation cluster_2 Phase 3: Cleanup Storage Cold Storage (2-8°C, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 1 hr PPE_Donning Don PPE: Double Nitrile + Goggles Equilibration->PPE_Donning Weighing Weighing (Inside Fume Hood) PPE_Donning->Weighing Static_Control Static Control (Anti-static Gun/Bar) Weighing->Static_Control Solubilization Dissolution (Add Solvent Slowly) Weighing->Solubilization Decon Wipe Down (Mild Alkaline Soln) Solubilization->Decon Disposal Waste Segregation Decon->Disposal

Figure 1: Operational logic flow ensuring containment of static-prone powders.

Detailed Protocol Steps:

A. Retrieval & Equilibration (The Condensation Trap)

  • Risk: Opening a cold bottle immediately introduces moisture, hydrolyzing the acid or causing clumping.

  • Protocol: Remove container from 2-8°C storage. Place in a desiccator or leave sealed on the bench for 60 minutes until it reaches room temperature.

B. Weighing & Transfer (The Critical Zone)

  • Engineering Control: Work strictly within a certified chemical fume hood.

  • Static Management: Nitro-pyridine powders are often static-prone.[1] Use an anti-static gun or bar near the balance.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat, then transfer to the tared flask. This prevents cross-contamination of the stock.

C. Solubilization

  • Solvent Choice: Soluble in DMSO, Methanol, or DMF.

  • Exotherm Check: When dissolving in basic media or reactive solvents, add the solid slowly to the liquid to manage potential heat generation from the acidic proton neutralization.

Waste Disposal & Decontamination

Principle: Treat the waste as both an acid and a toxic organic.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be bagged in a hazardous waste bag labeled "Toxic Solid - Pyridine Derivative."[1]

  • Liquid Waste:

    • Segregation: Dispose of into Acidic Organic Waste streams.

    • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases without neutralization, as the nitro group can sensitize the mixture.[1]

  • Spill Cleanup:

    • Isolate the area.[7]

    • Cover powder with a weak base (Sodium Carbonate or Calcium Carbonate) to neutralize the carboxylic acid functionality.

    • Sweep up (avoid dust generation) or use a HEPA vacuum.

    • Clean surface with soap and water; do not use bleach (potential reaction with amine/nitrogen compounds).

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes. The carboxylic acid moiety can cause rapid corneal opacity. Seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing.[5] Wash with soap and water.[5] If redness (erythema) persists, consult a physician.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), oxygen may be required.

References
  • Google Patents. 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy.[1] US11504368B2. (Mentions use of 3-Methyl-5-nitropyridine-2-carboxylic acid as a starting material).[1][2][3][4] Link

  • ChemBK. 3-Methyl-5-nitropyridine-2-carboxylic acid CAS Data.Link[1]

  • Fisher Scientific. Safety Data Sheet for 5-Bromo-3-methylpyridine-2-carboxylic acid (Analogous Structure).Link[1]

Sources

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